Delafloxacin Meglumine
Description
See also: Delafloxacin (has active moiety).
Structure
2D Structure
Properties
IUPAC Name |
1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6-fluoro-7-(3-hydroxyazetidin-1-yl)-4-oxoquinoline-3-carboxylic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF3N4O4.C7H17NO5/c19-12-13-7(1-9(20)14(12)25-3-6(27)4-25)15(28)8(18(29)30)5-26(13)17-11(22)2-10(21)16(23)24-17;1-8-2-4(10)6(12)7(13)5(11)3-9/h1-2,5-6,27H,3-4H2,(H2,23,24)(H,29,30);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJGUEMIZPMAMR-WZTVWXICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C(C(C(CO)O)O)O)O.C1C(CN1C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4=C(C=C(C(=N4)N)F)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C1C(CN1C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4=C(C=C(C(=N4)N)F)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29ClF3N5O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90188740 | |
| Record name | Delafloxacin meglumine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90188740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
636.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352458-37-8 | |
| Record name | Delafloxacin meglumine [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0352458378 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Delafloxacin meglumine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90188740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DELAFLOXACIN MEGLUMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7V53U4U4T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Delafloxacin Meglumine: A Technical Guide to its Dual-Target Mechanism of Action Against Bacterial DNA Gyrase and Topoisomerase IV
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Delafloxacin is a next-generation anionic fluoroquinolone demonstrating potent broad-spectrum antibacterial activity, notably against Gram-positive organisms including methicillin-resistant Staphylococcus aureus (MRSA), as well as a range of Gram-negative pathogens. Its efficacy is rooted in a balanced, dual-targeting mechanism of action against two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. This technical guide provides an in-depth exploration of delafloxacin's molecular interactions with these enzymes, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.
Introduction: The Dual-Targeting Advantage of Delafloxacin
Fluoroquinolones exert their bactericidal effects by inhibiting DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication, repair, and segregation.[1][2] While older fluoroquinolones often exhibit a preferential affinity for either DNA gyrase (in Gram-negative bacteria) or topoisomerase IV (in Gram-positive bacteria), delafloxacin is distinguished by its nearly equivalent and potent inhibition of both enzymes across a range of bacterial species.[3][4] This balanced dual-targeting is believed to contribute to its enhanced potency and a lower propensity for the development of resistance, as mutations in both target enzymes would be required for a significant reduction in susceptibility.[4]
A unique characteristic of delafloxacin is its anionic nature, which contributes to its increased accumulation and activity in acidic environments, such as those found in abscesses and biofilms.[5]
Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV
Delafloxacin, like other fluoroquinolones, stabilizes the covalent complex formed between the topoisomerase enzyme and the cleaved DNA strand. This "cleavage complex" prevents the re-ligation of the DNA, leading to double-strand breaks and ultimately, cell death.[2]
Interaction with the Enzyme-DNA Complex
X-ray crystallography studies of delafloxacin in complex with Streptococcus pneumoniae topoisomerase IV have provided a high-resolution view of its binding mechanism.[6][7][8] The delafloxacin molecule intercalates into the DNA at the site of cleavage. Key interactions involve:
-
Magnesium Ion Chelation: The carboxyl and ketone moieties of the quinolone core chelate a magnesium ion, which is crucial for binding to the enzyme and DNA.[6][7]
-
Water-Metal Ion Bridges: A network of water molecules and magnesium ions mediates interactions between the drug, specific amino acid residues in the ParC subunit of topoisomerase IV (or the GyrA subunit of DNA gyrase), and the phosphate backbone of the DNA.[6][7]
-
Unique Structural Features: The N-1-pyridinyl, C-7-azetidinyl, and C-8-chlorine substituents of delafloxacin contribute to its enhanced binding affinity and activity against some fluoroquinolone-resistant strains.[5][6] The out-of-plane conformation of the N-1-aromatic and C-8-chlorine substituents is an unusual feature that enhances its binding.[6][7][8]
The following diagram illustrates the general mechanism of action of delafloxacin.
Quantitative Analysis of Enzymatic Inhibition
The potency of delafloxacin and other fluoroquinolones against DNA gyrase and topoisomerase IV is quantified by determining their 50% inhibitory concentrations (IC50). The following tables summarize the IC50 values for delafloxacin and comparator fluoroquinolones against enzymes from key bacterial pathogens.
Table 1: IC50 Values (µg/mL) against Staphylococcus aureus Topoisomerases
| Fluoroquinolone | DNA Gyrase IC50 | Topoisomerase IV IC50 |
| Delafloxacin | ~1.25 | ~2.5 - 5.0 |
| Ciprofloxacin | ~10 | ~1.25 - 2.5 |
| Levofloxacin | - | - |
| Moxifloxacin | ~2.5 - 5.0 | ~2.5 - 5.0 |
Table 2: IC50 Values (µM) against Streptococcus pneumoniae Topoisomerases
| Fluoroquinolone | DNA Gyrase IC50 | Topoisomerase IV IC50 |
| Delafloxacin | - | - |
| Ciprofloxacin | 40 | 20 |
| Levofloxacin | - | - |
| Moxifloxacin | - | - |
| Sparfloxacin | 40 | 10 |
| Clinafloxacin | 2.5 | 0.6 |
Table 3: IC50 Values (µg/mL) against Escherichia coli Topoisomerases
| Fluoroquinolone | DNA Gyrase IC50 | Topoisomerase IV IC50 |
| Delafloxacin | - | - |
| Ciprofloxacin | - | - |
| Levofloxacin | - | - |
| Moxifloxacin | Lower than Ciprofloxacin | Lower than Ciprofloxacin |
Experimental Protocols
The determination of IC50 values for fluoroquinolones against DNA gyrase and topoisomerase IV is typically performed using in vitro enzymatic assays. The following are detailed methodologies for these key experiments.
DNA Gyrase Supercoiling Assay
This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.
Workflow Diagram:
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine relaxed plasmid DNA (e.g., pBR322), purified bacterial DNA gyrase, and an appropriate assay buffer (typically containing Tris-HCl, KCl, MgCl₂, DTT, and spermidine).
-
Inhibitor Addition: Add varying concentrations of delafloxacin or comparator fluoroquinolones to the reaction tubes. Include a no-drug control.
-
Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the mixture at 37°C for a specified time (e.g., 1 hour).
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K to digest the enzyme.
-
Agarose Gel Electrophoresis: Separate the supercoiled and relaxed forms of the plasmid DNA on an agarose gel.
-
Visualization and Quantification: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Quantify the intensity of the supercoiled and relaxed DNA bands.
-
IC50 Determination: Calculate the percentage of inhibition for each drug concentration relative to the no-drug control. The IC50 is the concentration of the drug that inhibits 50% of the supercoiling activity.
Topoisomerase IV Decatenation Assay
This assay assesses the ability of a compound to inhibit the ATP-dependent decatenation (unlinking) of catenated kinetoplast DNA (kDNA) by topoisomerase IV.
Workflow Diagram:
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine catenated kinetoplast DNA (kDNA), purified bacterial topoisomerase IV, and an appropriate assay buffer.
-
Inhibitor Addition: Add varying concentrations of delafloxacin or comparator fluoroquinolones.
-
Initiation and Incubation: Start the reaction with the addition of ATP and incubate at 37°C.
-
Reaction Termination: Stop the reaction as described for the gyrase assay.
-
Agarose Gel Electrophoresis: Separate the decatenated minicircles from the catenated kDNA network. The large catenated network remains in the well, while the smaller decatenated circles migrate into the gel.
-
Visualization and Quantification: Stain the gel and quantify the amount of decatenated DNA.
-
IC50 Determination: Calculate the percentage of inhibition and determine the IC50 value.
Structure-Activity Relationship and Resistance
The chemical structure of delafloxacin is key to its potent activity and its ability to overcome some mechanisms of fluoroquinolone resistance.[5]
-
C-7 Azetidinyl Ring: The substituent at the C-7 position is crucial for the potency and spectrum of activity of fluoroquinolones.
-
C-8 Chlorine: The chlorine atom at the C-8 position enhances activity against Gram-positive and anaerobic bacteria.[5]
-
N-1 Pyridinyl Group: The large heteroaromatic substituent at the N-1 position contributes to the overall activity and may play a role in its efficacy against resistant strains.[5]
Resistance to delafloxacin, although infrequent, primarily arises from mutations in the quinolone-resistance-determining regions (QRDRs) of the gyrA and parC genes, which encode the A subunits of DNA gyrase and topoisomerase IV, respectively.[3] The balanced dual-targeting nature of delafloxacin means that multiple mutations in both genes are often required for clinically significant resistance.[4]
Conclusion
Delafloxacin's robust antibacterial activity is a direct consequence of its balanced and potent inhibition of both bacterial DNA gyrase and topoisomerase IV. Its unique chemical structure not only facilitates this dual-targeting but also confers enhanced activity in acidic environments, a significant advantage in treating certain types of infections. The comprehensive understanding of its mechanism of action, supported by quantitative enzymatic data and detailed molecular interactions, underscores its importance as a valuable therapeutic agent in an era of increasing antibiotic resistance. Further research into the structure-activity relationships of delafloxacin and its interactions with mutant topoisomerases will continue to inform the development of next-generation antibiotics.
References
- 1. Involvement of topoisomerase IV and DNA gyrase as ciprofloxacin targets in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Activity of Delafloxacin Tested against Isolates of Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Antibacterial Screening of Some Novel Heteroaryl-Based Ciprofloxacin Derivatives as DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Dual Targeting of Topoisomerase IV and Gyrase To Reduce Mutant Selection: Direct Testing of the Paradigm by Using WCK-1734, a New Fluoroquinolone, and Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. The effect of moxifloxacin on its target topoisomerases from Escherichia coli and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Laboratory Synthesis and Purification of Delafloxacin Meglumine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the chemical synthesis and purification of Delafloxacin Meglumine, a potent anionic fluoroquinolone antibiotic. The information compiled herein is intended for laboratory use and is based on established synthetic routes and purification methodologies documented in scientific literature and patents.
Introduction to Delafloxacin
Delafloxacin is a fourth-generation fluoroquinolone antibiotic approved for treating acute bacterial skin and skin structure infections (ABSSSI). It exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). A key feature of Delafloxacin is its anionic nature, which enhances its accumulation and bactericidal activity in the acidic environments characteristic of infected tissues.[1] Its mechanism of action involves the dual inhibition of two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV, which are critical for DNA replication, transcription, and repair.[2][3] For pharmaceutical use, Delafloxacin is often prepared as a meglumine salt to improve its solubility and bioavailability.[4]
Chemical Synthesis of Delafloxacin
The synthesis of Delafloxacin is a multi-step process. One of the prominent routes starts from ethyl 3-chloro-2,4,5-trifluorobenzoylacetate. This pathway involves a series of condensation, substitution, cyclization, and hydrolysis reactions.[5]
Overall Synthesis Workflow
The following diagram illustrates the key transformations in a common synthetic pathway to produce the Delafloxacin core structure.
Experimental Protocol for Synthesis
The following is a representative laboratory-scale protocol synthesized from various sources.[5][6][7] Researchers should adapt and optimize these procedures based on their specific laboratory conditions and safety protocols.
Step 1: Formation of Enol Ether Intermediate
-
In a round-bottom flask equipped with a reflux condenser, combine ethyl 3-chloro-2,4,5-trifluorobenzoylacetate (1.0 eq), triethyl orthoformate (1.5 eq), and acetic anhydride (3.0 eq).[6]
-
Heat the mixture to reflux (approx. 130-140°C) and maintain for 3-5 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature. The resulting solution containing the enol ether intermediate is typically used in the next step without purification.
Step 2: Condensation with Diaminopyridine
-
In a separate flask, dissolve 2,6-diamino-3,5-difluoropyridine (1.1 eq) in a suitable solvent such as a mixture of N-Methylpyrrolidone (NMP) and acetonitrile.[6]
-
Cool the solution in an ice bath.
-
Slowly add the enol ether solution from Step 1 to the diaminopyridine solution.
-
Add a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq) dropwise while maintaining the temperature below 10°C.
-
Allow the reaction to stir at room temperature for 1-2 hours until completion (monitored by HPLC or TLC).
-
Precipitate the product by adding the reaction mixture to water. Filter the resulting solid, wash with water and a suitable organic solvent (e.g., acetonitrile), and dry under vacuum.[7]
Step 3: Cyclization to form the Quinolone Core
-
Suspend the dried condensation product (1.0 eq) in an anhydrous solvent like Dimethylformamide (DMF).
-
Add a catalyst such as Lithium Chloride (2.0 eq).[7]
-
Cool the mixture in an ice bath and add DBU (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by HPLC. The cyclized intermediate is often carried forward without isolation.
Step 4: Addition of the Azetidine Side Chain
-
To the reaction mixture from Step 3, add 3-hydroxyazetidine hydrochloride (1.15 eq).[7]
-
Cool the mixture again in an ice bath and add additional DBU (2.4 eq) dropwise.
-
Stir the reaction at room temperature for 3-5 hours until the substitution is complete.
Step 5: Hydrolysis to Crude Delafloxacin
-
Cool the final reaction mixture in an ice bath.
-
Add an aqueous solution of a strong base, such as potassium hydroxide or sodium hydroxide, to hydrolyze the ester.
-
Stir at room temperature for 2-10 hours.[5]
-
After hydrolysis, carefully acidify the mixture with an acid (e.g., acetic acid or dilute HCl) to precipitate the crude Delafloxacin free acid.
-
Filter the precipitate, wash thoroughly with water, and dry under vacuum to yield crude Delafloxacin.
Synthesis Data Summary
| Step | Key Reagents & Solvents | Typical Conditions | Product | Reported Purity/Yield | Citation(s) |
| 1-2 | Triethyl orthoformate, Acetic anhydride, 2,6-diamino-3,5-difluoropyridine, NMP/Acetonitrile | Reflux, then 0°C to RT | Condensation Product | ~98% (HPLC) | [7] |
| 3-4 | LiCl, DBU, 3-hydroxyazetidine HCl, DMF | 0°C to RT | Delafloxacin Ester | Intermediate, used in situ | [7] |
| 5 | KOH or NaOH (aq), Acetic Acid | 0°C to RT | Crude Delafloxacin | Purity: ~95% (HPLC) | [8] |
Purification and Salt Formation
Crude Delafloxacin requires purification to meet standards for laboratory and pharmaceutical use. This is typically achieved through recrystallization, followed by conversion to the meglumine salt.
Purification and Salt Formation Workflow
Experimental Protocol for Purification and Salt Formation
Step 1: Recrystallization of Delafloxacin Free Acid [8][9]
-
Place the crude Delafloxacin powder in a flask.
-
Add a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). A typical ratio is 1g of crude product to 3 mL of solvent.
-
Heat the mixture to 80-100°C with stirring until all solids are completely dissolved.
-
Slowly add distilled water dropwise until the solution becomes slightly turbid.
-
Remove the heat source and allow the solution to cool slowly to room temperature.
-
Continue cooling in an ice bath for several hours (e.g., 8 hours) to ensure complete crystallization.
-
Collect the purified crystals by filtration, wash the filter cake with a small amount of cold ethanol, and dry under vacuum.
Step 2: Formation of this compound Salt [10][11]
-
In a reaction vessel, suspend the purified Delafloxacin free acid (1.0 eq) in purified water.
-
Add Meglumine (D-glucitol, 1-deoxy-1-(methylamino)-) (approx. 1.0 eq).
-
Heat the mixture with stirring (e.g., to 45-60°C) until all solids dissolve and the solution is clear.[11][12]
-
Filter the warm solution to remove any particulates.
-
Allow the solution to cool slowly to room temperature to induce crystallization. An anti-solvent like isopropanol may be added to improve the yield.[11]
-
Cool further in an ice bath for 2-3 hours.
-
Collect the this compound salt crystals by filtration, wash with a small amount of cold water or isopropanol, and dry under reduced pressure.
Purification and Analytical Data
| Parameter | Method/Technique | Typical Result | Citation(s) |
| Yield (Recrystallization) | Gravimetric | 79-84% | [8] |
| Purity (Delafloxacin) | HPLC | > 99.0 - 99.5% | [8] |
| Yield (Salt Formation) | Gravimetric | 82-93% | [10] |
| Purity (Meglumine Salt) | HPLC | > 99.7% | [10] |
| Solubility (Meglumine Salt) | In DMSO | ~10 mg/mL | [13] |
| ¹H NMR (Delafloxacin) | 400 MHz, CDCl₃ | δ 14.63 (brs, 1H), 8.70 (d, 1H), 7.95 (dd, 1H), 7.83 (d, 1H), 6.75 (s, 2H), 5.75 (d, 1H), 4.61 (m, 2H), 4.47 (m, 1H), 4.18 (m, 2H) | [14] |
| HPLC Conditions | C18 column, isocratic | Mobile Phase: 0.05% TFA/Acetonitrile (52/48). Detection: Fluorescence (Ex/Em: 405/450 nm) | [15] |
Mechanism of Action
Delafloxacin functions by inhibiting bacterial DNA replication. It has a balanced affinity for two key type II topoisomerase enzymes, DNA gyrase and Topoisomerase IV, which is believed to reduce the likelihood of resistance developing through single-point mutations.[2][16]
Delafloxacin's Dual-Target Pathway
This dual-targeting mechanism is crucial for its potent bactericidal activity. By forming a stable complex with the enzyme and cleaved DNA, Delafloxacin traps the enzymes, leading to double-stranded DNA breaks and the ultimate death of the bacterial cell.[2][17]
Conclusion
The synthesis and purification of this compound for laboratory use is a well-defined, multi-step process. Key stages include the construction of the quinolone core, followed by a robust purification via recrystallization and subsequent conversion to the highly pure meglumine salt. The protocols and data presented in this guide provide a comprehensive framework for researchers to produce high-purity this compound for scientific investigation. Careful control of reaction conditions and adherence to purification procedures are critical for achieving the desired product quality.
References
- 1. medkoo.com [medkoo.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. CN104876911A - Simple method for synthesizing delafloxacin - Google Patents [patents.google.com]
- 6. Intermediate of delafloxacin and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN103936717B - A kind of delafloxacin intermediate and preparation method thereof - Google Patents [patents.google.com]
- 8. Delafloxacin purifying method - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN104098548A - Delafloxacin purifying method - Google Patents [patents.google.com]
- 10. CN106256824B - Preparation method of high-purity this compound salt - Google Patents [patents.google.com]
- 11. CN105693695A - this compound salt crystal form, and preparation method thereof - Google Patents [patents.google.com]
- 12. EP3056492A1 - Megumine salt and crystalline forms thereof of a drug (delafloxacin) - Google Patents [patents.google.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. newdrugapprovals.org [newdrugapprovals.org]
- 15. researchgate.net [researchgate.net]
- 16. BAXDELA (delafloxacin) | Mechanism of Action [baxdela.com]
- 17. Structural basis of topoisomerase targeting by delafloxacin [spiral.imperial.ac.uk]
Physicochemical properties of Delafloxacin meglumine including solubility and stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delafloxacin is a fourth-generation anionic fluoroquinolone antibiotic approved for the treatment of acute bacterial skin and skin structure infections (ABSSSI) and community-acquired bacterial pneumonia (CABP).[1][2] It is formulated as a meglumine salt to improve its pharmaceutical properties.[2] Unlike the zwitterionic nature of most fluoroquinolones, delafloxacin's anionic character results in increased accumulation in bacteria and cells at acidic pH, which is a common feature of infection sites.[2] This guide provides an in-depth overview of the core physicochemical properties of delafloxacin meglumine, with a specific focus on its solubility and stability, crucial parameters for formulation development and clinical efficacy.
Core Physicochemical Properties
This compound is a crystalline solid, typically appearing as an off-white to yellow powder.[3][4][5] It is known to be polymorphic, meaning it can exist in more than one crystalline form.[6] The control of polymorphism is critical in manufacturing to ensure consistent product quality and performance.[6]
Table 1: Physicochemical Properties of this compound
| Parameter | Value | Reference(s) |
| IUPAC Name | 1-(6-amino-3,5-difluoro-2-pyridinyl)-8-chloro-6-fluoro-7-(3-hydroxyazetidin-1-yl)-4-oxoquinoline-3-carboxylic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol | [7] |
| CAS Number | 352458-37-8 | [3][5][7] |
| Molecular Formula | C₂₅H₂₉ClF₃N₅O₉ | [5][7][8] |
| Molecular Weight | 635.97 g/mol | [5][8] |
| Appearance | Crystalline solid, Off-white to yellow | [3][5] |
| Melting Point | 170.9 °C (by DSC) | [9] |
| UV/Vis. λmax | 230, 291 nm | [3] |
| Purity | ≥98% | [3] |
Solubility Profile
The aqueous solubility of delafloxacin is a critical factor influencing its formulation and bioavailability. The active moiety, delafloxacin, is poorly soluble in water, which necessitates the use of the meglumine salt form and other excipients in pharmaceutical preparations.[2][10] The solubility of this compound is highly dependent on pH.
Table 2: Solubility of this compound in Various Solvents
| Solvent / Medium | Temperature (°C) | Solubility | Reference(s) |
| Water | 25 | 35.5 mg/mL (as delafloxacin acid, pH of solution ~9.1) | [9] |
| Water | Not Specified | 100 mg/mL | [8] |
| PBS (pH 7.2) | Not Specified | ~10 mg/mL | [3] |
| DMSO | Not Specified | ≥ 6.4 mg/mL to 100 mg/mL | [3][5][8][11] |
| Dimethylformamide (DMF) | Not Specified | 0.5 mg/mL | [3] |
| Ethanol | Not Specified | Insoluble | [8] |
Stability Profile
The stability of a drug substance is paramount to ensuring its safety, quality, and efficacy throughout its shelf life. Stability studies for this compound have been conducted under various conditions to establish its storage requirements and re-test period.
Table 3: Stability of this compound under Different Conditions
| Form | Storage Condition | Duration | Stability Finding | Reference(s) | | --- | --- | --- | --- | | Crystalline Solid | -20°C | ≥ 4 years | Stable |[3] | | Tablet Formulation | 20 to 25°C (Excursions permitted to 15-30°C) | 36 months | Stable (Proposed shelf life) |[6] | | Aqueous Solution (PBS, pH 7.2) | Not Specified | > 1 day | Not recommended for storage |[3] | | Stock Solution (in solvent) | -80°C | 1 year | Stable |[8] | | Stock Solution (in solvent) | -20°C | 1 month | Stable |[5][8] | | Forced Degradation | Acidic, alkaline, oxidative, basic, and thermal stress | Not Specified | Found to be less susceptible to degradation |[12] |
Mechanism of Action
Delafloxacin exerts its bactericidal effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][13][14][15] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[13][15] By binding to and stabilizing the enzyme-DNA cleavage complex, delafloxacin introduces double-strand breaks in the bacterial chromosome, ultimately leading to cell death.[13][14][16] It shows a similar affinity for both enzymes in Gram-positive and Gram-negative bacteria, a characteristic that contributes to its broad spectrum of activity and may reduce the likelihood of resistance development.[1][15]
Caption: Mechanism of action of Delafloxacin.
Experimental Protocols
Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound, often used for Biopharmaceutics Classification System (BCS) assessment.[17][18]
Protocol Outline:
-
Preparation of Media: Prepare aqueous buffer solutions across a physiologically relevant pH range (e.g., pH 1.2 to 7.5).[18]
-
Sample Preparation: Add an excess amount of this compound solid to flasks containing a known volume of the prepared buffer media. This ensures that a saturated solution is achieved.[19]
-
Equilibration: Seal the flasks and place them in a temperature-controlled shaker bath, typically maintained at 25°C or 37°C. Agitate the flasks for a predetermined period (e.g., 24 to 48 hours) to allow the system to reach equilibrium.[17][19] The time required to reach equilibrium should be established by preliminary experiments.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the solid phase from the saturated solution via centrifugation or filtration (using a filter that does not adsorb the drug).[20]
-
Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of dissolved this compound using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[17][20]
-
Data Analysis: The determined concentration represents the equilibrium solubility of the compound at that specific pH and temperature. The experiment should be performed in triplicate for each condition.[19]
Caption: Workflow for the shake-flask solubility determination.
Stability-Indicating Method Development
Stability studies are performed according to International Council for Harmonisation (ICH) guidelines to establish the shelf-life and storage conditions for a drug substance.[21][22][23][24] A key component is the use of a validated stability-indicating analytical method, typically an HPLC or LC-MS/MS method, which can resolve the active pharmaceutical ingredient (API) from its degradation products.[12][22]
Protocol Outline:
-
Forced Degradation Studies: Subject this compound solutions to stress conditions such as acid hydrolysis (e.g., 0.1 N HCl), base hydrolysis (e.g., 0.1 N NaOH), oxidation (e.g., 3% H₂O₂), heat (e.g., 60°C), and photolysis (exposure to UV/Vis light as per ICH Q1B).[24] This helps to identify potential degradation products.
-
Method Development: Develop a chromatographic method (e.g., reverse-phase HPLC with UV or MS/MS detection) capable of separating the intact delafloxacin peak from all degradation product peaks and any excipients.[12] A recently developed LC-MS/MS method utilizes a C18 column with a mobile phase of 0.2% formic acid and acetonitrile.[12][25]
-
Method Validation: Validate the analytical method for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines. The method must be proven to be "stability-indicating."
-
Formal Stability Study: Place at least three primary batches of the drug substance or product in the proposed container closure system into stability chambers under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) storage conditions.[22][24][26]
-
Time-Point Analysis: Pull samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months) and analyze them using the validated stability-indicating method.[24]
-
Data Evaluation: Monitor for any changes in physical appearance, purity (assay), and degradation products. The data is used to establish a re-test period or shelf life.[22]
Caption: Workflow for a typical stability study.
References
- 1. BAXDELA (delafloxacin) | Mechanism of Action [baxdela.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound CAS#: 352458-37-8 [m.chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. This compound | C25H29ClF3N5O9 | CID 11578213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. pdf.hres.ca [pdf.hres.ca]
- 10. CN113018268A - this compound freeze-dried preparation for injection and preparation method thereof - Google Patents [patents.google.com]
- 11. apexbt.com [apexbt.com]
- 12. Validation and Development of a Method for Identification and Stability Analysis of Delafloxacin Separation Using LC-MS/MS : Oriental Journal of Chemistry [orientjchem.org]
- 13. What is the mechanism of this compound? [synapse.patsnap.com]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. Updated Review on Clinically-Relevant Properties of Delafloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structural basis of topoisomerase targeting by delafloxacin [spiral.imperial.ac.uk]
- 17. enamine.net [enamine.net]
- 18. diposit.ub.edu [diposit.ub.edu]
- 19. downloads.regulations.gov [downloads.regulations.gov]
- 20. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 21. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 22. database.ich.org [database.ich.org]
- 23. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 24. snscourseware.org [snscourseware.org]
- 25. researchgate.net [researchgate.net]
- 26. upm-inc.com [upm-inc.com]
Delafloxacin Meglumine: A Comprehensive Analysis of its Crystalline Structures and Polymorphism
For Immediate Release
This technical guide provides an in-depth analysis of the crystal structure and polymorphism of delafloxacin meglumine, a significant fluoroquinolone antibiotic. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on the various known crystalline forms of this active pharmaceutical ingredient (API). Understanding the polymorphic landscape of this compound is crucial for ensuring consistent drug product quality, stability, and bioavailability.
Delafloxacin, a broad-spectrum antibiotic, is effective against both Gram-positive and Gram-negative bacteria.[1][2][3] Its meglumine salt form enhances solubility and bioavailability.[4] The polymorphic nature of this compound has been the subject of several patents and regulatory filings, revealing the existence of multiple crystalline forms, including anhydrous and hydrated states. This guide summarizes the key crystallographic and thermal analysis data for these polymorphs and outlines the experimental protocols for their characterization.
Polymorphic Forms of this compound
Several crystalline forms of this compound have been identified and characterized. These include anhydrous polymorphs and a trihydrate form. The nomenclature of these forms can vary across different literature sources and patents. This guide consolidates the data for the most frequently cited polymorphs: Crystal Form I, Crystal Form A (Trihydrate), Anhydrous Form 1A, and Anhydrous Form 1B.
Powder X-Ray Diffraction (PXRD) Data
PXRD is a critical technique for distinguishing between different polymorphic forms. The following tables summarize the characteristic diffraction peaks (in 2θ degrees) for the known polymorphs of this compound.
Table 1: Characteristic PXRD Peaks for this compound Crystal Form I [5][6]
| 2θ (°) |
| 5.9 ± 0.2 |
| 7.4 ± 0.2 |
| 7.9 ± 0.2 |
| 9.4 ± 0.2 |
| 11.8 ± 0.2 |
| 13.1 ± 0.2 |
| 14.0 ± 0.2 |
| 14.2 ± 0.2 |
| 14.6 ± 0.2 |
| 15.2 ± 0.2 |
| 15.9 ± 0.2 |
| 16.2 ± 0.2 |
| 16.6 ± 0.2 |
| 17.2 ± 0.2 |
| 19.3 ± 0.2 |
| 21.0 ± 0.2 |
| 22.0 ± 0.2 |
| 23.1 ± 0.2 |
| 23.9 ± 0.2 |
| 25.5 ± 0.2 |
| 26.1 ± 0.2 |
| 26.6 ± 0.2 |
| 29.8 ± 0.2 |
| 30.5 ± 0.2 |
Note: Form I is described as being substantially anhydrous.[6]
Table 2: Characteristic PXRD Peaks for this compound Crystal Form A (Trihydrate) [7]
| 2θ (°) |
| 6.0 |
| 7.9 |
| 9.4 |
| 13.0 |
| 17.1 |
| 19.2 |
| 20.9 |
| 22.0 |
| 23.0 |
| 23.8 |
| 25.4 |
| 26.6 |
| 29.7 |
Note: Form A is identified as a trihydrate with a water content of approximately 7.0-9.0%.[7]
Single-Crystal X-Ray Diffraction (SCXRD) Data
Single-crystal X-ray diffraction provides definitive information about the crystal lattice. To date, detailed single-crystal data has been published for the trihydrate form of this compound.
Table 3: Single-Crystal Data for this compound Trihydrate [8]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c or P2₁/m |
| a (Å) | ~8.2490 |
| b (Å) | ~29.9840 |
| c (Å) | ~12.5070 |
| β (°) | ~105 |
Thermal Analysis Data
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the thermal behavior of polymorphs.
Table 4: Thermal Analysis Data for this compound Crystal Form A (Trihydrate) [7]
| Analysis | Observation |
| DSC | First endothermic peak between 60-105 °C (peak at ~88 °C) |
| Second endothermic peak between 170-190 °C (peak at ~178 °C) | |
| TGA | Weight loss of approximately 7.8% between 50-100 °C |
Interconversion of Polymorphic Forms
The different polymorphic forms of this compound can interconvert under specific conditions. The trihydrate form can be converted to the anhydrous forms (Form 1A and 1B) through drying. Form 1B is a metastable anhydrous form that can convert to the more thermodynamically stable Form 1A upon exposure to heat and humidity. However, excessive moisture can lead to the re-formation of the trihydrate.
Caption: Interconversion pathway of this compound polymorphs.
Experimental Protocols
The following sections provide generalized yet detailed methodologies for the key experiments used in the polymorphism analysis of this compound.
Preparation of Crystalline Forms
-
Crystal Form I (Anhydrous):
-
Dissolve delafloxacin and meglumine in water at 50-60 °C with stirring for 2-4 hours.[5]
-
Perform hot filtration and cool the filtrate to 20-30 °C while stirring to induce precipitation.
-
Further cool the suspension to 0-10 °C and allow crystallization to proceed for 3-10 hours.[5]
-
Filter the solid, wash the filter cake with a 20-30% (v/v) aqueous alcohol solution.
-
Dry the resulting solid under vacuum at 30-50 °C to obtain Crystal Form I.[5]
-
-
Crystal Form A (Trihydrate):
-
Mix delafloxacin and meglumine in purified water and heat to 50 °C with stirring for 6 hours.[7]
-
Slowly cool the solution to 10 °C with continuous stirring to facilitate crystallization for 5 hours.[7]
-
Isolate the crystals by suction filtration.
-
Dry the collected crystals under reduced pressure at a temperature of 30-40 °C to yield Crystal Form A.[7]
-
Characterization Methods
-
Powder X-Ray Diffraction (PXRD):
-
Gently grind the sample to a fine powder using an agate mortar and pestle.
-
Mount the powdered sample onto a zero-background sample holder.
-
Collect the PXRD pattern using a diffractometer with Cu-Kα radiation (λ = 1.5406 Å).
-
Scan the sample over a 2θ range of 2° to 40° with a step size of 0.02° and a suitable counting time per step.
-
The X-ray generator should be operated at a voltage of 40-45 kV and a current of 30-40 mA.
-
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh 3-5 mg of the sample into a standard aluminum pan.
-
Crimp the pan with a lid, leaving a pinhole for volatile release if necessary.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample at a constant rate, typically 10 °C/min, under a continuous nitrogen purge (e.g., 50 mL/min).
-
Record the heat flow as a function of temperature over a range of approximately 30 °C to 250 °C or higher, depending on the thermal events of interest.
-
-
Thermogravimetric Analysis (TGA):
-
Accurately weigh 5-10 mg of the sample into a tared TGA pan (platinum or ceramic).
-
Place the pan in the TGA furnace.
-
Heat the sample at a constant rate, typically 10 °C/min, under a continuous nitrogen purge (e.g., 50 mL/min).
-
Record the sample weight as a function of temperature over a range similar to that used in DSC analysis.
-
Caption: Experimental workflow for this compound polymorphism analysis.
Conclusion
The polymorphic landscape of this compound is multifaceted, with at least two anhydrous forms and a trihydrate being identified. The control of polymorphism is paramount in the manufacturing of the drug substance to ensure consistent quality and performance of the final drug product. The data and protocols presented in this guide provide a foundational resource for researchers and developers working with this compound, aiding in the identification and characterization of its various crystalline forms. Further research focusing on the single-crystal structure of the anhydrous forms would provide a more complete understanding of the solid-state properties of this important antibiotic.
References
- 1. CN116514775A - A new crystal form of this compound salt and its preparation method - Google Patents [patents.google.com]
- 2. This compound | C25H29ClF3N5O9 | CID 11578213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 352458-37-8 | SynZeal [synzeal.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. CN105017223A - this compound crystal form I and preparation method thereof - Google Patents [patents.google.com]
- 6. CN105017223B - De Lasha star meglumine crystal formations I and preparation method thereof - Google Patents [patents.google.com]
- 7. CN105693695A - this compound salt crystal form, and preparation method thereof - Google Patents [patents.google.com]
- 8. EP3056492B1 - Meglumine salt and crystalline forms thereof of a drug (delafloxacin) - Google Patents [patents.google.com]
Initial Screening of Delafloxacin Meglumine Against a Panel of Multidrug-Resistant Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial in vitro screening of Delafloxacin meglumine, a novel anionic fluoroquinolone, against a diverse panel of multidrug-resistant (MDR) bacteria. Delafloxacin has demonstrated potent activity against a broad spectrum of pathogens, including those resistant to other fluoroquinolones.[1][2][3][4] This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying mechanism of action and experimental workflows.
In Vitro Activity of Delafloxacin Against Multidrug-Resistant Bacteria
Delafloxacin has shown significant in vitro potency against a range of Gram-positive and Gram-negative bacteria, including challenging multidrug-resistant strains.[1][2][5][6] Its efficacy is often superior to that of other fluoroquinolones like levofloxacin and ciprofloxacin, particularly against methicillin-resistant Staphylococcus aureus (MRSA).[2][3] The minimum inhibitory concentration (MIC) is a key metric for assessing antimicrobial activity, with lower values indicating greater potency. The following tables summarize the MIC data for Delafloxacin against various MDR bacteria.
Table 1: In Vitro Activity of Delafloxacin against Multidrug-Resistant Gram-Positive Bacteria
| Bacterial Species | Resistance Profile | No. of Isolates | Delafloxacin MIC50 (μg/mL) | Delafloxacin MIC90 (μg/mL) | Comparator MIC90 (μg/mL) | Reference |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 110 | - | 1 | Levofloxacin: ≥8 | [1] |
| Staphylococcus aureus | Vancomycin-Intermediate (VISA) | 35 | - | 1 | - | [1] |
| Staphylococcus aureus | Vancomycin-Resistant (VRSA) | 15 | - | 4 | - | [1] |
| Staphylococcus aureus | Daptomycin-Non-Susceptible (DNSSA) | 40 | - | 1 | - | [1] |
| Staphylococcus aureus | Linezolid-Resistant (LRSA) | 6 | - | >4 | - | [1] |
| Staphylococcus aureus | Overall | - | 0.008 | 0.25 | - | [3] |
| Staphylococcus aureus | MRSA | - | 0.12 | 0.25 | - | [3] |
| Enterococcus faecalis | - | - | 0.12 | 1 | - | [7][8] |
MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Table 2: In Vitro Activity of Delafloxacin against Multidrug-Resistant Gram-Negative Bacteria
| Bacterial Species | Resistance Profile | No. of Isolates | Delafloxacin MIC50 (μg/mL) | Delafloxacin MIC90 (μg/mL) | Comparator MIC90 (μg/mL) | Reference |
| Pseudomonas aeruginosa | Multidrug-Resistant | 52 | 1 | >128 | Ciprofloxacin: >4, Levofloxacin: >8 | [5] |
| Escherichia coli | Multidrug-Resistant | 47 | 0.125 | 64 | Ciprofloxacin: 64, Levofloxacin: 16 | [9] |
| Klebsiella pneumoniae | Multidrug-Resistant | 43 | 0.25 | >32 | Ciprofloxacin: >16, Levofloxacin: >16 | [10] |
| Enterobacteriaceae | - | - | 0.12 | 4 | - | [7][8] |
Experimental Protocols
The in vitro activity of Delafloxacin is primarily determined through antimicrobial susceptibility testing (AST). The following section outlines a typical experimental protocol based on established methodologies.
Bacterial Strains and Culture Conditions
A panel of clinically relevant multidrug-resistant bacterial isolates are selected for testing. These strains are typically sourced from clinical samples and characterized for their resistance profiles to various antibiotics. Standard laboratory practice involves storing bacterial isolates at -80°C and subculturing them on appropriate agar plates, such as Mueller-Hinton agar (MHA), prior to susceptibility testing.
Antimicrobial Susceptibility Testing: Broth Microdilution
The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[1][4][11]
Materials:
-
96-well microtiter plates
-
This compound and comparator antimicrobial agents
-
Bacterial inoculum standardized to a 0.5 McFarland turbidity standard
Procedure:
-
Preparation of Antimicrobial Dilutions: A serial two-fold dilution of this compound and comparator agents is prepared in CAMHB in the wells of a 96-well microtiter plate.
-
Inoculum Preparation: Bacterial colonies from an overnight culture are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in CAMHB to yield a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included on each plate.
-
Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
The interpretation of MIC values is guided by clinical breakpoints established by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the Clinical and Laboratory Standards Institute (CLSI).[1][4]
Visualizations: Mechanism of Action and Experimental Workflow
Mechanism of Action of Delafloxacin
Delafloxacin is a dual-targeting fluoroquinolone that inhibits bacterial DNA replication by targeting two essential enzymes: DNA gyrase and topoisomerase IV.[12][13] This dual-targeting ability is believed to contribute to its potent activity and a lower propensity for resistance development.[6]
Caption: Delafloxacin's dual inhibition of DNA gyrase and topoisomerase IV.
Experimental Workflow for In Vitro Screening
The following diagram illustrates a typical workflow for the initial in vitro screening of an antimicrobial agent like Delafloxacin against a panel of multidrug-resistant bacteria.
Caption: A streamlined workflow for determining the MIC of Delafloxacin.
Conclusion
The initial in vitro screening data strongly support the potent activity of this compound against a wide array of multidrug-resistant bacteria. Its superior potency against MRSA and other challenging pathogens, coupled with its dual-targeting mechanism of action, positions it as a promising therapeutic agent in an era of increasing antimicrobial resistance. Further investigations, including in vivo studies and clinical trials, are crucial to fully elucidate its clinical utility.
References
- 1. Delafloxacin activity against Staphylococcus aureus with reduced susceptibility or resistance to methicillin, vancomycin, daptomycin or linezolid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative in vitro activity of Delafloxacin and other antimicrobials against isolates from patients with acute bacterial skin, skin-structure infection and osteomyelitis | The Brazilian Journal of Infectious Diseases [bjid.org.br]
- 3. journals.asm.org [journals.asm.org]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. In Vitro Activity of Delafloxacin against Contemporary Bacterial Pathogens from the United States and Europe, 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Delafloxacin In Vitro Broth Microdilution and Disk Diffusion Antimicrobial Susceptibility Testing Guidelines: Susceptibility Breakpoint Criteria and Quality Control Ranges for an Expanded-Spectrum Anionic Fluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Delafloxacin In Vitro Broth Microdilution and Disk Diffusion Antimicrobial Susceptibility Testing Guidelines: Susceptibility Breakpoint Criteria and Quality Control Ranges for an Expanded-Spectrum Anionic Fluoroquinolone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of Delafloxacin Resistance in Multidrug-Resistant Escherichia coli Strains and the Detection of E. coli ST43 International High-Risk Clone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of Delafloxacin Resistance Mechanisms in Multidrug-Resistant Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Variable In Vitro Efficacy of Delafloxacin on Multidrug-Resistant Pseudomonas aeruginosa and the Detection of Delafloxacin Resistance Determinants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the mechanism of this compound? [synapse.patsnap.com]
- 13. go.drugbank.com [go.drugbank.com]
Delafloxacin Meglumine: A Comprehensive Analysis of its In Vitro Activity Against Gram-Positive and Gram-Negative Pathogens
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Delafloxacin is a novel anionic fluoroquinolone antibiotic demonstrating a broad spectrum of in vitro activity against a wide array of clinically significant Gram-positive and Gram-negative bacteria.[1][2][3][4][5][6][7] Its unique chemical structure contributes to potent bactericidal activity, particularly in acidic environments often characteristic of infection sites.[4][7][8][9] This technical guide provides a detailed overview of Delafloxacin meglumine's spectrum of activity, presenting quantitative data, experimental methodologies, and a visualization of its mechanism of action to inform researchers, scientists, and drug development professionals.
Delafloxacin exerts its bactericidal effects by inhibiting both DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, repair, and recombination.[5][7][8] This dual-targeting mechanism is believed to contribute to a reduced potential for the development of resistance.[3]
In Vitro Spectrum of Activity: Quantitative Data
The following tables summarize the in vitro activity of this compound against a variety of Gram-positive and Gram-negative pathogens, as determined by Minimum Inhibitory Concentration (MIC) values. The MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates were inhibited, respectively.
Gram-Positive Pathogens
| Organism | No. of Isolates | Delafloxacin MIC₅₀ (μg/mL) | Delafloxacin MIC₉₀ (μg/mL) | Comparator MIC₉₀ (μg/mL) |
| Staphylococcus aureus (all) | 2,606 | 0.008 | 0.25 | Levofloxacin: >8 |
| Staphylococcus aureus (Methicillin-susceptible, MSSA) | Not Specified | ≤0.004 | ≤0.004 | Not Specified |
| Staphylococcus aureus (Methicillin-resistant, MRSA) | Not Specified | 0.12 | 0.25 | Levofloxacin: 8 |
| Staphylococcus aureus (Levofloxacin-nonsusceptible) | Not Specified | Not Specified | 0.25 | Not Specified |
| Staphylococcus aureus (Vancomycin-intermediate, VISA) | 35 | Not Specified | 1 | Not Specified |
| Staphylococcus aureus (Vancomycin-resistant, VRSA) | 15 | Not Specified | 4 | Not Specified |
| Coagulase-negative staphylococci (CoNS) | Not Specified | Not Specified | 0.25 | Not Specified |
| Streptococcus pneumoniae (all) | 200 | 0.008 | 0.015 | Levofloxacin: 1 |
| Streptococcus pneumoniae (Levofloxacin-resistant) | Not Specified | 0.12 | 0.5 | Not Specified |
| Streptococcus pneumoniae (Cefotaxime non-susceptible) | 30 | 0.004 | 0.047 | Levofloxacin: >32 |
| Streptococcus pyogenes | Not Specified | 0.016 | 0.03 | Not Specified |
| Streptococcus agalactiae | Not Specified | Not Specified | 0.03 | Not Specified |
| Streptococcus anginosus group | Not Specified | 0.008 | 0.016 | Not Specified |
| Enterococcus faecalis | 411 | 0.12 | 1 | Not Specified |
| Enterococcus faecium | Not Specified | >4 | >4 | Not Specified |
Data compiled from multiple sources.[1][2][3][10][11][12][13][14][15][16][17]
Gram-Negative Pathogens
| Organism | No. of Isolates | Delafloxacin MIC₅₀ (μg/mL) | Delafloxacin MIC₉₀ (μg/mL) | Comparator MIC₉₀ (μg/mL) |
| Escherichia coli | 200 | 0.125 | 64 | Ciprofloxacin: 64, Levofloxacin: 16 |
| Klebsiella pneumoniae | 43 | 0.25 | >4 | Ciprofloxacin: 0.5, Levofloxacin: 0.25 |
| Enterobacter cloacae | Not Specified | 0.03 | Not Specified | Ciprofloxacin: 0.03, Levofloxacin: 0.12 |
| Enterobacteriaceae (overall) | 750 | 0.06 | 4 | Not Specified |
| Pseudomonas aeruginosa | 52 | 0.56 | 2.19 | Ciprofloxacin: 8.0 |
| Haemophilus influenzae | 200 | Not Specified | Not Specified | Not Specified |
| Moraxella catarrhalis | 100 | Not Specified | Not Specified | Not Specified |
Data compiled from multiple sources.[13][14][18][19][20][21][22][23]
Experimental Protocols
The in vitro activity data presented in this guide were primarily generated using the broth microdilution method, following guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[15][24][25][26][27][28]
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized procedure used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
1. Inoculum Preparation:
- Bacterial isolates are subcultured onto an appropriate agar medium and incubated to ensure purity and viability.
- A standardized inoculum is prepared by suspending bacterial colonies in a sterile broth or saline solution to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
- The standardized suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Antimicrobial Dilutions:
- A series of twofold dilutions of Delafloxacin and comparator agents are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).
- For fastidious organisms such as Streptococcus pneumoniae, the broth is often supplemented with lysed horse blood.[2][3]
3. Inoculation and Incubation:
- Standard 96-well microtiter plates are used. Each well, containing a specific concentration of the antimicrobial agent, is inoculated with the standardized bacterial suspension.
- A growth control well (no antimicrobial agent) and a sterility control well (no bacteria) are included for each isolate.
- Plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
4. Interpretation of Results:
- The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) in the well.
- Quality control is performed by testing reference strains with known MIC values to ensure the accuracy and reproducibility of the results.[13]
Visualizations
Mechanism of Action of Delafloxacin
Delafloxacin's primary mechanism of action involves the dual inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. This leads to the disruption of DNA replication and ultimately, bacterial cell death.
Caption: Delafloxacin's dual inhibition of DNA gyrase and topoisomerase IV.
Experimental Workflow for MIC Determination
The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Conclusion
This compound demonstrates potent in vitro activity against a broad range of Gram-positive and Gram-negative pathogens, including many resistant phenotypes. Its dual-targeting mechanism of action and enhanced potency in acidic environments make it a valuable agent in the antimicrobial armamentarium. The standardized methodologies for susceptibility testing, such as the broth microdilution method, are crucial for the accurate determination of its in vitro efficacy and for guiding clinical use. This technical guide provides a comprehensive resource for understanding the antimicrobial profile of Delafloxacin, which can aid in further research and development efforts in the field of infectious diseases.
References
- 1. Updated Review on Clinically-Relevant Properties of Delafloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Activity of Delafloxacin Tested against Isolates of Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound for the treatment of acute bacterial skin and skin structure infections (ABSSSI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. journals.asm.org [journals.asm.org]
- 10. mdpi.com [mdpi.com]
- 11. journals.asm.org [journals.asm.org]
- 12. Efficacy of delafloxacin alone and in combination with cefotaxime against cefotaxime non-susceptible invasive isolates of Streptococcus pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jmilabs.com [jmilabs.com]
- 14. Comparative in vitro activity of Delafloxacin and other antimicrobials against isolates from patients with acute bacterial skin, skin-structure infection and osteomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. In vitro Susceptibilities of Methicillin-Susceptible and Resistant Staphylococci to Traditional Antibiotics Compared to a Novel Fluoroquinolone - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Delafloxacin--A novel fluoroquinolone for the treatment of ciprofloxacin-resistant Pseudomonas aeruginosa in patients with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Resistance development in Escherichia coli to delafloxacin at pHs 6.0 and 7.3 compared to ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. academic.oup.com [academic.oup.com]
- 23. mdpi.com [mdpi.com]
- 24. journals.asm.org [journals.asm.org]
- 25. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 26. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. downloads.regulations.gov [downloads.regulations.gov]
- 28. researchgate.net [researchgate.net]
Molecular formula and weight of Delafloxacin meglumine for experimental calculations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Delafloxacin meglumine, a broad-spectrum anionic fluoroquinolone antibiotic. The information compiled is intended to support experimental design and calculations by furnishing key molecular data, detailed experimental protocols, and a clear visualization of its mechanism of action. Delafloxacin is notable for its efficacy against a wide range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), and its enhanced activity in acidic environments.
Core Molecular and Chemical Properties
Accurate experimental calculations and solution preparations begin with precise molecular data. The following table summarizes the key quantitative properties of this compound.
| Property | Value | References |
| Molecular Formula | C₂₅H₂₉ClF₃N₅O₉ | [1][2][3] |
| (C₁₈H₁₂ClF₃N₄O₄ • C₇H₁₇NO₅) | [4][5][6] | |
| Molecular Weight | ~636.0 g/mol | [1][2][3][4][5][7] |
| CAS Number | 352458-37-8 | [1][2][4][5][6][7] |
| Purity | ≥98% | [5][8] |
| Appearance | Crystalline solid | [4][5][8] |
| Solubility | DMSO: ~10 mg/mL | [4][5][8] |
| PBS (pH 7.2): ~10 mg/mL | [4][5] | |
| DMF: ~0.50 mg/mL | [4][5] | |
| Storage | Store at -20°C for long-term stability (≥ 4 years). | [4][8] |
Mechanism of Action: Dual Inhibition of Bacterial Topoisomerases
Delafloxacin exerts its bactericidal effect by targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2][3][6][9] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[1] By inhibiting both enzymes, Delafloxacin induces DNA strand breaks, ultimately leading to bacterial cell death.[1] This dual-targeting mechanism is a distinguishing feature, as many other fluoroquinolones exhibit a preferential affinity for either DNA gyrase (in Gram-negative bacteria) or topoisomerase IV (in Gram-positive bacteria).[6][9]
Experimental Protocols
This section details methodologies for two key types of experiments commonly performed with Delafloxacin: in vitro susceptibility testing and in vivo efficacy studies.
In Vitro Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination
The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antibiotic's potency. The broth microdilution method, performed according to Clinical and Laboratory Standards Institute (CLSI) guidelines, is a standard procedure.[8][10]
Methodology:
-
Preparation of Delafloxacin Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as DMSO.[8]
-
Serial Dilutions: Perform two-fold serial dilutions of the Delafloxacin stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final concentration range should typically span from ≤0.001 to ≥2 µg/mL to capture the susceptibility of various bacterial species.[10][11]
-
Bacterial Inoculum Preparation: Culture the bacterial strain of interest on an appropriate agar medium. Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours under ambient atmospheric conditions.
-
MIC Determination: The MIC is defined as the lowest concentration of Delafloxacin that completely inhibits visible bacterial growth.
-
Quality Control: Concurrently test quality control strains, such as S. aureus ATCC 29213, E. coli ATCC 25922, and P. aeruginosa ATCC 27853, to ensure the validity of the results.[10]
In Vivo Efficacy: Neutropenic Murine Lung Infection Model
This model is frequently used to assess the in vivo efficacy of antibiotics against respiratory pathogens.[4][5][7][11][12]
Methodology:
-
Animal Model: Use specific pathogen-free mice (e.g., ICR/Swiss), typically 6 weeks old.[12]
-
Induction of Neutropenia: Render the mice neutropenic to create an immunocompromised state, which allows for robust bacterial growth and a clear assessment of the antibiotic's effect. This is commonly achieved by intraperitoneal injections of cyclophosphamide. For example, administer 150 mg/kg four days prior to infection and 100 mg/kg one day before infection.[12]
-
Infection: Anesthetize the mice (e.g., with isoflurane) and infect them via intranasal instillation of a bacterial suspension (e.g., S. aureus, S. pneumoniae, or K. pneumoniae) to establish a lung infection.[4][12] The typical starting bacterial burden in the lungs is around 6.0 - 7.0 log₁₀ CFU.[5][7]
-
Drug Administration: Initiate Delafloxacin treatment approximately 2 hours post-infection. Administer the drug subcutaneously at varying doses (e.g., ranging from 0.03 to 160 mg/kg) at regular intervals, such as every 6 hours (q6h), for a 24-hour period.[4][5]
-
Outcome Measurement: At 24 hours post-treatment initiation, euthanize the mice. Aseptically remove the lungs, homogenize the tissue, and perform serial dilutions for quantitative bacterial culture (CFU counts) on appropriate agar plates.
-
Data Analysis: The efficacy of Delafloxacin is determined by the reduction in bacterial burden (log₁₀ CFU/lung) compared to untreated control mice. Dose-response relationships can be modeled using the Hill equation to determine the exposure associated with different levels of bacterial killing (e.g., stasis or a 1-log₁₀ reduction).[4][5]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. BAXDELA (delafloxacin) | Mechanism of Action [baxdela.com]
- 3. Delafloxacin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. In Vivo Pharmacodynamic Target Assessment of Delafloxacin against Staphylococcus aureus, Streptococcus pneumoniae, and Klebsiella pneumoniae in a Murine Lung Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Pharmacodynamic Target Assessment of Delafloxacin against Staphylococcus aureus, Streptococcus pneumoniae, and Klebsiella pneumoniae in a Murine Lung Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Updated Review on Clinically-Relevant Properties of Delafloxacin [mdpi.com]
- 7. In Vivo Pharmacodynamic Target Determination for Delafloxacin against Klebsiella pneumoniae and Pseudomonas aeruginosa in the Neutropenic Murine Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. BaxdelaTM (Delafloxacin): A Novel Fluoroquinolone for the Treatment of Acute Bacterial Skin and Skin Structure Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Delafloxacin In Vitro Broth Microdilution and Disk Diffusion Antimicrobial Susceptibility Testing Guidelines: Susceptibility Breakpoint Criteria and Quality Control Ranges for an Expanded-Spectrum Anionic Fluoroquinolone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Portico [access.portico.org]
Delafloxacin Meglumine: A Technical Guide to its Potential as a Lead Compound for Novel Antibiotic Development
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The rise of antibiotic resistance necessitates the urgent development of novel antimicrobial agents. Delafloxacin, a fourth-generation anionic fluoroquinolone, presents a compelling starting point for the discovery of new antibiotics. Its unique chemical structure confers a broad spectrum of activity, including against methicillin-resistant Staphylococcus aureus (MRSA), and enhanced potency in acidic environments characteristic of many infection sites.[1][2][3] This technical guide provides an in-depth analysis of Delafloxacin meglumine, detailing its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and existing data on its antibacterial efficacy. Furthermore, it outlines key experimental protocols for the evaluation of novel antibiotic candidates and explores the structure-activity relationships that position Delafloxacin as a promising lead compound for future antibiotic development.
Introduction to this compound
Delafloxacin is a fluoroquinolone antibiotic with a distinct chemical structure that sets it apart from other members of its class.[3][4] Unlike the zwitterionic nature of many fluoroquinolones, Delafloxacin is anionic, a feature that contributes to its increased accumulation in bacteria and enhanced activity in acidic environments.[2][3][4] It is approved for the treatment of acute bacterial skin and skin structure infections (ABSSSI) and community-acquired bacterial pneumonia (CABP).[2]
Mechanism of Action
Delafloxacin exerts its bactericidal effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[3] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[3] By targeting both enzymes with similar affinity, Delafloxacin reduces the likelihood of resistance development, which would require simultaneous mutations in the genes encoding both targets.[3][5][6]
dot
Antibacterial Spectrum and Efficacy
Delafloxacin demonstrates a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including difficult-to-treat pathogens.
In Vitro Activity
The in vitro potency of Delafloxacin is summarized in the table below, presenting Minimum Inhibitory Concentration (MIC) values against a range of clinically relevant bacteria.
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus (MSSA) | 0.008 | 0.25 |
| Staphylococcus aureus (MRSA) | 0.19 | 0.75 |
| Streptococcus pneumoniae | 0.008 | 0.03 |
| Escherichia coli | 0.12 | 1 |
| Klebsiella pneumoniae | 0.25 | 2 |
| Pseudomonas aeruginosa | 0.5 | 4 |
| Enterococcus faecalis | 0.12 | 1 |
Note: MIC values are compiled from various sources and may vary depending on the specific strains and testing methodologies.
Efficacy in Acidic Environments
A unique characteristic of Delafloxacin is its enhanced activity in acidic conditions (pH 5.5), which are often found in infected tissues such as abscesses.[2] This is attributed to its anionic nature, leading to increased intracellular accumulation in bacteria at lower pH.[2]
Pharmacokinetics and Pharmacodynamics
Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Delafloxacin is crucial for optimizing dosing and predicting clinical efficacy.
| PK/PD Parameter | Value |
| Pharmacokinetics | |
| Bioavailability (Oral) | ~58.8% |
| Protein Binding | ~84% |
| Volume of Distribution | 30-48 L |
| Half-life (IV) | ~3.7 hours |
| Half-life (Oral) | 4.2-8.5 hours |
| Excretion | ~65% urine, ~28% feces |
| Pharmacodynamics | |
| Primary PD Index | AUC/MIC |
Data compiled from publicly available resources.
Delafloxacin as a Lead Compound for Novel Antibiotic Development
The chemical scaffold of Delafloxacin provides a promising foundation for the design of new antibiotics with improved properties.
Structure-Activity Relationships (SAR)
Key structural features of Delafloxacin contribute to its potent activity and unique characteristics:
-
C-7 Azetidinyl Ring: The substituent at this position influences antibacterial potency and pharmacokinetics.[7]
-
N-1 Pyridinyl Group: This large heteroaromatic substituent enhances steric hindrance and contributes to activity against resistant strains.[2]
-
C-8 Chlorine: This substitution has an electron-withdrawing effect that enhances activity.[4]
Potential Modifications for a Medicinal Chemistry Program
Based on the known SAR of fluoroquinolones, several modification strategies could be employed to develop novel Delafloxacin analogs:
-
Modification of the C-7 substituent: Introducing novel heterocyclic rings could modulate the antibacterial spectrum and penetration into bacterial cells.
-
Alterations at the N-1 position: Exploring different aromatic or heteroaromatic groups may improve potency and reduce off-target effects.
-
Hybrid antibiotic design: Conjugating the Delafloxacin core with other antibacterial pharmacophores could lead to dual-action agents with a lower propensity for resistance.
dot
Key Experimental Protocols for Evaluation
The development of new antibiotics requires rigorous preclinical evaluation. The following are detailed methodologies for key experiments.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.
Protocol: Broth Microdilution MIC Assay (based on CLSI guidelines) [8][9][10]
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound. A series of two-fold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Culture the bacterial strain overnight. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria). Incubate the plates at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth.
Time-Kill Assay
This assay determines the rate of bacterial killing by an antimicrobial agent over time.
Protocol: Time-Kill Assay [11][12][13][14]
-
Preparation: Prepare tubes containing CAMHB with the test compound at various concentrations (e.g., 1x, 2x, and 4x MIC). Also, prepare a growth control tube without the antibiotic.
-
Inoculation: Inoculate each tube with a standardized bacterial suspension to achieve an initial density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube. Perform serial dilutions of the aliquots and plate them onto appropriate agar plates.
-
Enumeration and Analysis: After incubation, count the number of colonies on the plates to determine the CFU/mL at each time point. Plot the log₁₀ CFU/mL versus time to generate a time-kill curve. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
dot
References
- 1. researchgate.net [researchgate.net]
- 2. Updated Review on Clinically-Relevant Properties of Delafloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kjom.org [kjom.org]
- 4. tandfonline.com [tandfonline.com]
- 5. In Vitro Activity of Delafloxacin and Microbiological Response against Fluoroquinolone-Susceptible and Nonsusceptible Staphylococcus aureus Isolates from Two Phase 3 Studies of Acute Bacterial Skin and Skin Structure Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The new fluoroquinolones: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 10. researchgate.net [researchgate.net]
- 11. actascientific.com [actascientific.com]
- 12. scribd.com [scribd.com]
- 13. Time-Kill Assay [bio-protocol.org]
- 14. nelsonlabs.com [nelsonlabs.com]
Methodological & Application
Application Notes and Protocols for In Vitro Susceptibility Testing of Delafloxacin Meglumine using Broth Microdilution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the in vitro susceptibility of bacteria to delafloxacin meglumine using the broth microdilution method. This protocol is established based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), ensuring accuracy and reproducibility of results.
Introduction
Delafloxacin is a broad-spectrum anionic fluoroquinolone antibiotic effective against a wide range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1] Accurate in vitro susceptibility testing is crucial for clinical diagnostics, epidemiological surveillance, and the development of new antimicrobial agents. The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1]
Materials and Reagents
Antimicrobial Agent
-
This compound powder (analytical grade)
Media and Reagents
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Dimethyl sulfoxide (DMSO) or sterile distilled water (for stock solution preparation)
-
0.85% sterile saline
-
Sterile 96-well microtiter plates
-
Bacterial cultures (test organisms and Quality Control strains)
-
McFarland turbidity standards (0.5 standard)
-
Sterile petri dishes, pipettes, and other standard microbiology laboratory equipment
Experimental Protocols
Preparation of this compound Stock Solution
A stock solution of this compound can be prepared as follows:
-
Weighing: Accurately weigh a sufficient amount of this compound powder.
-
Dissolution: Dissolve the powder in a minimal amount of a suitable solvent. Both DMSO and sterile distilled water can be used.[2] For a high concentration stock (e.g., 10 mg/mL), DMSO is recommended.[3][4]
-
Dilution: Once dissolved, bring the solution to the final desired volume with sterile distilled water or the appropriate broth medium.
-
Sterilization: Sterilize the stock solution by filtering through a 0.22 µm syringe filter.
-
Storage: Aliquot the sterile stock solution into sterile cryovials and store at -20°C or lower for long-term use. Avoid repeated freeze-thaw cycles.
Inoculum Preparation
The preparation of a standardized bacterial inoculum is critical for accurate MIC determination.
-
Bacterial Culture: From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Suspension: Transfer the colonies into a tube containing 4-5 mL of sterile 0.85% saline.
-
Standardization: Vortex the suspension and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL for E. coli.
-
Final Dilution: Within 15 minutes of standardization, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically achieved by a 1:100 dilution of the standardized suspension into the broth, followed by inoculation of the plate.
Broth Microdilution Procedure
-
Plate Preparation: Aseptically dispense 100 µL of sterile CAMHB into each well of a 96-well microtiter plate.
-
Serial Dilution: Add 100 µL of the delafloxacin stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This will result in a range of delafloxacin concentrations.
-
Inoculation: Inoculate each well with 10 µL of the standardized bacterial suspension (prepared in section 3.2), achieving a final volume of 110 µL per well and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls:
-
Growth Control: A well containing only inoculated broth, with no antibiotic.
-
Sterility Control: A well containing only uninoculated broth.
-
-
Incubation: Incubate the microtiter plates at 35 ± 2°C for 16-20 hours in ambient air.[5] For fastidious organisms like Streptococcus pneumoniae, incubation should be performed in an atmosphere of 5% CO₂.[6][7]
Reading and Interpreting Results
After incubation, examine the plates for bacterial growth. The MIC is the lowest concentration of delafloxacin at which there is no visible growth (i.e., the first clear well).
Quality Control
Quality control (QC) is essential to ensure the accuracy of the testing procedure. This is performed by testing reference strains with known MIC values for delafloxacin.
Quality Control Strains and Expected MIC Ranges
The following table summarizes the recommended QC strains and their acceptable MIC ranges for delafloxacin according to CLSI and EUCAST guidelines.
| Quality Control Strain | Agency | MIC Range (µg/mL) |
| Staphylococcus aureus ATCC 29213 | CLSI | 0.001 - 0.008[8] |
| Streptococcus pneumoniae ATCC 49619 | CLSI | 0.008 - 0.06 |
| Haemophilus influenzae ATCC 49247 | CLSI | 0.001 - 0.004 |
| Escherichia coli ATCC 25922 | CLSI | 0.004 - 0.015 |
| Pseudomonas aeruginosa ATCC 27853 | CLSI | 0.12 - 0.5 |
| Enterococcus faecalis ATCC 29212 | CLSI | 0.015 - 0.12 |
| Staphylococcus aureus ATCC 29213 | EUCAST | 0.002 - 0.008 |
| Escherichia coli ATCC 25922 | EUCAST | 0.004 - 0.016 |
| Pseudomonas aeruginosa ATCC 27853 | EUCAST | 0.25 - 1 |
| Enterococcus faecalis ATCC 29212 | EUCAST | 0.03 - 0.125 |
Data Presentation and Interpretation
The determined MIC values should be interpreted according to the established clinical breakpoints from regulatory bodies like the FDA and EUCAST.
FDA and EUCAST Clinical Breakpoints for Delafloxacin
| Organism | FDA Breakpoint (µg/mL) | EUCAST Breakpoint (µg/mL) |
| S | I | |
| Staphylococcus aureus | ≤ 0.25 | 0.5 |
| Streptococcus pneumoniae | ≤ 0.06 | 0.12 |
| Streptococcus pyogenes | ≤ 0.06 | 0.12 |
| Streptococcus agalactiae | ≤ 0.06 | 0.12 |
| Enterococcus faecalis | ≤ 0.12 | 0.25 |
| Escherichia coli | ≤ 0.25 | 0.5 |
| Klebsiella pneumoniae | ≤ 0.25 | 0.5 |
| Enterobacter cloacae | ≤ 0.25 | 0.5 |
| Pseudomonas aeruginosa | ≤ 0.5 | 1 |
| Haemophilus influenzae | - | - |
S - Susceptible; I - Intermediate; R - Resistant
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for the broth microdilution protocol.
References
- 1. Delafloxacin In Vitro Broth Microdilution and Disk Diffusion Antimicrobial Susceptibility Testing Guidelines: Susceptibility Breakpoint Criteria and Quality Control Ranges for an Expanded-Spectrum Anionic Fluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. apexbt.com [apexbt.com]
- 5. Isolate Details | Antimicrobial Resistance Isolate Bank | Antibiotic/Antimicrobial Resistance | CDC [wwwn.cdc.gov]
- 6. Antibiotic Susceptibility of Staphylococcus aureus and Streptococcus pneumoniae Isolates from the Nasopharynx of Febrile Children under 5 Years in Nanoro, Burkina Faso - PMC [pmc.ncbi.nlm.nih.gov]
- 7. microbiologics.com [microbiologics.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Standard Operating Procedure for Delafloxacin Meglumine Disk Diffusion Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the susceptibility of bacterial isolates to delafloxacin meglumine using the disk diffusion method. The procedures outlined are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and validated through extensive studies.
Introduction
Delafloxacin is an anionic fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The disk diffusion assay, a standardized and widely used method, provides a qualitative assessment of a bacterial isolate's susceptibility to a particular antimicrobial agent. This document outlines the standardized procedure for performing delafloxacin disk diffusion susceptibility testing, including quality control measures and interpretation of results. Adherence to this protocol is crucial for obtaining accurate and reproducible data in a research and clinical setting.
Materials and Equipment
Reagents and Media
-
This compound antimicrobial susceptibility test disks (5 µg)
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Tryptic Soy Broth (TSB) or equivalent
-
Sterile saline (0.85%)
-
McFarland 0.5 turbidity standard
-
Sterile cotton swabs
Equipment
-
Incubator (35°C ± 2°C)
-
Vortex mixer
-
Spectrophotometer or turbidimeter
-
Calipers or a ruler for measuring zone diameters
-
Sterile forceps or disk dispenser
-
Biohazard safety cabinet
Quality Control Strains
The following American Type Culture Collection (ATCC) strains are recommended for routine quality control:
-
Escherichia coli ATCC® 25922™
-
Staphylococcus aureus ATCC® 25923™
-
Pseudomonas aeruginosa ATCC® 27853™
Experimental Protocol
The following protocol details the step-by-step procedure for performing the delafloxacin disk diffusion susceptibility test.
Inoculum Preparation
-
From a fresh (18-24 hours) agar plate, select 3-5 well-isolated colonies of the bacterial strain to be tested.
-
Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium (e.g., Tryptic Soy Broth).
-
Incubate the broth culture at 35°C ± 2°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard (approximately 2-6 hours).
-
Adjust the turbidity of the inoculum to match that of a 0.5 McFarland standard by adding sterile saline or broth. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be 0.08-0.13). This standardized inoculum contains approximately 1-2 x 10⁸ CFU/mL.
Inoculation of the Agar Plate
-
Within 15 minutes of adjusting the inoculum turbidity, dip a sterile cotton swab into the adjusted inoculum.
-
Rotate the swab several times against the inside wall of the tube above the fluid level to remove excess inoculum.
-
Streak the entire surface of the Mueller-Hinton agar plate evenly in three directions, rotating the plate approximately 60° between each streaking to ensure uniform growth.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
Application of Delafloxacin Disk
-
Aseptically apply a 5 µg delafloxacin disk to the surface of the inoculated MHA plate using sterile forceps or a disk dispenser.
-
Gently press the disk down to ensure complete contact with the agar surface.
-
If multiple antimicrobial disks are being tested on the same plate, ensure they are spaced far enough apart (at least 24 mm from center to center) to prevent overlapping of the inhibition zones.
Incubation
-
Invert the plates and place them in an incubator set at 35°C ± 2°C.
-
Incubate for 16-20 hours in ambient air.
Measurement and Interpretation of Results
-
After incubation, measure the diameter of the zone of complete inhibition (including the disk diameter) to the nearest millimeter using calipers or a ruler.
-
Measure the zones from the back of the plate against a dark, non-reflective background.
-
Interpret the results based on the established zone diameter breakpoints provided in the tables below.
Data Presentation
Quality Control Zone Diameter Ranges
Perform quality control testing with each new batch of media and disks, and at least weekly. The zone diameters for the QC strains should fall within the ranges specified in the table below.[1][2]
| Quality Control Strain | Delafloxacin Disk Potency | Acceptable Zone Diameter Range (mm) |
| Escherichia coli ATCC® 25922™ | 5 µg | 24 - 30 |
| Staphylococcus aureus ATCC® 25923™ | 5 µg | 32 - 40 |
| Pseudomonas aeruginosa ATCC® 27853™ | 5 µg | 18 - 24 |
Interpretive Criteria for Delafloxacin Disk Diffusion
The following tables provide the U.S. Food and Drug Administration (FDA) approved interpretive criteria for delafloxacin disk diffusion testing against various bacterial species.[1][3]
Table 1: Interpretive Criteria for Staphylococcus aureus
| Zone Diameter (mm) | Interpretation |
| ≥ 23 | Susceptible (S) |
| 20 - 22 | Intermediate (I) |
| ≤ 19 | Resistant (R) |
Table 2: Interpretive Criteria for other specified pathogens
| Pathogen | Susceptible (S) (mm) | Intermediate (I) (mm) | Resistant (R) (mm) |
| Streptococcus pyogenes | ≥ 20 | 17 - 19 | ≤ 16 |
| Streptococcus agalactiae group | ≥ 20 | 17 - 19 | ≤ 16 |
| Streptococcus anginosus group | ≥ 20 | 17 - 19 | ≤ 16 |
| Enterococcus faecalis | ≥ 17 | 14 - 16 | ≤ 13 |
| Escherichia coli | ≥ 19 | 16 - 18 | ≤ 15 |
| Klebsiella pneumoniae | ≥ 19 | 16 - 18 | ≤ 15 |
| Enterobacter cloacae | ≥ 19 | 16 - 18 | ≤ 15 |
| Pseudomonas aeruginosa | ≥ 18 | 15 - 17 | ≤ 14 |
Visualization of Experimental Workflow
Caption: Workflow for Delafloxacin Disk Diffusion Susceptibility Testing.
References
- 1. Delafloxacin In Vitro Broth Microdilution and Disk Diffusion Antimicrobial Susceptibility Testing Guidelines: Susceptibility Breakpoint Criteria and Quality Control Ranges for an Expanded-Spectrum Anionic Fluoroquinolone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols: Murine Lung Infection Model for Evaluating Delafloxacin Meglumine Efficacy in Pneumonia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delafloxacin is a broad-spectrum anionic fluoroquinolone antibiotic with potent activity against a wide range of Gram-positive and Gram-negative bacteria, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3][4][5][6] Its mechanism of action involves the dual inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication, transcription, repair, and recombination.[7][8][9][10][11] This dual-targeting is believed to contribute to a reduced potential for resistance selection.[12] Delafloxacin has demonstrated efficacy in the treatment of community-acquired bacterial pneumonia (CABP).[2][7][13][14] Murine lung infection models are crucial preclinical tools for evaluating the in vivo efficacy of novel antimicrobial agents like Delafloxacin, providing a bridge between in vitro studies and clinical trials.[15][16][17][18][19] These models allow for the assessment of drug efficacy in a complex biological system, taking into account pharmacokinetic and pharmacodynamic (PK/PD) parameters in the context of a host immune response.[15][17] This document provides detailed application notes and protocols for establishing a murine lung infection model to evaluate the efficacy of Delafloxacin meglumine in treating bacterial pneumonia.
Mechanism of Action of Delafloxacin
Delafloxacin exerts its bactericidal effect by inhibiting both bacterial DNA gyrase and topoisomerase IV.[7][8][9][10][11] These enzymes are essential for relaxing DNA supercoils and separating interlinked daughter chromosomes during replication. By inhibiting these enzymes, Delafloxacin leads to DNA strand breaks and ultimately, bacterial cell death.[9][10] A unique characteristic of Delafloxacin is its enhanced activity in acidic environments, which are often found at sites of infection.[8][9]
Data Presentation
In Vitro Activity of Delafloxacin
The following tables summarize the in vitro activity of Delafloxacin against common respiratory pathogens. Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's potency.
Table 1: Delafloxacin MICs for Streptococcus pneumoniae
| Strain Type | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| All Isolates | 0.008 | 0.015 | [12][20] |
| Levofloxacin-Resistant | 0.064 | 0.12 | [21] |
| Penicillin-Resistant | 0.008 | 0.015 | [12] |
| Cefotaxime Non-Susceptible | 0.004 | 0.047 | [22] |
Table 2: Delafloxacin MICs for Staphylococcus aureus
| Strain Type | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| All Isolates | ≤0.004 | 0.25 | [23][24] |
| Methicillin-Susceptible (MSSA) | 0.008 | 0.25 | [25] |
| Methicillin-Resistant (MRSA) | 0.12 | 0.25 | [23][25] |
| Levofloxacin-Nonsusceptible | Not Reported | 0.25 | [25] |
| Daptomycin-Non-Susceptible | Not Reported | 1 | [4] |
| Vancomycin-Intermediate (VISA) | Not Reported | 1 | [4] |
In Vivo Efficacy of Delafloxacin in Murine Pneumonia Model
The efficacy of Delafloxacin in reducing bacterial burden in the lungs of infected mice is a critical endpoint.
Table 3: In Vivo Efficacy of Delafloxacin (24-hour model)
| Pathogen | Dosing Regimen | Bacterial Load Reduction (log10 CFU/lung) | Reference |
| K. pneumoniae | 0.0156 to 1,280 mg/kg | Up to 3 | [13] |
| P. aeruginosa | 0.0156 to 1,280 mg/kg | Up to 3 | [13] |
| S. pneumoniae | 0.5 to 640 mg/kg/day | 1 | [1] |
| MRSA | 0.5 to 640 mg/kg/day | 1 | [1] |
| MSSA | 0.5 to 640 mg/kg/day | 1 | [1] |
Experimental Protocols
Murine Pneumonia Model: Experimental Workflow
The following diagram outlines the general workflow for evaluating Delafloxacin efficacy in a murine lung infection model.
Detailed Methodologies
1. Animal Husbandry and Preparation
-
Animals: Specific pathogen-free BALB/c or ICR mice (female, 6-8 weeks old) are commonly used.[1][26]
-
Acclimatization: House the mice in a controlled environment for at least 3-5 days prior to the experiment to allow for acclimatization.[26]
-
Immunosuppression (for neutropenic model): To mimic conditions in immunocompromised patients, mice can be rendered neutropenic by intraperitoneal injection of cyclophosphamide.[13][27] This is a common approach in preclinical antibiotic efficacy studies.[18]
2. Bacterial Inoculum Preparation
-
Bacterial Strains: Use clinically relevant strains of S. pneumoniae, S. aureus (including MRSA), or K. pneumoniae.
-
Culture: Streak the bacterial strain from a frozen stock onto an appropriate agar plate (e.g., blood agar for S. pneumoniae, tryptic soy agar for S. aureus and K. pneumoniae) and incubate overnight at 37°C.[26][28]
-
Inoculum: Inoculate a single colony into a suitable broth medium (e.g., Todd-Hewitt broth for S. pneumoniae, tryptic soy broth for S. aureus and K. pneumoniae) and grow to mid-logarithmic phase.[28]
-
Washing and Resuspension: Harvest the bacteria by centrifugation, wash with sterile phosphate-buffered saline (PBS), and resuspend in PBS to the desired concentration (e.g., 1 x 10^7 to 1 x 10^8 CFU/mL).[26] The exact concentration should be determined empirically to establish a non-lethal but robust infection.
3. Induction of Pneumonia
-
Anesthesia: Anesthetize the mice using an appropriate method (e.g., intraperitoneal injection of ketamine/xylazine or isoflurane inhalation).
-
Inoculation:
-
Intranasal Inoculation: While the mouse is held in a supine position, instill a small volume (e.g., 20-50 µL) of the bacterial suspension into the nares. This is a non-invasive and commonly used method.[18][26]
-
Intratracheal Inoculation: For more direct delivery to the lungs, a non-surgical intratracheal intubation method can be employed.
-
-
Confirmation of Infection: A subset of mice can be euthanized at the time of treatment initiation (0-hour controls) to confirm the initial bacterial load in the lungs.
4. Delafloxacin Administration
-
Treatment Initiation: Begin treatment at a specified time point post-infection (e.g., 2 hours).[13][27]
-
Drug Preparation: Prepare this compound for administration in a suitable vehicle (e.g., sterile water or saline).
-
Dosing: Administer Delafloxacin via an appropriate route, such as subcutaneous injection or oral gavage.[13][27][29] The dose range should be selected based on previous pharmacokinetic studies in mice to achieve exposures relevant to human clinical doses.[1][13][27][29]
-
Control Groups: Include a vehicle control group (receiving only the drug vehicle) and potentially a comparator antibiotic group (e.g., moxifloxacin or vancomycin).
5. Evaluation of Efficacy
-
Endpoint: The primary efficacy endpoint is typically measured 24 hours after the initiation of treatment.[1][13][27]
-
Bacterial Load Determination:
-
Euthanize the mice at the designated endpoint.
-
Aseptically remove the lungs and homogenize them in sterile PBS.
-
Perform serial dilutions of the lung homogenates and plate on appropriate agar media.
-
Incubate the plates overnight at 37°C and count the number of colony-forming units (CFU).
-
Express the results as log10 CFU per lung. The efficacy is determined by the change in log10 CFU in treated groups compared to the 0-hour or vehicle control groups.[1][30]
-
-
Histopathological Analysis:
-
Fix lung tissue in 10% neutral buffered formalin.
-
Embed in paraffin, section, and stain with hematoxylin and eosin (H&E).
-
Examine the slides microscopically for signs of inflammation, tissue damage, and bacterial presence.
-
-
Analysis of Inflammatory Markers:
-
Perform bronchoalveolar lavage (BAL) to collect fluid from the lungs.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the BAL fluid using ELISA or other immunoassays.
-
Safety and Toxicology Considerations
In animal studies, Delafloxacin has been shown to have a favorable safety profile.[6] Non-clinical studies indicated no significant impact on male or female fertility or embryo-fetal development.[31] Importantly, dedicated juvenile animal studies did not reveal the arthropathy that has been a concern with earlier fluoroquinolones.[31] Furthermore, Delafloxacin exhibited minimal to no brain penetration in animal models, and no direct neurotoxic effects were observed in toxicology studies.[6]
Conclusion
The murine lung infection model is a robust and essential tool for the preclinical evaluation of antibiotics for the treatment of pneumonia. The protocols outlined in this document provide a framework for assessing the in vivo efficacy of this compound. The potent in vitro activity of Delafloxacin against key respiratory pathogens, combined with its demonstrated in vivo efficacy and favorable safety profile, supports its continued investigation and clinical use for community-acquired bacterial pneumonia.[1][2] The standardization of such preclinical models is vital for improving the reproducibility and translational value of efficacy studies.[15][16]
References
- 1. Pharmacodynamic and pharmacokinetic profiling of delafloxacin in a murine lung model against community-acquired respiratory tract pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Delafloxacin activity against Staphylococcus aureus with reduced susceptibility or resistance to methicillin, vancomycin, daptomycin or linezolid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1588. Delafloxacin Activity Against Staphylococcus aureus with Reduced Susceptibility or Resistance to Methicillin, Vancomycin, Daptomycin, or Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety of Delafloxacin: Focus on Adverse Events of Special Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nice.org.uk [nice.org.uk]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. What is this compound used for? [synapse.patsnap.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. In Vitro Activity of Delafloxacin Tested against Isolates of Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vivo Pharmacodynamic Target Determination for Delafloxacin against Klebsiella pneumoniae and Pseudomonas aeruginosa in the Neutropenic Murine Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. amr-accelerator.eu [amr-accelerator.eu]
- 17. publications.ersnet.org [publications.ersnet.org]
- 18. journals.asm.org [journals.asm.org]
- 19. journals.asm.org [journals.asm.org]
- 20. journals.asm.org [journals.asm.org]
- 21. In vitro activity of delafloxacin against highly levofloxacin-resistant invasive isolates of Streptococcus pneumoniae | Enfermedades Infecciosas y Microbiología Clínica [elsevier.es]
- 22. seq.es [seq.es]
- 23. mdpi.com [mdpi.com]
- 24. Delafloxacin: Place in Therapy and Review of Microbiologic, Clinical and Pharmacologic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 25. journals.asm.org [journals.asm.org]
- 26. Murine Acute Pneumonia Model of Pseudomonas aeruginosa Lung Infection [bio-protocol.org]
- 27. In Vivo Pharmacodynamic Target Assessment of Delafloxacin against Staphylococcus aureus, Streptococcus pneumoniae, and Klebsiella pneumoniae in a Murine Lung Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Induction of Acute or Disseminating Bacterial Pneumonia in Mice and Sampling of Infected Organs for Studying the Host Response to Bacterial Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 31. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols for In Vivo Assessment of Delafloxacin Meglumine against S. aureus in a Neutropenic Mouse Thigh Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the neutropenic mouse thigh infection model to evaluate the in vivo efficacy of Delafloxacin meglumine against Staphylococcus aureus. This model is a standardized and reproducible method for preclinical assessment of antimicrobial agents.[1][2]
Introduction
The neutropenic mouse thigh model is a crucial tool in antimicrobial drug development, allowing for the assessment of an antibiotic's efficacy in a mammalian system with a compromised immune response.[1][2] This model is particularly useful for studying the pharmacodynamics of antimicrobial agents, as it minimizes the contribution of the host's immune system to bacterial clearance, thereby isolating the effect of the drug.[3][4][5][6] Delafloxacin, a novel anionic fluoroquinolone, has demonstrated potent in vitro and in vivo activity against a broad spectrum of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[7][8][9] These protocols outline the necessary steps to assess the efficacy of this compound against S. aureus in this well-established model.
Quantitative Data Summary
Delafloxacin In Vitro Activity against S. aureus
| Strain Type | MIC50 (mg/L) | MIC90 (mg/L) | Susceptibility Rate (%) | Reference |
| S. aureus (overall) | ≤0.008 | 2 | 83.4 | [10] |
| Methicillin-Susceptible S. aureus (MSSA) | 0.004 - 0.008 | - | - | [8] |
| Methicillin-Resistant S. aureus (MRSA) | ≤0.008 | 1 | 66.7 - 68 | [10][11] |
| Fluoroquinolone-Nonsusceptible MRSA | - | - | 98.6 (70/71 eradicated) | [12] |
Delafloxacin Pharmacokinetics in Neutropenic Mice (Subcutaneous Administration)
| Dose (mg/kg) | Cmax (mg/L) | AUC0–∞ (mg·h/L) | Elimination Half-Life (h) | Reference |
| 2.5 | 2 | 2.8 | 0.7 - 1 | [8] |
| 10 | - | - | 0.7 - 1 | [8] |
| 40 | - | - | 0.7 - 1 | [8] |
| 160 | 71 | 152 | 0.7 - 1 | [8] |
In Vivo Efficacy of Delafloxacin against S. aureus in Murine Models
| Model | S. aureus Strain | Endpoint | fAUC/MIC Magnitude | Reference |
| Neutropenic Lung | MSSA & MRSA | Net Stasis | 1.45 | [8] |
| Neutropenic Lung | MSSA & MRSA | 1-log10 CFU Reduction | 2-5 fold higher than stasis | [8] |
| Neutropenic Lung | MRSA | 1-log10 CFU Reduction | 24.7 | [7] |
| Neutropenic Lung | MSSA | 1-log10 CFU Reduction | 0.4 | [7] |
Experimental Protocols
Induction of Neutropenia
This protocol describes a commonly used method to induce neutropenia in mice using cyclophosphamide.[3][4][5][6][13][14]
Materials:
-
Cyclophosphamide (CPM) powder
-
Sterile water for injection
-
Female ICR or BALB/c mice (5-6 weeks old)
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Prepare a fresh solution of cyclophosphamide at a concentration of 20 mg/mL in sterile water.
-
On day -4 (four days prior to infection), administer a dose of 150 mg/kg cyclophosphamide via intraperitoneal injection.
-
On day -1 (one day prior to infection), administer a second dose of 100 mg/kg cyclophosphamide via intraperitoneal injection.
-
This regimen typically results in profound neutropenia (≤10 neutrophils/mm³) by day 0, which persists for several days.[3][4]
Preparation of S. aureus Inoculum
Materials:
-
S. aureus strain (e.g., ATCC 29213)
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
Phosphate-Buffered Saline (PBS) or 0.9% saline
-
Spectrophotometer
-
Agar plates for colony counting
Procedure:
-
From a frozen stock, streak the S. aureus strain onto an agar plate and incubate overnight at 37°C.
-
Inoculate a single colony into TSB and grow overnight at 37°C with shaking.
-
Subculture the overnight culture into fresh, pre-warmed TSB and grow to mid-logarithmic phase (approximately 2-3 hours).
-
Harvest the bacteria by centrifugation and wash the pellet with sterile saline.
-
Resuspend the bacterial pellet in sterile saline and adjust the concentration to the desired inoculum size (e.g., 107 CFU/mL) using a spectrophotometer and a previously established standard curve.
-
Verify the final bacterial concentration by performing serial dilutions and plating on agar for colony counting.
Mouse Thigh Infection
Materials:
-
Neutropenic mice
-
Prepared S. aureus inoculum
-
Syringes and needles for intramuscular injection
Procedure:
-
Two hours after the final cyclophosphamide dose (on day 0), the mice are ready for infection.
-
Inject 0.1 mL of the prepared S. aureus inoculum (e.g., 106 CFU) directly into the posterior thigh muscle of each mouse.[13]
-
Both thighs can be infected independently to increase the sample size per animal.[1]
Administration of this compound
Materials:
-
This compound
-
Sterile vehicle for dissolution (e.g., sterile water, saline)
-
Syringes and needles for subcutaneous or oral administration
Procedure:
-
Prepare this compound solutions at the desired concentrations in a sterile vehicle.
-
Initiate treatment at a specified time post-infection (e.g., 2 hours).
-
Administer the prepared Delafloxacin doses to the mice via the desired route (e.g., subcutaneous injection). Dosing regimens can vary, for example, every 6 hours.[8]
-
Include a vehicle-treated control group to monitor the natural progression of the infection.
Assessment of Bacterial Burden
Materials:
-
Sterile dissection tools
-
Sterile 0.9% saline
-
Tissue homogenizer
-
Agar plates for colony counting
Procedure:
-
At the end of the treatment period (e.g., 24 hours post-infection), euthanize the mice by CO2 asphyxiation.[15]
-
Aseptically dissect the entire thigh muscle.[13]
-
Weigh the excised thigh tissue.
-
Homogenize the thigh muscle in a known volume of sterile saline (e.g., 10:1 vol/wt).[15]
-
Perform serial dilutions of the tissue homogenate in sterile saline.
-
Plate the dilutions onto appropriate agar plates and incubate overnight at 37°C.
-
Count the colonies on the plates to determine the number of colony-forming units (CFU) per gram of thigh tissue.
-
The efficacy of Delafloxacin is determined by comparing the log10 CFU/g in treated groups to the control group.[7]
Visualizations
References
- 1. criver.com [criver.com]
- 2. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 3. Neutropenia induced in outbred mice by a simplified low-dose cyclophosphamide regimen: characterization and applicability to diverse experimental models of infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neutropenia induced in outbred mice by a simplified low-dose cyclophosphamide regimen: characterization and applicability to diverse experimental models of infectious diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. (PDF) Neutropenia induced in outbred mice by a simplified low-dose cyclophosphamide regimen: characterization and applicability to diverse experimental models of infectious diseases (2006) | Andres F. Zuluaga | 189 Citations [scispace.com]
- 7. Pharmacodynamic and pharmacokinetic profiling of delafloxacin in a murine lung model against community-acquired respiratory tract pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vivo Pharmacodynamic Target Assessment of Delafloxacin against Staphylococcus aureus, Streptococcus pneumoniae, and Klebsiella pneumoniae in a Murine Lung Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Comparative in vitro activity of Delafloxacin and other antimicrobials against isolates from patients with acute bacterial skin, skin-structure infection and osteomyelitis | The Brazilian Journal of Infectious Diseases [bjid.org.br]
- 11. Delafloxacin activity against Staphylococcus aureus with reduced susceptibility or resistance to methicillin, vancomycin, daptomycin or linezolid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BAXDELA (delafloxacin) | Microbiological Activity in ABSSSI [baxdela.com]
- 13. noblelifesci.com [noblelifesci.com]
- 14. imquestbio.com [imquestbio.com]
- 15. Impact of Burden on Granulocyte Clearance of Bacteria in a Mouse Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantification of Delafloxacin Meglumine in Plasma using HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delafloxacin is a fluoroquinolone antibiotic approved for the treatment of acute bacterial skin and skin structure infections (ABSSSI) and community-acquired bacterial pneumonia.[1][2] Accurate quantification of delafloxacin in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This document provides a detailed High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the sensitive and selective quantification of delafloxacin in plasma samples.
Analytical Method Overview
This method employs a simple protein precipitation step for sample preparation, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer. The method has been validated for linearity, precision, accuracy, and stability.
Experimental Protocols
Materials and Reagents
-
Delafloxacin meglumine reference standard (≥99% purity)
-
Losartan or Rivaroxaban (Internal Standard, IS) (≥98% purity)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Drug-free human plasma
Instrumentation
-
HPLC System: A UPLC or HPLC system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A UPLC BEH C18 column (e.g., 50 x 2.1 mm, 1.7 µm) is recommended for fast and efficient separation.[3][4]
Preparation of Stock and Working Solutions
-
Delafloxacin Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in DMSO to obtain a final concentration of 1 mg/mL.[3]
-
Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen internal standard (e.g., Losartan) in methanol.[3]
-
Working Solutions: Prepare working solutions of delafloxacin and the internal standard by diluting the stock solutions with 50% methanol to the desired concentrations for spiking into calibration standards and quality control samples.[3]
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Curve (CC) Standards: Spike drug-free plasma with the delafloxacin working solutions to prepare a series of calibration standards. A typical concentration range is 2.92 to 6666 ng/mL.[3]
-
Quality Control (QC) Samples: Prepare QC samples in drug-free plasma at a minimum of three concentration levels: low, medium, and high (e.g., 9.6 ng/mL for LQC, 480 ng/mL for MQC, and 6000 ng/mL for HQC).[3]
Sample Preparation Protocol
-
Thaw plasma samples (calibration standards, QCs, and unknown samples) at room temperature.
-
Pipette 150 µL of the plasma sample into a microcentrifuge tube.[3]
-
Add 20 µL of the internal standard working solution (e.g., 1 µg/mL Losartan) to each tube (except for blank samples) and vortex for 30 seconds.[3]
-
Add 300 µL of acetonitrile to precipitate plasma proteins.[3]
-
Vortex the mixture thoroughly for 1 minute.[3]
-
Centrifuge the samples at 10,500 x g for 12 minutes at 4°C.[3]
-
Transfer 150 µL of the clear supernatant to an HPLC vial for analysis.[3]
HPLC-MS/MS Conditions
Chromatographic Conditions:
| Parameter | Value |
| Column | UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)[3][4] |
| Mobile Phase A | 0.1% Formic Acid in Water[3][4] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[3][4] |
| Flow Rate | 0.3 - 0.4 mL/min |
| Gradient Program | 0-0.5 min, 20-80% B; 0.5-1.0 min, 50% B; 1-2 min, 20% B[3] |
| Injection Volume | 5 µL[3] |
| Column Temperature | 35°C[3] |
| Autosampler Temp. | 12°C[3] |
| Total Run Time | 3 minutes[3] |
Mass Spectrometric Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[3][5][6] |
| Scan Type | Multiple Reaction Monitoring (MRM)[3][5][6] |
| Capillary Voltage | 3.60 kV[3] |
| Source Temperature | 150°C[3] |
| Desolvation Temp. | 350°C[3] |
| Cone Voltage | 33 V[5] |
| Collision Energy | Optimized for specific transitions |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Role |
| Delafloxacin | 441.1 | 423.1 | Quantifier[3][4] |
| Delafloxacin | 441.1 | 379.1 | Qualifier[3][4] |
| Losartan (IS) | 423.1 | 207.1 | Quantifier[3][4] |
| Rivaroxaban (IS) | 436.89 | 144.87 | Quantifier[6] |
Data Presentation
Method Validation Summary
The following tables summarize the typical validation parameters for this analytical method.
Table 1: Linearity and Sensitivity
| Parameter | Result |
| Linearity Range | 2.92 - 6666 ng/mL[3] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 2.92 ng/mL[3] |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| LLOQ | 2.92 | ≤ 15 | ≤ 15 | 85 - 115 |
| Low (LQC) | 9.6 | ≤ 10.86[3] | ≤ 11.23[3] | 92.5 - 109.0[3] |
| Medium (MQC) | 480 | ≤ 10.86[3] | ≤ 11.23[3] | 92.5 - 109.0[3] |
| High (HQC) | 6000 | ≤ 10.86[3] | ≤ 11.23[3] | 92.5 - 109.0[3] |
Table 3: Recovery and Matrix Effect
| QC Level | Recovery (%) | Matrix Effect (%) |
| Low (LQC) | > 85 | 85 - 115 |
| High (HQC) | > 85 | 85 - 115 |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of delafloxacin in plasma samples.
Caption: Workflow for Delafloxacin Quantification.
Conclusion
The HPLC-MS/MS method described provides a robust, sensitive, and selective approach for the quantification of delafloxacin in plasma. The simple sample preparation and short chromatographic run time make it suitable for high-throughput analysis in clinical and research settings.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel liquid chromatography-fluorescence method for the determination of delafloxacin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Validation and Development of a Method for Identification and Stability Analysis of Delafloxacin Separation Using LC-MS/MS : Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Sensitive Detection of Delafloxacin Meglumine in Biological Fluids using UPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of Delafloxacin meglumine in biological matrices. The methodologies outlined are based on validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) assays, ensuring high sensitivity and selectivity for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Delafloxacin is a novel anionic fluoroquinolone antibiotic effective against a broad spectrum of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). It is approved for the treatment of acute bacterial skin and skin structure infections (ABSSSI). Accurate and sensitive measurement of Delafloxacin concentrations in biological fluids is crucial for pharmacokinetic/pharmacodynamic (PK/PD) analysis and for optimizing dosing regimens to enhance therapeutic outcomes and minimize resistance.[1][2] UPLC-MS/MS is considered the gold standard for quantifying drug concentrations in biological samples due to its superior sensitivity, specificity, and speed.[1]
Experimental Protocols
This section details the materials and methods for the analysis of Delafloxacin in biological fluids, primarily plasma. The following protocol is a synthesis of validated methods reported in the scientific literature.
Materials and Reagents
-
This compound reference standard (≥98.0% purity)
-
Internal Standard (IS): Losartan or Rivaroxaban
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Methanol, HPLC or LC-MS grade
-
Formic acid, LC-MS grade
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Blank human or rat plasma
Instrumentation
A UPLC system coupled with a triple quadrupole mass spectrometer is required. A typical configuration includes:
-
UPLC System: Acquity UPLC system (Waters) or equivalent
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters TQD)
-
Analytical Column: Acquity UPLC BEH C18 column (50 x 2.1 mm, 1.7 µm)[1][3][4]
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions:
-
Working Solutions:
-
Serially dilute the Delafloxacin stock solution with 50% methanol to prepare working standard solutions at various concentrations.[1]
-
-
Calibration Standards (CS) and Quality Control (QC) Samples:
-
Spike blank plasma with the working standard solutions to achieve the desired concentrations for the calibration curve and QC samples.[1]
-
A typical calibration curve range for Delafloxacin in plasma is 2.92 to 6666 ng/mL.[1]
-
Prepare QC samples at low, medium, and high concentrations (e.g., LQC: 9.6 ng/mL, MQC: 480 ng/mL, HQC: 6000 ng/mL).[1]
-
Sample Preparation (Protein Precipitation)
This method is rapid and suitable for high-throughput analysis.[1]
-
Pipette 150 µL of plasma sample (blank, CS, QC, or unknown) into a 2 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (e.g., 1 µg/mL Losartan) to each tube (except for the blank).
-
Vortex the mixture for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex thoroughly for 1 minute.
-
Centrifuge the samples at 10,500 x g for 12 minutes at 4°C.[1]
-
Transfer 150 µL of the clear supernatant to a UPLC vial for analysis.[1]
Alternatively, for different matrices or to minimize matrix effects, a liquid-liquid extraction (LLE) using ethyl acetate can be employed.[2][3]
UPLC-MS/MS Conditions
The following tables summarize the optimized instrumental parameters for the analysis.
Table 1: UPLC Parameters
| Parameter | Value |
| Column | Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)[1][4] |
| Mobile Phase A | 0.1% Formic acid in water[1][4] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[1][4] |
| Flow Rate | 0.3 mL/min[3] |
| Injection Volume | 5 µL[4] |
| Column Oven Temp. | 35°C[4] |
| Autosampler Temp. | 4°C[1] |
| Gradient Program | A gradient program is typically used for optimal separation.[1][4] |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1][3][4] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 33 V[5] |
| Extractor Voltage | 3 V[5] |
| Desolvation Temp. | 400°C[5] |
| Desolvation Gas Flow | 850 L/Hr[5] |
| Cone Gas Flow | 102 L/Hr[5] |
Table 3: MRM Transitions and Collision Energies
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Delafloxacin (Quantifier) | 441.1 | 423.1[1][4] | 0.1 | 33[5] | 20[4] |
| Delafloxacin (Qualifier) | 441.1 | 379.1[1][4] | 0.1 | 33[5] | 26[4] |
| Losartan (IS) | 423.1 | 207.1[1][4] | 0.1 | - | 20[4] |
| Rivaroxaban (IS) | 436.89 | 144.87[3] | - | - | - |
Method Validation Summary
The described UPLC-MS/MS method has been validated according to bioanalytical method validation guidelines.[1] Key performance characteristics are summarized below.
Table 4: Quantitative Method Validation Data
| Parameter | Result |
| Linearity Range | 2.92 - 6666 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 2.92 ng/mL[1] |
| Intra-day Precision (%CV) | ≤ 10.86%[1] |
| Inter-day Precision (%CV) | ≤ 11.23%[1] |
| Intra-day Accuracy (%) | 94.4 - 106.1%[1] |
| Inter-day Accuracy (%) | 92.5 - 109.0%[1] |
| Recovery | ~98.3%[6] |
Visualizations
Experimental Workflow
The following diagram illustrates the major steps in the UPLC-MS/MS workflow for the analysis of Delafloxacin in biological fluids.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Validation and Development of a Method for Identification and Stability Analysis of Delafloxacin Separation Using LC-MS/MS : Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
Establishing an animal model of skin and soft tissue infection for Delafloxacin meglumine studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Skin and soft tissue infections (SSTIs) represent a significant burden on healthcare systems worldwide. The increasing prevalence of antibiotic-resistant pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA), necessitates the development of novel antimicrobial agents. Delafloxacin meglumine is a fluoroquinolone antibiotic with potent activity against both Gram-positive and Gram-negative bacteria, including MRSA. Preclinical evaluation of new antibiotics requires robust and reproducible animal models that accurately mimic human SSTIs. This document provides detailed application notes and protocols for establishing a murine model of SSTI to study the efficacy of this compound.
I. Animal Model Selection and Rationale
Mice are the most commonly used species for modeling SSTIs due to their genetic tractability, cost-effectiveness, and well-characterized immune system. Several models can be employed to induce SSTIs in mice, each with its own advantages and limitations. The choice of model depends on the specific research question and the type of infection being studied.
II. Experimental Protocols
A. Bacterial Strains and Culture Preparation
Common bacterial strains for inducing SSTIs include Staphylococcus aureus (including MRSA strains like USA300) and Pseudomonas aeruginosa.
Protocol 1: Preparation of Bacterial Inoculum
-
Streak the desired bacterial strain from a frozen stock onto a Tryptic Soy Agar (TSA) plate and incubate overnight at 37°C.
-
Inoculate a single colony into 5 mL of Tryptic Soy Broth (TSB) and incubate overnight at 37°C with shaking.
-
The following day, subculture the overnight culture into fresh TSB and grow to mid-logarithmic phase (OD600 ≈ 0.5).
-
Harvest the bacteria by centrifugation, wash the pellet with sterile phosphate-buffered saline (PBS), and resuspend in PBS to the desired concentration (e.g., 1 x 10⁸ CFU/mL). The final inoculum concentration should be confirmed by serial dilution and plating.
B. Murine Skin and Soft Tissue Infection Models
Three common models for establishing SSTIs in mice are detailed below. All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Protocol 2: Subcutaneous Abscess Model
This model is suitable for studying localized abscess formation.
-
Anesthetize 6-8 week old female BALB/c mice using an appropriate anesthetic (e.g., isoflurane).
-
Shave the dorsal side of the mouse and disinfect the skin with 70% ethanol.
-
Inject 100 µL of the bacterial suspension (e.g., 1 x 10⁷ CFU of S. aureus) subcutaneously into the shaved area.[1]
-
Monitor the mice daily for lesion development, measuring the length and width of the abscess.
Protocol 3: Full-Thickness Wound Infection Model
This model mimics post-operative or traumatic wound infections.
-
Anesthetize the mouse as described in Protocol 2.
-
Create a full-thickness wound on the shaved dorsum using a 5-mm biopsy punch.[2]
-
Inoculate the wound with 10 µL of the bacterial suspension (e.g., 1 x 10⁵ CFU of P. aeruginosa).
-
Cover the wound with a semi-occlusive transparent dressing to maintain a moist environment and prevent contamination.[3]
-
Monitor wound healing and bacterial burden over time.
Protocol 4: Tape-Stripping Model for Superficial Infection
This model is used to study infections of the superficial layers of the skin.[4]
-
Anesthetize the mouse as described in Protocol 2.
-
Repeatedly apply and remove adhesive tape to the shaved dorsal skin to disrupt the stratum corneum.[5]
-
Apply a small volume (e.g., 10 µL) of the bacterial suspension (e.g., 1 x 10⁷ CFU of S. aureus) to the tape-stripped area.
-
Allow the inoculum to air dry.
C. Administration of this compound
The route and dosage of this compound should be carefully considered based on pharmacokinetic and pharmacodynamic (PK/PD) principles. The free-drug area under the curve to minimum inhibitory concentration ratio (fAUC/MIC) is the PK/PD index that best correlates with the efficacy of fluoroquinolones.[6] For S. aureus, a target fAUC/MIC of 14.3 has been associated with a 1-log10 reduction in bacterial load in a murine infection model.[6]
Protocol 5: this compound Dosing Regimen
-
Based on published data from a murine inhalational plague model, a starting dose of 96.5 mg/kg administered subcutaneously (SC) twice daily (BID) can be used for initial dose-finding studies.[4][7]
-
Prepare this compound for injection according to the manufacturer's instructions, typically by reconstituting the lyophilized powder with sterile water for injection.
-
Administer the appropriate dose subcutaneously at a site distant from the infection site.
-
Treatment should be initiated at a specified time point post-infection (e.g., 24 hours) and continued for a defined duration (e.g., 3-7 days).
III. Endpoints and Data Presentation
To evaluate the efficacy of this compound, several quantitative endpoints should be assessed.
A. Key Efficacy Endpoints
-
Bacterial Burden: Determine the number of colony-forming units (CFU) per gram of tissue or per wound.
-
Lesion Size/Wound Area: Measure the dimensions of the abscess or wound over time.
-
Histopathology: Evaluate tissue sections for signs of inflammation, necrosis, and bacterial infiltration.
-
Inflammatory Markers: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in tissue homogenates or serum.
-
Survival: Monitor animal survival in severe infection models.
B. Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison between treatment groups.
Table 1: Bacterial Burden in Skin Tissue Following Delafloxacin Treatment
| Treatment Group | Dose (mg/kg) | Mean Log10 CFU/g Tissue (± SD) at Day 3 Post-Infection | % Reduction vs. Vehicle |
| Vehicle Control | - | 8.5 ± 0.4 | - |
| Delafloxacin | 50 | 6.2 ± 0.6 | 27.1 |
| Delafloxacin | 100 | 4.8 ± 0.5 | 43.5 |
| Positive Control | - | 4.5 ± 0.7 | 47.1 |
Table 2: Lesion Size Progression in Subcutaneous Abscess Model
| Treatment Group | Dose (mg/kg) | Mean Lesion Area (mm²) (± SD) |
| Day 1 | ||
| Vehicle Control | - | 25 ± 5 |
| Delafloxacin | 50 | 22 ± 4 |
| Delafloxacin | 100 | 20 ± 3 |
| Positive Control | - | 18 ± 4 |
Table 3: Inflammatory Cytokine Levels in Infected Tissue
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mg tissue) | IL-1β (pg/mg tissue) | IL-6 (pg/mg tissue) |
| Vehicle Control | - | 1500 ± 250 | 800 ± 150 | 2000 ± 300 |
| Delafloxacin | 100 | 750 ± 120 | 400 ± 80 | 1000 ± 180 |
| Positive Control | - | 600 ± 100 | 350 ± 70 | 800 ± 150 |
IV. Visualization of Signaling Pathways and Workflows
A. Mechanism of Action of Delafloxacin
Delafloxacin, like other fluoroquinolones, targets bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. This dual-targeting mechanism contributes to its potent bactericidal activity.
Caption: Mechanism of action of Delafloxacin.
B. Host Immune Response to Bacterial Skin Infection
The innate immune system plays a critical role in recognizing and responding to bacterial skin infections. Toll-like receptors (TLRs) and Signal Transducer and Activator of Transcription 3 (STAT3) are key signaling pathways involved in this process.
Toll-like Receptor (TLR) Signaling Pathway
TLRs on keratinocytes and immune cells recognize pathogen-associated molecular patterns (PAMPs) from bacteria like S. aureus, initiating a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines.[3][8][9]
References
- 1. Pharmacodynamic and pharmacokinetic profiling of delafloxacin in a murine lung model against community-acquired respiratory tract pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Staphylococcus aureus modulation of innate immune responses through Toll-like (TLR), (NOD)-like (NLR) and C-type lectin (CLR) receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. usamriid.health.mil [usamriid.health.mil]
- 5. BaxdelaTM (Delafloxacin): A Novel Fluoroquinolone for the Treatment of Acute Bacterial Skin and Skin Structure Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. usamriid.health.mil [usamriid.health.mil]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. STAT3 activation in infection and infection-associated cancer - PMC [pmc.ncbi.nlm.nih.gov]
Use of Delafloxacin meglumine in studying bacterial biofilm formation and eradication
Application Notes: Delafloxacin Meglumine in Bacterial Biofilm Research
Introduction
Delafloxacin is an anionic fluoroquinolone antibiotic approved for treating acute bacterial skin and skin structure infections (ABSSSI) and community-acquired bacterial pneumonia (CABP).[1] Its significance in research, particularly in the study of bacterial biofilms, stems from its potent broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] A unique characteristic of Delafloxacin is its enhanced efficacy in acidic environments, a common feature of infection sites and within the biofilm matrix itself.[2][3][4]
Bacterial biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which confers increased resistance to antimicrobial agents and the host immune system.[5][6] Delafloxacin's ability to effectively penetrate and act upon these resilient structures makes it a valuable tool for researchers studying biofilm formation, eradication, and the underlying molecular mechanisms.
Mechanism of Action
Delafloxacin exerts its bactericidal effects by inhibiting two essential bacterial enzymes involved in DNA replication: DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2] This dual-targeting mechanism disrupts DNA synthesis, leading to bacterial cell death.[2] By targeting both enzymes, Delafloxacin reduces the likelihood of resistance development, as simultaneous mutations in both targets would be required.[2]
Signaling Pathways in Biofilm Formation and Potential Interruption by Delafloxacin
Bacterial biofilm formation is a complex process regulated by intricate signaling networks, with quorum sensing (QS) playing a central role. QS allows bacteria to communicate and coordinate gene expression in a cell-density-dependent manner, leading to the production of virulence factors and biofilm matrix components. While direct inhibition of QS by Delafloxacin is not its primary mechanism, its bactericidal action can disrupt these pathways by eliminating the bacterial population that sustains them.
For instance, in Pseudomonas aeruginosa, the las and rhl quorum-sensing systems are pivotal for biofilm development.[7] By reducing the viable cell count, Delafloxacin indirectly curtails the production of QS signaling molecules, thereby impeding biofilm formation and maturation.
Below is a conceptual diagram illustrating the general mechanism of Delafloxacin and its impact on bacterial viability, which in turn affects biofilm formation.
Caption: Delafloxacin's mechanism of action and its impact on biofilm formation.
Applications in Biofilm Research
This compound serves as a critical tool in several areas of biofilm research:
-
Efficacy Studies: Evaluating the susceptibility of various bacterial biofilms to Delafloxacin, often in comparison to other antibiotics.
-
Biofilm Formation Assays: Investigating the concentration-dependent effects of Delafloxacin on the initial stages of biofilm development.
-
Biofilm Eradication Assays: Determining the concentrations required to eliminate pre-formed, mature biofilms.
-
Synergy Studies: Assessing the potential for synergistic effects when Delafloxacin is combined with other antimicrobial agents or biofilm-disrupting compounds.[4]
-
Mechanistic Studies: Exploring the physiological and molecular responses of bacteria within a biofilm to Delafloxacin treatment.
Quantitative Data Summary
The following tables summarize the in vitro activity of Delafloxacin against various bacterial isolates, including planktonic and biofilm-forming strains.
Table 1: Minimum Inhibitory Concentrations (MIC) of Delafloxacin and Comparator Fluoroquinolones
| Bacterial Species | Delafloxacin MIC50 (mg/L) | Levofloxacin MIC50 (mg/L) | Ciprofloxacin MIC50 (mg/L) | Reference |
| Staphylococcus aureus | ≤0.008 | 0.5 | 0.5 | [8] |
| Coagulase-negative Staphylococcus | 0.06 | 1 | 1 | [8] |
| Pseudomonas aeruginosa | 0.25 | 1 | 1 | [8] |
| Enterobacter cloacae | 0.03 | 0.12 | 0.03 | [8] |
| Klebsiella pneumoniae | 2 | 4 | 4 | [8] |
Table 2: Activity of Delafloxacin against Biofilm-Producing Pathogens
| Bacterial Species | Delafloxacin Susceptibility Rate in Biofilm Producers | Reference |
| Staphylococcus aureus | 83.4% | [8] |
| MRSA | 66.7% | [8] |
| Overall Biofilm Producers | 71.4% - 85.7% | [8] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the MIC of Delafloxacin against planktonic bacteria, a crucial first step before assessing antibiofilm activity.
Materials:
-
This compound powder
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Bacterial culture in logarithmic growth phase
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare Delafloxacin Stock Solution: Dissolve this compound powder in an appropriate solvent (e.g., sterile distilled water with NaOH for initial dissolution, followed by dilution in media) to a high concentration (e.g., 1024 mg/L).
-
Prepare Bacterial Inoculum: Dilute the overnight bacterial culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilutions: Perform a two-fold serial dilution of the Delafloxacin stock solution in the 96-well plate containing MHB to achieve the desired concentration range.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of Delafloxacin that completely inhibits visible bacterial growth.
Protocol 2: Biofilm Formation Inhibition Assay
This assay assesses the ability of Delafloxacin to prevent the formation of biofilms.
Materials:
-
Same as Protocol 1, with the addition of:
-
Crystal Violet solution (0.1%)
-
Ethanol (95%) or another suitable solvent for crystal violet.
Procedure:
-
Prepare Plates: In a 96-well plate, prepare serial dilutions of Delafloxacin in a suitable growth medium (e.g., Tryptic Soy Broth supplemented with glucose).
-
Inoculation: Add the bacterial suspension (adjusted to a starting OD600 of ~0.05) to each well.
-
Incubation: Incubate the plate for 24-48 hours at 37°C to allow for biofilm formation.
-
Washing: Carefully discard the supernatant and wash the wells gently with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Staining: Add 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.
-
Washing: Remove the crystal violet and wash the wells with water until the wash water is clear.
-
Quantification: Solubilize the bound crystal violet with 95% ethanol and measure the absorbance at a wavelength of 570 nm using a microplate reader.
Caption: A simplified workflow for the biofilm formation inhibition assay.
Protocol 3: Biofilm Eradication Assay (MBEC Determination)
This protocol is used to determine the Minimum Biofilm Eradication Concentration (MBEC), the lowest concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.
Materials:
-
Same as Protocol 2
-
Calgary Biofilm Device or similar peg-lid 96-well plates (optional, but recommended for reproducibility).
Procedure:
-
Biofilm Formation: Grow biofilms on the pegs of a 96-well peg lid by incubating the lid in a plate containing bacterial culture for 24-48 hours at 37°C.
-
Washing: After incubation, gently rinse the peg lid in PBS to remove planktonic bacteria.
-
Antibiotic Challenge: Place the peg lid into a new 96-well plate containing serial dilutions of Delafloxacin.
-
Incubation: Incubate for a further 24 hours at 37°C.
-
Recovery: Transfer the peg lid to a new 96-well plate containing fresh, sterile growth medium.
-
Disruption and Growth: Sonicate the plate to dislodge the remaining biofilm bacteria from the pegs into the medium.
-
Incubation: Incubate the recovery plate for 18-24 hours at 37°C.
-
MBEC Determination: The MBEC is the lowest concentration of Delafloxacin from the challenge plate that results in no bacterial growth in the recovery plate.
Protocol 4: Visualization of Biofilm Structure using Confocal Laser Scanning Microscopy (CLSM)
CLSM allows for the three-dimensional visualization of the biofilm structure and the viability of the embedded bacteria.
Materials:
-
Delafloxacin
-
Bacterial strain
-
Growth medium
-
Chambered coverglass or other suitable imaging slides
-
LIVE/DEAD BacLight Viability Kit (or similar fluorescent stains)
-
Confocal microscope
Procedure:
-
Biofilm Growth: Grow biofilms on the surface of chambered coverglass in the presence or absence of Delafloxacin for the desired time.
-
Washing: Gently wash the biofilms with PBS to remove planktonic cells.
-
Staining: Stain the biofilms with a viability stain, such as the LIVE/DEAD kit, which typically contains SYTO 9 (stains live cells green) and propidium iodide (stains dead cells red). Incubate in the dark as per the manufacturer's instructions.
-
Imaging: Visualize the stained biofilms using a confocal microscope. Acquire z-stack images to reconstruct a 3D image of the biofilm.
-
Analysis: Analyze the images to assess changes in biofilm architecture, thickness, and the ratio of live to dead cells in response to Delafloxacin treatment.
Caption: The logical flow and relationship between different biofilm assays.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Impairment of Pseudomonas aeruginosa Biofilm Resistance to Antibiotics by Combining the Drugs with a New Quorum-Sensing Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative in vitro activity of Delafloxacin and other antimicrobials against isolates from patients with acute bacterial skin, skin-structure infection and osteomyelitis | The Brazilian Journal of Infectious Diseases [bjid.org.br]
Application of Delafloxacin Meglumine in Research on Community-Acquired Bacterial Pneumonia (CABP) Pathogens
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Delafloxacin is an anionic fluoroquinolone antibiotic approved for the treatment of community-acquired bacterial pneumonia (CABP).[1][2] Its broad spectrum of activity encompasses Gram-positive, Gram-negative, and atypical bacteria, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).[1][3][4] Delafloxacin exhibits a favorable safety profile and is available in both intravenous (IV) and oral formulations, facilitating transitions in patient care.[1][2][5] These characteristics make it a significant agent for both clinical use and research into CABP pathogens. This document provides detailed application notes and protocols for researchers studying the efficacy and mechanisms of Delafloxacin against key CABP-associated bacteria.
Mechanism of Action
Delafloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[5][6][7][8][9] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[5][6][7] By forming a stable complex with these enzymes and bacterial DNA, Delafloxacin leads to DNA strand breaks and ultimately, bacterial cell death.[7][8] This dual-targeting mechanism contributes to its potent activity and may reduce the likelihood of resistance development.[7] A unique feature of Delafloxacin is its enhanced potency in acidic environments, which are often found at sites of infection.[8]
Caption: Mechanism of Delafloxacin Action.
Data Presentation: In Vitro Efficacy
The following tables summarize the in vitro activity of Delafloxacin against common CABP pathogens, primarily derived from the pivotal Phase 3 DEFINE-CABP clinical trial.
Table 1: Delafloxacin Minimum Inhibitory Concentration (MIC) Data for Key CABP Pathogens
| Pathogen | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Streptococcus pneumoniae | 0.008 | 0.015 |
| Staphylococcus aureus (MSSA) | 0.008 | 0.25 |
| Staphylococcus aureus (MRSA) | 0.008 | 0.25 |
| Haemophilus influenzae | ≤0.004 | 0.008 |
| Klebsiella pneumoniae | 0.12 | >4 |
| Escherichia coli | 0.06 | 2 |
| Pseudomonas aeruginosa | 0.25 | >4 |
| Legionella pneumophila | 0.008 | 0.015 |
| Mycoplasma pneumoniae | 0.03 | 0.06 |
| Chlamydia pneumoniae | 0.06 | 0.12 |
Data compiled from multiple sources referencing surveillance studies and clinical trial data.[10]
Table 2: Microbiological Success Rates from the Phase 3 DEFINE-CABP Trial
| Pathogen | Delafloxacin Microbiological Success Rate (%) |
| Streptococcus pneumoniae | 92.7% |
| * - Penicillin-Resistant S. pneumoniae* (PRSP) | 87.5% |
| Staphylococcus aureus | 92.6% |
| * - Methicillin-Resistant S. aureus* (MRSA) | 100% |
| Haemophilus influenzae | 91.7% |
| Haemophilus parainfluenzae | 88.6% |
| Klebsiella pneumoniae | 82.4% |
| Escherichia coli | 100% |
| Moraxella catarrhalis | 100% |
| Legionella pneumophila | 93.1% |
| Mycoplasma pneumoniae | 96.7% |
| Chlamydia pneumoniae | 100% |
Microbiological success was determined at the test-of-cure visit in the microbiological intent-to-treat (MITT) population.[3][4][11]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][12]
Objective: To determine the lowest concentration of Delafloxacin that inhibits the visible growth of a CABP pathogen.
Materials:
-
Delafloxacin meglumine analytical powder
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
For fastidious organisms (S. pneumoniae, H. influenzae): Haemophilus Test Medium (HTM) or CAMHB supplemented with lysed horse blood and β-NAD.[4][5]
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Delafloxacin Stock Solution: Prepare a stock solution of Delafloxacin in a suitable solvent (e.g., sterile distilled water or DMSO, depending on solubility) at a concentration of 1280 µg/mL.
-
Serial Dilutions: Perform serial two-fold dilutions of the Delafloxacin stock solution in the appropriate broth medium directly in the 96-well plates to achieve a final concentration range (e.g., 0.001 to 128 µg/mL).
-
Inoculum Preparation: Culture the bacterial isolate on an appropriate agar plate overnight. Suspend several colonies in sterile saline or broth to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Inoculation: Dilute the standardized bacterial suspension in the broth medium so that, after inoculation, each well contains a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air. For fastidious organisms, incubate in an atmosphere with 5% CO₂.
-
Reading Results: The MIC is the lowest concentration of Delafloxacin at which there is no visible growth (turbidity) in the well. A reading mirror or a microplate reader can be used for this determination.
-
Quality Control: Concurrently test quality control strains with known MIC values (e.g., S. aureus ATCC 29213, E. coli ATCC 25922, P. aeruginosa ATCC 27853, S. pneumoniae ATCC 49619) to ensure the validity of the results.
Caption: Workflow for MIC Determination.
Protocol 2: In Vivo Efficacy Assessment in a Neutropenic Murine Lung Infection Model
This protocol is a generalized representation based on methodologies described for evaluating antibiotics against respiratory pathogens.[7][13][14]
Objective: To evaluate the in vivo efficacy of Delafloxacin in reducing bacterial load in the lungs of immunocompromised mice infected with a CABP pathogen.
Materials:
-
Specific pathogen-free mice (e.g., ICR or BALB/c strain)
-
Cyclophosphamide for inducing neutropenia
-
CABP pathogen of interest (e.g., S. pneumoniae, S. aureus, K. pneumoniae)
-
This compound for injection
-
Anesthetic (e.g., isoflurane)
-
Intratracheal or intranasal instillation device
-
Sterile phosphate-buffered saline (PBS)
-
Tissue homogenizer
-
Appropriate agar plates for bacterial enumeration
Procedure:
-
Induction of Neutropenia: Render mice neutropenic by intraperitoneal injection of cyclophosphamide. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection.[7][13]
-
Infection: Anesthetize the neutropenic mice. Infect mice via intranasal or intratracheal instillation with a predetermined lethal or sublethal dose of the bacterial pathogen (e.g., 10⁶ - 10⁷ CFU per mouse).
-
Treatment Initiation: At a specified time post-infection (e.g., 2 hours), begin treatment with Delafloxacin. Administer the drug via a relevant route (e.g., subcutaneous or oral) at various dose levels. A vehicle control group (e.g., saline) must be included.
-
Sample Collection: At a defined endpoint (e.g., 24 hours post-treatment initiation), euthanize the mice. Aseptically remove the lungs.
-
Bacterial Load Determination: Homogenize the lungs in a known volume of sterile PBS. Perform serial dilutions of the lung homogenate and plate onto appropriate agar.
-
Enumeration and Analysis: Incubate the plates overnight and count the number of colony-forming units (CFU). Calculate the bacterial load per gram of lung tissue. Efficacy is measured by the reduction in log₁₀ CFU/g compared to the vehicle control group at the start of therapy.
Caption: Workflow for Murine Lung Infection Model.
Protocol 3: Phase 3 Clinical Trial Design for CABP (Based on DEFINE-CABP)
This section outlines the key methodological aspects of a large-scale clinical trial to evaluate a new antibiotic for CABP, based on the design of the DEFINE-CABP study which compared Delafloxacin to Moxifloxacin.[1][8][12][15]
Objective: To assess the non-inferiority of an investigational drug (e.g., Delafloxacin) compared to a standard-of-care antibiotic for the treatment of adults with CABP.
Key Design Elements:
-
Study Design: Randomized, double-blind, active-controlled, multicenter, non-inferiority trial.
-
Patient Population: Adults with a clinical diagnosis of CABP, typically defined by the presence of new or progressive infiltrate on chest X-ray, plus clinical signs and symptoms such as fever, cough, purulent sputum, and leukocytosis.
-
Randomization: Patients are randomly assigned (e.g., 1:1) to receive either the investigational drug or the comparator drug.
-
Treatment Regimen:
-
Primary Endpoint: Early Clinical Response (ECR) at a specific time point (e.g., 96 ± 24 hours) after the first dose. ECR is typically a composite endpoint defined by the improvement in pre-specified signs and symptoms of CABP.[1][12]
-
Secondary Endpoints:
-
Clinical response at a Test-of-Cure (TOC) visit (e.g., 5-10 days after the last dose).
-
Microbiological response in the MITT population.
-
Safety and tolerability, assessed by monitoring adverse events.
-
-
Microbiological Assessment: Collection of respiratory and/or blood samples at baseline for culture and identification of pathogens. Other diagnostic methods like urinary antigen tests, serology, and PCR may also be used.[3][4]
Caption: Logical Flow of a Phase 3 CABP Trial.
Conclusion
This compound is a potent, broad-spectrum fluoroquinolone with proven efficacy against the primary pathogens responsible for Community-Acquired Bacterial Pneumonia. Its robust in vitro activity, demonstrated success in rigorous clinical trials, and favorable safety profile make it an important therapeutic option. The protocols and data presented here provide a framework for researchers to further investigate its application, explore its efficacy against emerging resistant strains, and contribute to the ongoing development of effective treatments for CABP.
References
- 1. A Phase 3 Study to Compare Delafloxacin With Moxifloxacin for the Treatment of Adults With Community-Acquired Bacterial Pneumonia (DEFINE-CABP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. EUCAST: MIC Determination [eucast.org]
- 5. EUCAST: MIC Determination [eucast.org]
- 6. Delafloxacin In Vitro Broth Microdilution and Disk Diffusion Antimicrobial Susceptibility Testing Guidelines: Susceptibility Breakpoint Criteria and Quality Control Ranges for an Expanded-Spectrum Anionic Fluoroquinolone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents [frontiersin.org]
- 8. academic.oup.com [academic.oup.com]
- 9. droracle.ai [droracle.ai]
- 10. Delafloxacin In Vitro Broth Microdilution and Disk Diffusion Antimicrobial Susceptibility Testing Guidelines: Susceptibility Breakpoint Criteria and Quality Control Ranges for an Expanded-Spectrum Anionic Fluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Expert workshop summary: Advancing toward a standardized murine model to evaluate treatments for antimicrobial resistance lung infections - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Role of Delafloxacin in Patients with Community-Acquired Bacterial Pneumonia in the Outpatient Setting: A Budget Impact Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. profiles.wustl.edu [profiles.wustl.edu]
Troubleshooting & Optimization
Optimizing Delafloxacin meglumine dosage for in vivo studies in renally impaired animal models
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing Delafloxacin meglumine dosage for in vivo studies in renally impaired animal models. The following information is structured to address common questions and challenges encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: Why is dosage optimization of Delafloxacin crucial in renally impaired animal models?
A1: Renal impairment significantly alters the pharmacokinetics (PK) of Delafloxacin. The drug's total clearance from the body decreases as renal function declines, leading to a substantial increase in overall drug exposure (AUC or Area Under the Curve)[1][2][3]. Without dosage adjustment, this elevated exposure can lead to potential toxicity in animal subjects. Therefore, optimizing the dose is critical to ensure that drug exposures in the experimental model are relevant to clinical scenarios and to avoid confounding experimental results with drug-induced toxicity.
Q2: What are the primary pharmacokinetic changes observed with Delafloxacin in the setting of renal impairment?
Q3: How should I adjust the Delafloxacin dose for my animal model? There are no established preclinical guidelines.
A3: Direct translation of human dosage adjustments to animal models is not recommended due to physiological and metabolic differences. The human data serves as a strong rationale for why a dose reduction is likely necessary. The recommended approach is to conduct a pilot dose-ranging study in your specific renally impaired animal model.
-
Start with a conservative reduction: Based on human data where the IV dose is reduced by approximately 33% (from 300 mg to 200 mg) in severe impairment, a similar percentage reduction could be a starting point for your pilot study[1].
-
Measure plasma concentrations: Perform sparse or full pharmacokinetic sampling to determine if the drug exposure (AUC) in your renally impaired animals at the reduced dose is comparable to the exposure in control animals at the standard dose.
-
Monitor for efficacy and toxicity: Correlate the PK data with pharmacodynamic (efficacy) endpoints and monitor for signs of toxicity.
Q4: Which animal model of acute kidney injury (AKI) is most suitable for Delafloxacin studies?
A4: The choice of model depends on the specific research question. Chemically-induced nephrotoxicity models are common, reproducible, and highly relevant for studying drug interactions.
-
Cisplatin-Induced AKI: This is a widely used and well-characterized model that causes tubular necrosis and mimics many aspects of human drug-induced AKI[5][6][7]. It is recognized as a simple and reproducible model with high clinical relevance[7].
-
Gentamicin-Induced AKI: As an antibiotic itself, gentamicin can induce AKI and is another established model[4][8][9]. However, there can be variability in the induction protocol, and it may be less ideal if studying potential synergistic nephrotoxicity with another antibiotic.
Ultimately, the model should be chosen based on its ability to create a stable and reproducible level of renal impairment that allows for the study of Delafloxacin's PK/PD properties.
Troubleshooting Guide
Issue 1: I'm observing elevated serum creatinine (SCr) and BUN in my IV Delafloxacin group compared to the control renally impaired group.
-
Possible Cause: The intravenous formulation of Delafloxacin contains sulfobutylether-β-cyclodextrin (SBECD) as a solubilizing agent[10]. SBECD is cleared by the kidneys, and its accumulation in subjects with renal impairment is well-documented[10][11]. While generally considered safe, high accumulation could potentially impact renal function markers[12].
-
Troubleshooting Steps:
-
Review SBECD literature: In animal studies, very high doses of SBECD have been associated with renal tubular vacuolation[12][13].
-
Consider an oral formulation: If your experimental design allows, switching to an oral Delafloxacin formulation would eliminate SBECD as a variable. Human studies indicate no dose adjustment is needed for the oral formulation in patients with severe renal impairment[1].
-
Include a vehicle-only control group: Administer a saline solution containing the equivalent amount of SBECD found in the Delafloxacin IV dose to a separate cohort of renally impaired animals. This will help differentiate the effects of the disease model, the drug, and the excipient.
-
Issue 2: Unexpected mortality or signs of toxicity (e.g., weight loss, lethargy) are occurring in the renally impaired animals receiving Delafloxacin.
-
Possible Cause: The administered dose is too high for the degree of renal impairment, leading to excessive drug accumulation and systemic toxicity.
-
Troubleshooting Steps:
-
Confirm Renal Impairment Level: Ensure your model is inducing a consistent and expected level of renal dysfunction. High variability can lead to some animals having much worse renal function and thus higher drug exposure.
-
Reduce the Dose: Immediately lower the Delafloxacin dose for subsequent experiments.
-
Perform Pilot PK: If not already done, it is critical to collect plasma samples to quantify drug exposure. This is the only way to definitively confirm if toxicity is correlated with elevated drug levels.
-
Data Presentation
Table 1: Summary of Human Pharmacokinetic Parameters for Intravenous Delafloxacin (300 mg) with Varying Renal Function
| Parameter | Normal Renal Function | Severe Renal Impairment | Percent Change |
| Mean Total Clearance (CL) | 13.7 L/h | 7.07 L/h | ↓ 48.4% |
| Mean Renal Clearance (CLr) | 6.03 L/h | 0.44 L/h | ↓ 92.7% |
| Mean AUC₀₋∞ | 22.6 µg·h/mL | 45.0 µg·h/mL | ↑ 99.1% |
| Mean Half-life (t½) | ~8 hours (varies) | 14.9 hours | ↑ ~86% |
| Fraction Excreted in Urine | 45.3% | 5.8% | ↓ 87.2% |
(Data sourced from human clinical studies)[1][3]
Table 2: Comparison of Common Rodent Models of Acute Kidney Injury (AKI)
| Model Type | Induction Method | Key Features & Pathophysiology | Advantages | Disadvantages |
| Cisplatin-Induced AKI | Single intraperitoneal (IP) injection (e.g., 7-10 mg/kg in rats, 15-20 mg/kg in mice)[5][6]. | Proximal tubular cell injury and death, inflammation, and apoptosis[14]. | Highly reproducible, clinically relevant for drug-induced nephrotoxicity, well-characterized mechanisms[7]. | Can cause systemic toxicity (e.g., weight loss, gastrointestinal effects) that may confound results. |
| Gentamicin-Induced AKI | Daily IP or subcutaneous injections for several days (e.g., 80 mg/kg/day for 7 days in mice). | Preferential accumulation in renal convoluted tubules, leading to tubular necrosis and apoptosis[9][15]. | Mimics aminoglycoside-induced AKI in humans, useful for studying specific tubular transport-related injury[9]. | Requires multiple injections, potential for variability in injury severity, may confound studies of other antibiotics. |
Experimental Protocols
Protocol 1: Cisplatin-Induced Acute Kidney Injury (AKI) in Rats
This protocol provides a general framework. Specific doses and timelines should be optimized in pilot studies.
-
Animal Selection: Use male Sprague-Dawley rats (200-250g). Allow animals to acclimate for at least one week before the experiment.
-
Baseline Data Collection: Collect baseline blood samples (via tail vein or saphenous vein) to measure serum creatinine (SCr) and blood urea nitrogen (BUN).
-
AKI Induction:
-
Prepare a fresh solution of cisplatin in sterile 0.9% saline.
-
Administer a single intraperitoneal (IP) injection of cisplatin. A common starting dose is 7 mg/kg [5].
-
The control group should receive an equivalent volume of sterile saline IP.
-
-
Monitoring:
-
Monitor animal body weight and clinical signs daily.
-
Provide easy access to food and water, as animals may reduce their intake.
-
-
Confirmation of Renal Injury:
-
At 72 to 96 hours post-cisplatin injection, collect blood samples to re-measure SCr and BUN[5]. A significant increase in these markers confirms the establishment of AKI.
-
-
Study Initiation: Once AKI is confirmed, animals are ready for the initiation of the Delafloxacin pharmacokinetic or pharmacodynamic study.
Protocol 2: Pharmacokinetic (PK) Sample Collection
-
Drug Administration: Administer this compound (IV or oral) to both the control and AKI animal groups.
-
Blood Sampling:
-
Collect blood samples (approx. 100-200 µL) at predetermined time points into tubes containing an anticoagulant (e.g., EDTA).
-
A typical sparse sampling schedule for rodents might include pre-dose, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
The number of samples per animal must be limited to adhere to institutional animal care and use guidelines.
-
-
Plasma Processing:
-
Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Carefully collect the supernatant (plasma) and transfer it to a clean, labeled microcentrifuge tube.
-
-
Storage: Immediately freeze the plasma samples and store them at -80°C until analysis.
-
Analysis: Analyze Delafloxacin concentrations in plasma using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Visualizations
Caption: Experimental workflow for a Delafloxacin PK/PD study in an AKI animal model.
Caption: Troubleshooting flowchart for common issues in Delafloxacin renal impairment studies.
References
- 1. Delafloxacin Pharmacokinetics in Subjects With Varying Degrees of Renal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Delafloxacin Pharmacokinetics in Subjects With Varying Degrees of Renal Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Method used to establish a large animal model of drug-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cisplatin-Induced Kidney Toxicity: Potential Roles of Major NAD+-Dependent Enzymes and Plant-Derived Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cisplatin-Induced Rodent Model of Kidney Injury: Characteristics and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gentamicin-Induced Acute Kidney Injury in an Animal Model Involves Programmed Necrosis of the Collecting Duct - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gentamicin induced Acute Renal Failure Model - Creative Biolabs [creative-biolabs.com]
- 10. Clinical Pharmacokinetics of Sulfobutylether‐β‐Cyclodextrin in Patients With Varying Degrees of Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical Pharmacokinetics of Sulfobutylether-β-Cyclodextrin in Patients With Varying Degrees of Renal Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Review of the basic and clinical pharmacology of sulfobutylether-beta-cyclodextrin (SBECD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cisplatin induced Acute Renal Failure Model - Creative Biolabs [creative-biolabs.com]
- 15. JCI Insight - Modulation of gentamicin-induced acute kidney injury by myo-inositol oxygenase via the ROS/ALOX-12/12-HETE/GPR31 signaling pathway [insight.jci.org]
Troubleshooting poor solubility of Delafloxacin meglumine in specific laboratory solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the solubility of Delafloxacin meglumine in various laboratory solvents.
This compound Solubility Data
The following table summarizes the reported solubility of this compound in common laboratory solvents. This data is intended as a reference for solvent selection and experimental design.
| Solvent | Reported Solubility | Molar Concentration (approx.) | Notes |
| DMSO (Dimethyl Sulfoxide) | ~10 mg/mL[1][2][3][4] - 100 mg/mL[5] | ~15.7 mM - 157.2 mM | One source suggests that moisture-absorbing DMSO can reduce solubility; using fresh DMSO is recommended[5]. |
| Water | ~100 mg/mL[5] | ~157.2 mM | This compound is a salt, which generally enhances aqueous solubility. |
| PBS (Phosphate-Buffered Saline), pH 7.2 | ~10 mg/mL[1][2][3][4] | ~15.7 mM | Aqueous solutions are not recommended for storage for more than one day[1]. |
| DMF (Dimethylformamide) | ~0.5 mg/mL[1][2][3][4] | ~0.79 mM | |
| Ethanol | Insoluble[5] | - | |
| Methanol | ~6 mg/mL | ~9.4 mM | |
| Acetone | < 3 mg/mL | < 4.7 mM | |
| Acetonitrile | < 3 mg/mL | < 4.7 mM | |
| 1-Butanol | < 3 mg/mL | < 4.7 mM | |
| Dichloromethane | < 3 mg/mL | < 4.7 mM | |
| Isopropyl alcohol | < 3 mg/mL | < 4.7 mM | |
| Ethyl acetate | < 3 mg/mL | < 4.7 mM |
Troubleshooting Guide & FAQs
This section addresses common issues encountered when dissolving this compound.
Q1: I am having difficulty dissolving this compound in my chosen solvent, even though the reported solubility is sufficient for my experiment. What steps can I take?
A1: If you are experiencing poor solubility despite theoretical compatibility, consider the following troubleshooting steps. The accompanying workflow diagram provides a visual guide to this process.
-
Gentle Heating: Warm the solution to 37°C for approximately 10 minutes.[6] For some compounds, a slight increase in temperature can significantly improve the rate of dissolution.
-
Sonication: Use an ultrasonic bath to agitate the solution. This can help to break down any aggregates and increase the surface area of the solid available for dissolution.[6]
-
Vortexing/Vigorous Shaking: Ensure the solution is being adequately mixed. For lyophilized powders, vigorous shaking is recommended until the contents are completely dissolved.
-
Fresh Solvent: Particularly with hygroscopic solvents like DMSO, absorbed moisture can negatively impact solubility.[5] Try using a fresh, unopened bottle of the solvent.
-
pH Adjustment (for aqueous solutions): The solubility of fluoroquinolones can be pH-dependent. While this compound is formulated as a salt to improve aqueous solubility, adjusting the pH of your buffer may be necessary if you are working outside of the optimal range.
Q2: Can I prepare a concentrated stock solution of this compound and store it for later use?
A2: Yes, stock solutions in DMSO can be prepared and stored at -20°C for several months.[6] However, it is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. For aqueous solutions, such as those prepared in PBS, it is not recommended to store them for more than one day.[1]
Q3: Are there any known factors that can negatively impact the solubility of this compound?
A3: Yes, several factors can influence the solubility of fluoroquinolones like Delafloxacin. These are illustrated in the diagram below.
-
pH: The ionization state of fluoroquinolones is pH-dependent, which in turn affects their solubility.
-
Temperature: Generally, solubility increases with temperature, although this is compound-specific.
-
Presence of Metal Cations: Fluoroquinolones can chelate with multivalent metal cations (e.g., Mg²⁺, Ca²⁺, Al³⁺), which can potentially lead to the formation of less soluble complexes.
-
Solvent Purity: As mentioned, the presence of contaminants like water in hygroscopic solvents can reduce solubility.
-
Polymorphism: Different crystalline forms of a compound can exhibit different solubility characteristics.
Experimental Protocols
Protocol for Determining Equilibrium Solubility (Shake-Flask Method)
This protocol outlines a standard procedure for determining the equilibrium solubility of this compound in a specific solvent.
Materials:
-
This compound (solid)
-
Solvent of interest
-
Vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Preparation:
-
Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. These will be used to generate a calibration curve.
-
Add an excess amount of solid this compound to a vial containing a known volume of the solvent. "Excess" means that there should be visible undissolved solid at the end of the experiment.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the concentration is no longer increasing).
-
-
Sample Preparation and Analysis:
-
After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant.
-
To remove any remaining undissolved solid, centrifuge the sample and/or filter it through a syringe filter. This step is critical to avoid overestimation of solubility.
-
Dilute the clarified supernatant as necessary to fall within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted supernatant using a calibrated HPLC or UV-Vis spectrophotometer.
-
-
Data Analysis:
-
Using the calibration curve, determine the concentration of this compound in the undiluted supernatant. This value represents the equilibrium solubility of the compound in the chosen solvent at the specified temperature.
-
Perform the experiment in triplicate to ensure the reproducibility of the results.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Solubility, lipophilicity and membrane permeability of some fluoroquinolone antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 352458-37-8 [m.chemicalbook.com]
- 4. seranovo.com [seranovo.com]
- 5. The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
Strategies to minimize the emergence of Delafloxacin resistance in vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Delafloxacin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help minimize the emergence of Delafloxacin resistance in your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of Delafloxacin resistance observed in vitro?
A1: The primary mechanisms of in vitro resistance to Delafloxacin, a fluoroquinolone antibiotic, involve target site mutations and the overexpression of efflux pumps.[1][2] Specifically, resistance is often associated with mutations in the quinolone-resistance-determining regions (QRDRs) of the gyrA and parC genes.[3][4][5] These genes encode the DNA gyrase and topoisomerase IV enzymes, respectively, which are the dual targets of Delafloxacin.[6][7][8][9] Alterations in these enzymes can reduce the binding affinity of the drug. Additionally, efflux pumps, such as AcrAB-TolC in E. coli, can actively transport Delafloxacin out of the bacterial cell, reducing its intracellular concentration and efficacy.[10]
Q2: How does Delafloxacin's dual-targeting mechanism help in minimizing resistance?
A2: Delafloxacin is distinguished from many other fluoroquinolones by its ability to potently inhibit both DNA gyrase and topoisomerase IV to a similar extent in both Gram-positive and Gram-negative bacteria.[11][12] This dual-targeting mechanism is thought to reduce the likelihood of resistance emerging, as it would require the accumulation of multiple mutations affecting both enzymes to significantly compromise the drug's activity.[11] A single mutation in one target may not be sufficient to confer a high level of resistance.
Q3: What is the Mutant Prevention Concentration (MPC) and how is it relevant for Delafloxacin?
A3: The Mutant Prevention Concentration (MPC) is the lowest concentration of an antimicrobial agent that prevents the growth of any first-step resistant mutants in a large bacterial population (typically >10^10 CFU).[13][14][15][16] The therapeutic goal is to maintain drug concentrations above the MPC, which would necessitate a bacterium to acquire two or more concurrent resistance mutations to survive, a much rarer event.[13] Delafloxacin has demonstrated lower MPC values compared to other fluoroquinolones against certain pathogens, suggesting a lower probability for the selection of resistant mutants.[17]
Q4: Can combination therapy be used to suppress Delafloxacin resistance in vitro?
A4: Yes, combination therapy is a viable strategy to suppress the emergence of resistance. Combining Delafloxacin with an agent that has a different mechanism of action can create a scenario where a bacterium would need to develop resistance to both drugs simultaneously, which is statistically less likely. Another approach is to use efflux pump inhibitors (EPIs). Studies have shown that chemical inhibition of efflux pumps can potentiate the activity of Delafloxacin and limit resistance development.[10]
Troubleshooting Guides
Issue 1: Unexpectedly high Minimum Inhibitory Concentrations (MICs) for Delafloxacin in baseline experiments.
-
Question: My initial MIC assays are showing higher than expected Delafloxacin MICs for my bacterial strains. What could be the cause?
-
Answer:
-
Inoculum Effect: Ensure the final inoculum concentration in your assay is standardized, typically to 5 x 10^5 CFU/mL. A higher inoculum can lead to falsely elevated MICs.
-
Media Composition: The composition of the culture medium can influence the activity of some antibiotics. For fluoroquinolones, cation concentration (e.g., Mg2+, Ca2+) can affect activity. Use cation-adjusted Mueller-Hinton Broth (CAMHB) as recommended by CLSI and EUCAST guidelines.[18]
-
Pre-existing Resistance: The bacterial isolate may already possess baseline resistance mechanisms. Consider sequencing the gyrA and parC genes to check for pre-existing mutations in the QRDRs. Also, assess the expression levels of known efflux pumps.
-
Drug Potency: Verify the potency of your Delafloxacin stock solution. Ensure it has been stored correctly and has not expired.
-
Issue 2: Rapid emergence of resistant colonies during multi-day passage experiments.
-
Question: I am observing the rapid growth of resistant colonies when passaging bacteria in sub-MIC concentrations of Delafloxacin. How can I investigate and potentially mitigate this?
-
Answer:
-
Mutant Selection Window (MSW): You are likely selecting for single-step mutants within the MSW, the concentration range between the MIC and the MPC. To minimize this, consider using drug concentrations above the MPC in your experiments.
-
Characterize Mutants: Isolate the resistant colonies and determine their Delafloxacin MIC. Sequence the QRDRs of gyrA and parC to identify mutations.[5] Compare the gene sequences to the parental strain.
-
Assess Efflux Pump Involvement: Perform MIC assays with and without an efflux pump inhibitor (e.g., PAβN, reserpine) to see if the resistance is, at least in part, mediated by efflux. A significant decrease in MIC in the presence of an EPI suggests efflux pump involvement.
-
Issue 3: Inconsistent results in checkerboard synergy assays.
-
Question: My checkerboard assays to test for synergy between Delafloxacin and another compound are giving variable Fractional Inhibitory Concentration Index (FICI) values. What could be the issue?
-
Answer:
-
Precise Pipetting: Checkerboard assays involve numerous dilutions, and small pipetting errors can be magnified. Ensure your pipettes are calibrated and use careful technique.
-
Standardized Inoculum: As with MIC testing, a consistent starting inoculum is critical for reproducible results.
-
Correct FICI Calculation: The FICI is calculated as (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). Ensure you are correctly identifying the MICs from the checkerboard plate. Synergy is typically defined as an FICI ≤ 0.5.[19]
-
Plate Reading: Be consistent in how you determine growth versus no growth in the wells. Using a plate reader for optical density measurements can provide more objective results than visual inspection.
-
Data Presentation
Table 1: In Vitro Activity of Delafloxacin and Comparators against Fluoroquinolone-Susceptible and -Nonsusceptible S. aureus
| Organism/Phenotype | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Levofloxacin-Susceptible S. aureus | Delafloxacin | 0.008 | 0.008 |
| Levofloxacin | 0.12 | 0.25 | |
| Ciprofloxacin | 0.25 | 0.5 | |
| Levofloxacin-Nonsusceptible S. aureus | Delafloxacin | 0.12 | 0.25 |
| Levofloxacin | 8 | >8 | |
| Ciprofloxacin | >8 | >8 | |
| MRSA | Delafloxacin | 0.008 | 0.25 |
| MSSA | Delafloxacin | 0.008 | 0.25 |
Data synthesized from studies on S. aureus isolates from acute bacterial skin and skin structure infections.[20]
Table 2: Delafloxacin MICs against S. pneumoniae with High-Level Levofloxacin Resistance *
| Serotype | Number of Isolates | Delafloxacin MIC50 (mg/L) | Delafloxacin MIC90 (mg/L) | Delafloxacin MIC Range (mg/L) |
| All | 173 | 0.064 | 0.12 | ≤0.002–0.5 |
| 9V | 35 | 0.12 | 0.25 | 0.032–0.5 |
| 19F | 28 | 0.064 | 0.12 | 0.016–0.12 |
| 14 | 25 | 0.064 | 0.12 | 0.016–0.12 |
| 23F | 22 | 0.064 | 0.12 | 0.016–0.25 |
| 6B | 18 | 0.064 | 0.12 | 0.016–0.12 |
Data from a study of invasive S. pneumoniae isolates with levofloxacin MIC >32 mg/L.[18]
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on CLSI and EUCAST guidelines.[18][21][22]
-
Prepare Delafloxacin Stock Solution: Prepare a stock solution of Delafloxacin at a concentration of 1280 µg/mL in an appropriate solvent (e.g., DMSO, followed by dilution in sterile water).
-
Prepare Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of Delafloxacin in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve final concentrations ranging from, for example, 32 µg/mL to 0.008 µg/mL.
-
Prepare Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), pick several colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the Delafloxacin dilutions. Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of Delafloxacin that completely inhibits visible growth of the organism. This can be determined by visual inspection or by using a microplate reader.
Protocol 2: Mutant Prevention Concentration (MPC) Assay
This protocol is adapted from established methodologies.[14][23][24]
-
Prepare High-Density Inoculum:
-
Grow an overnight culture of the test organism in a large volume of appropriate broth (e.g., 500 mL of Tryptic Soy Broth).
-
Concentrate the cells by centrifugation and resuspend the pellet in a small volume of sterile saline or broth to achieve a final density of ≥ 10^10 CFU/mL.
-
Verify the cell count by performing serial dilutions and plate counts.
-
-
Prepare Agar Plates: Prepare a series of agar plates (e.g., Mueller-Hinton Agar) containing two-fold increasing concentrations of Delafloxacin. The concentration range should bracket the expected MPC (e.g., from 1x to 64x the MIC).
-
Plating: Pipette 100 µL of the high-density inoculum (containing ≥ 10^9 CFU) onto each agar plate. Spread the inoculum evenly over the surface.
-
Incubation: Incubate the plates at 35-37°C for 48-72 hours.
-
Determine MPC: The MPC is the lowest Delafloxacin concentration that prevents the emergence of any colonies.
Mandatory Visualizations
Caption: Delafloxacin's dual-targeting mechanism of action.
Caption: Key mechanisms of in vitro Delafloxacin resistance.
Caption: Experimental workflow for in vitro resistance studies.
References
- 1. actascientific.com [actascientific.com]
- 2. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Graphviz [graphviz.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. BAXDELA (delafloxacin) | Mechanism of Action [baxdela.com]
- 8. Delafloxacin: design, development and potential place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Delafloxacin meglumine? [synapse.patsnap.com]
- 10. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. Updated Review on Clinically-Relevant Properties of Delafloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibiotic Kill Curve [merckmillipore.com]
- 14. Mutant Prevention Concentrations of Fluoroquinolones for Clinical Isolates of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mutant Prevention Concentration, Frequency of Spontaneous Mutant Selection, and Mutant Selection Window—a New Approach to the In Vitro Determination of the Antimicrobial Potency of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The mutant-prevention concentration (MPC) : ideas for restricting the development of fluoroquinolone resistance [harvest.usask.ca]
- 17. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 18. iacld.com [iacld.com]
- 19. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 20. journals.asm.org [journals.asm.org]
- 21. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. scribd.com [scribd.com]
- 23. Mutant Prevention Concentration (MPC) Assay [bio-protocol.org]
- 24. Frontiers | Variation in Mutant Prevention Concentrations [frontiersin.org]
Technical Support Center: Investigating the Impact of Efflux Pumps on Delafloxacin Efficacy in Klebsiella pneumoniae
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the mechanisms of resistance to Delafloxacin meglumine in Klebsiella pneumoniae, with a specific focus on the role of efflux pumps.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Delafloxacin? A1: Delafloxacin is a fluoroquinolone antibiotic that primarily targets and inhibits two essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV. This dual-targeting action leads to the disruption of bacterial DNA synthesis and repair, ultimately causing cell death.[1] Delafloxacin is notable for its efficacy across a broad range of bacteria, including Gram-positive and Gram-negative organisms.[2]
Q2: Which efflux pumps are most commonly associated with fluoroquinolone resistance in Klebsiella pneumoniae? A2: In Klebsiella pneumoniae, the most prominent efflux pumps contributing to fluoroquinolone resistance belong to the Resistance-Nodulation-Division (RND) family. The AcrAB-TolC system is a key, chromosomally encoded efflux pump frequently implicated in multidrug resistance.[3][4][5] Additionally, the OqxAB efflux pump has been identified in many Delafloxacin-resistant K. pneumoniae strains and is known to extrude fluoroquinolones.[2][6] Overexpression of these pumps is a significant mechanism of resistance.[7][8]
Q3: How does the activity of efflux pumps lead to Delafloxacin resistance? A3: Efflux pumps are transmembrane protein complexes that actively transport antimicrobial agents, like Delafloxacin, from the inside of the bacterial cell to the outside.[9][10] This process reduces the intracellular concentration of the antibiotic, preventing it from reaching the effective levels required to inhibit its DNA gyrase and topoisomerase IV targets.[11] Consequently, the bacterium can survive and grow in the presence of the drug, exhibiting a resistant phenotype.
Q4: Is efflux pump overexpression the sole cause of high-level Delafloxacin resistance? A4: No, high-level resistance to Delafloxacin in K. pneumoniae is typically multifactorial. It often results from the combined effect of efflux pump overexpression and mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes, which encode the subunits of DNA gyrase and topoisomerase IV, respectively.[1][2][12] These target site mutations reduce the binding affinity of Delafloxacin, and when combined with active efflux, the result is a significant increase in the minimum inhibitory concentration (MIC).
Troubleshooting Experimental Issues
Q: My Delafloxacin MIC for a clinical K. pneumoniae isolate is significantly higher than for the reference strain. How can I determine if efflux pumps are responsible? A: A higher MIC suggests resistance. To specifically investigate the contribution of efflux pumps, you should perform an MIC reduction assay using an efflux pump inhibitor (EPI).
-
Rationale: An EPI is a compound that blocks the activity of efflux pumps. If the MIC of Delafloxacin decreases by four-fold or more in the presence of the EPI, it strongly indicates that active efflux is a contributing mechanism of resistance.[11][13]
-
Recommended Action: Follow the detailed "Protocol 2: Minimum Inhibitory Concentration (MIC) Reduction Assay with an Efflux Pump Inhibitor" provided below. Commonly used EPIs for Gram-negative bacteria include Phenylalanine-Arginine β-Naphthylamide (PAβN) and Carbonyl Cyanide m-chlorophenylhydrazone (CCCP).[14][15]
Q: I performed an MIC reduction assay with PAβN, but the MIC only dropped two-fold. Does this rule out efflux activity? A: Not necessarily. A two-fold reduction is borderline but can still suggest some efflux activity. Several factors could lead to an inconclusive result:
-
EPI Specificity and Concentration: PAβN may not effectively inhibit all relevant efflux pumps in your isolate. The concentration of the EPI is also critical; it must be sub-inhibitory to ensure it doesn't affect bacterial growth on its own.[11] Consider testing a different class of EPI, like CCCP.
-
Dominance of Other Mechanisms: It is possible that the primary resistance mechanism in your isolate is target site modification (QRDR mutations), with efflux playing a secondary role. In this scenario, inhibiting efflux will only have a minor effect on the overall MIC.
-
Recommended Action:
-
Confirm the sub-inhibitory concentration of your EPI against the test isolate.
-
Consider repeating the assay with a different EPI (e.g., CCCP).
-
Sequence the QRDRs (gyrA, parC) of your isolate to check for mutations known to confer fluoroquinolone resistance.[2][12]
-
Quantify the expression of key efflux pump genes like acrB and oqxB using qRT-PCR (see Protocol 4).
-
Q: My qRT-PCR results show no significant overexpression of acrB or oqxB genes, yet I still suspect efflux-mediated resistance based on phenotypic assays. What could be the issue? A: This scenario points towards more complex regulatory or functional aspects.
-
Alternative Pumps: The isolate may be utilizing other, less common efflux systems. K. pneumoniae has a large repertoire of putative efflux pumps.[16][17]
-
Post-Transcriptional Regulation: Gene expression at the mRNA level doesn't always perfectly correlate with the amount of functional protein. Post-transcriptional or post-translational regulation could be at play.
-
Increased Pump Efficiency: The isolate might harbor mutations in the AcrB protein itself that enhance its drug extrusion efficiency without requiring overexpression.[18]
-
Regulatory Genes: Check the expression of transcriptional regulators of efflux pumps, such as ramA, marA, and soxS.[6][13] Overexpression of these regulators can increase efflux activity.
-
Recommended Action:
-
Perform a broader gene expression analysis that includes other RND family pumps and their regulators.
-
Consider performing a whole-genome sequence (WGS) analysis on the isolate to identify mutations in efflux pump genes or their regulatory regions.[2][6]
-
Use a functional efflux assay, such as an ethidium bromide accumulation assay, to measure pump activity directly.
-
Data Presentation
Table 1: Example MIC Data for Delafloxacin against K. pneumoniae
| Strain ID | Description | Delafloxacin MIC (µg/mL) | Delafloxacin + EPI (PAβN) MIC (µg/mL) | Fold Reduction in MIC | Interpretation |
| ATCC 11296 | Reference Strain | 0.125 | 0.125 | 1 | Susceptible, no significant efflux. |
| KP-R-01 | Clinical Isolate | 8 | 1 | 8 | Resistant, efflux is a major mechanism. |
| KP-R-02 | Clinical Isolate | 4 | 2 | 2 | Resistant, efflux may be a minor contributor or other mechanisms dominate. |
Visualizations
Caption: Workflow for Investigating Efflux Pump-Mediated Delafloxacin Resistance.
Caption: The AcrAB-TolC pump expels Delafloxacin from the bacterial cell.
Detailed Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
1. Materials and Reagents:
-
Klebsiella pneumoniae isolates (test and reference strains, e.g., ATCC 11296).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
This compound analytical powder.
-
Sterile 96-well U-bottom microtiter plates.
-
Sterile tubes, pipettes, and reservoirs.
-
Spectrophotometer.
-
Incubator (35°C ± 2°C).
2. Procedure:
-
Prepare Delafloxacin Stock: Prepare a stock solution of Delafloxacin at a high concentration (e.g., 1280 µg/mL) in an appropriate solvent (e.g., sterile distilled water or DMSO) and then dilute further in CAMHB.
-
Prepare Inoculum:
-
Pick 3-5 well-isolated colonies of K. pneumoniae from an overnight agar plate.
-
Suspend in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in CAMHB to achieve a concentration of approx. 1.5 x 10⁶ CFU/mL. This is the working inoculum.
-
-
Plate Preparation:
-
Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the highest Delafloxacin concentration (e.g., 16 µg/mL) to well 1.
-
Perform 2-fold serial dilutions by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no drug). Well 12 will be the sterility control (no bacteria).
-
-
Inoculation: Add 10 µL of the working inoculum to wells 1 through 11. This results in a final inoculum of approx. 5 x 10⁵ CFU/mL and brings the volume in each well to 110 µL.
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
3. Interpretation of Results:
-
The MIC is the lowest concentration of Delafloxacin that completely inhibits visible growth of the organism.[6][19] Check the growth control (well 11) for turbidity and the sterility control (well 12) for clarity.
Protocol 2: Minimum Inhibitory Concentration (MIC) Reduction Assay with an Efflux Pump Inhibitor (EPI)
1. Materials and Reagents:
-
All materials from Protocol 1.
-
Efflux pump inhibitor (e.g., PAβN or CCCP).
2. Procedure:
-
Determine Sub-inhibitory EPI Concentration: First, determine the MIC of the EPI alone against the test isolate. The concentration used in the combination assay should be sub-inhibitory (typically 1/4 to 1/2 of its MIC) to ensure it does not affect bacterial growth.[11] A common concentration for PAβN is 50 µM.[14]
-
Prepare Plates: Prepare two sets of 96-well plates as described in Protocol 1.
-
Plate A (Control): Perform Delafloxacin serial dilutions in standard CAMHB.
-
Plate B (EPI): Perform Delafloxacin serial dilutions in CAMHB that has been supplemented with the predetermined sub-inhibitory concentration of the EPI.
-
-
Inoculation and Incubation: Inoculate and incubate both plates as described in Protocol 1.
3. Interpretation of Results:
-
Determine the MIC of Delafloxacin from both plates.
-
Calculate the fold-reduction in MIC: (MIC without EPI) / (MIC with EPI).
-
A ≥4-fold reduction in the MIC in the presence of the EPI is considered a positive result, indicating the involvement of an active efflux mechanism.[13]
Protocol 3: Phenotypic Detection of Efflux Pump Activity (Ethidium Bromide Cartwheel Method)
This method provides a qualitative assessment of efflux pump activity.[20][21]
1. Materials and Reagents:
-
Mueller-Hinton Agar (MHA).
-
Ethidium Bromide (EtBr) stock solution.
-
Sterile petri dishes.
-
K. pneumoniae isolates.
-
UV transilluminator.
2. Procedure:
-
Prepare EtBr Plates: Prepare MHA plates containing varying concentrations of EtBr (e.g., 0, 0.5, 1.0, 1.5, and 2.0 mg/L).[10][21] To do this, add the appropriate amount of EtBr stock solution to the molten agar just before pouring the plates.
-
Inoculation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Using a sterile swab, streak the bacterial isolates from the center of the plate to the edge in a radial "cartwheel" pattern.
-
-
Incubation: Incubate the plates overnight at 37°C.
-
Visualization: Place the plates on a UV transilluminator and observe for fluorescence.
3. Interpretation of Results:
-
EtBr is a substrate for many efflux pumps. When retained inside the cell, it intercalates with DNA and fluoresces under UV light.
-
Strains with strong efflux activity will pump out the EtBr and will therefore show minimal or no fluorescence at lower EtBr concentrations.
-
As the EtBr concentration in the agar increases, it will eventually overwhelm the capacity of the efflux pumps, leading to intracellular accumulation and fluorescence. The lowest concentration of EtBr that produces fluorescence is indicative of the level of efflux activity (a higher concentration implies stronger efflux).[20]
Protocol 4: Gene Expression Analysis of Efflux Pump Genes by qRT-PCR
1. Materials and Reagents:
-
K. pneumoniae isolates grown to mid-log phase in CAMHB, with and without sub-inhibitory concentrations of Delafloxacin.
-
RNA extraction kit (e.g., RNeasy Mini Kit).
-
DNase I.
-
cDNA synthesis kit.
-
qPCR master mix (e.g., SYBR Green).
-
Primers for target genes (acrB, oqxB, ramA) and a housekeeping gene (rpoB or 16S rRNA).
-
Real-time PCR system.
2. Procedure:
-
RNA Extraction: Extract total RNA from bacterial pellets using a commercial kit, following the manufacturer's instructions.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcription kit.
-
qPCR Reaction:
-
Set up the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers, and the synthesized cDNA.
-
Run the reaction on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the relative fold change in gene expression using the 2⁻ΔΔCt method, comparing the Delafloxacin-exposed culture to the unexposed control culture.
-
3. Interpretation of Results:
-
A significant increase (typically ≥2-fold) in the relative expression of efflux pump genes (acrB, oqxB) or their regulators (ramA) in the presence of Delafloxacin suggests that the drug induces the expression of these efflux systems, which contributes to the resistance phenotype.[13]
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. mdpi.com [mdpi.com]
- 3. Klebsiella pneumoniae AcrAB Efflux Pump Contributes to Antimicrobial Resistance and Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. The influence of efflux pump, outer membrane permeability and β-lactamase production on the resistance profile of multi, extensively and pandrug resistant Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection of Delafloxacin Resistance Mechanisms in Multidrug-Resistant Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienmag.com [scienmag.com]
- 8. Discovery of clinical isolation of drug-resistant Klebsiella pneumoniae with overexpression of OqxB efflux pump as the decisive drug resistance factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Observing the presence of efflux pump activities in some clinically isolated bacterial strains | International Journal of Biology and Chemistry [ijbch.kaznu.kz]
- 11. jidc.org [jidc.org]
- 12. Detection of Delafloxacin Resistance Mechanisms in Multidrug-Resistant Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tigecycline Susceptibility and the Role of Efflux Pumps in Tigecycline Resistance in KPC-Producing Klebsiella pneumoniae | PLOS One [journals.plos.org]
- 14. Detection and Prevalence of Active Drug Efflux Mechanism in Various Multidrug-Resistant Klebsiella pneumoniae Strains from Turkey - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Action of Efflux Pump Genes in Conferring Drug Resistance to <i>Klebsiella</i> Species and Their Inhibition - Journal of Health and Allied Sciences NU [jhas-nu.in]
- 16. researchgate.net [researchgate.net]
- 17. rjptonline.org [rjptonline.org]
- 18. Analysis of AcrB in Klebsiella pneumoniae reveals natural variants promoting enhanced multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In Vivo Pharmacodynamic Target Determination for Delafloxacin against Klebsiella pneumoniae and Pseudomonas aeruginosa in the Neutropenic Murine Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Clinical Klebsiella pneumoniae isolates and their efflux pump mechanism for antibiotic resistance challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Efflux pump activity, biofilm formation and antibiotic resistance profile of Klebsiella spp. isolated from clinical samples at Lagos University Teaching Hospital - PMC [pmc.ncbi.nlm.nih.gov]
How to prepare stable stock solutions of Delafloxacin meglumine for research
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for preparing stable stock solutions of Delafloxacin meglumine for research purposes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The choice of solvent depends on the intended experimental use.
-
For high-concentration stocks: Dimethyl sulfoxide (DMSO) is the most effective solvent.[1][2] Use fresh, anhydrous DMSO as hygroscopic (moisture-absorbing) DMSO can significantly reduce solubility.[3][4]
-
For organic solvent-free aqueous solutions: Phosphate-buffered saline (PBS, pH 7.2) can be used to directly dissolve the crystalline solid.[5][6] Alternatively, for research mimicking intravenous formulations, 5% Dextrose Injection (D5W) or 0.9% Sodium Chloride Injection are appropriate.[7][8][9]
Q2: How should I store the solid this compound powder?
A2: Store the solid powder in a tightly sealed container in a dry, cool, and well-ventilated place.[10] For short-term storage (days to weeks), 0-4°C is recommended.[1] For long-term storage (months to years), store at -20°C.[1]
Q3: How long are stock solutions stable?
A3: Stability is highly dependent on the solvent and storage temperature.
-
DMSO stock solutions: Stable for up to 6 months when stored at -80°C and 1 month at -20°C.[3][4][11] Some sources suggest storage below -20°C is sufficient for several months.[2]
-
Aqueous (PBS) solutions: It is not recommended to store aqueous solutions for more than one day.[5]
-
Reconstituted/Diluted solutions (D5W or 0.9% NaCl): These solutions are stable for up to 24 hours under either refrigerated (2°C to 8°C) or controlled room temperature (20°C to 25°C) conditions.[7][8][12][13] Do not freeze these solutions .[8][12][13]
Q4: What should I do if the compound doesn't dissolve completely?
A4: If you encounter solubility issues, especially in DMSO, you can gently warm the solution to 37°C for 10 minutes or briefly place it in an ultrasonic bath.[2] Ensure you are using fresh, high-quality DMSO.[3][4]
Q5: Should I filter-sterilize the stock solution?
A5: Yes, for cell-based assays or in vivo studies, it is good practice to sterilize the stock solution by passing it through a 0.22 µm syringe filter appropriate for the solvent used (e.g., PTFE for DMSO).
Data Presentation: Solubility & Storage
Table 1: Solubility of this compound
| Solvent | Reported Solubility | Source(s) |
| DMSO | ~10 mg/mL - 100 mg/mL | [3][4][5][6] |
| PBS (pH 7.2) | ~10 mg/mL | [5][6] |
| Dimethylformamide (DMF) | ~0.5 mg/mL | [5][6] |
| Water | Insoluble to 100 mg/mL | [1][4] |
| Ethanol | Insoluble | [4] |
| 0.9% NaCl or 5% Dextrose | 25 mg/mL (reconstitution) | [7][8][14] |
| Note: There is conflicting data on water solubility. Direct dissolution in water is generally not recommended; use PBS or other buffered solutions instead. |
Table 2: Recommended Storage Conditions for Stock Solutions
| Solvent | Storage Temperature | Maximum Stability | Source(s) |
| DMSO | -80°C | 6 - 12 months | [3][4][11] |
| DMSO | -20°C | 1 month | [3][4][11] |
| PBS (pH 7.2) | 4°C | ≤ 24 hours | [5] |
| 0.9% NaCl / 5% Dextrose | 2-8°C or 20-25°C | ≤ 24 hours | [9][12][13] |
Experimental Protocols
Protocol 1: Preparing a High-Concentration Stock Solution in DMSO
-
Preparation: Allow the this compound vial to equilibrate to room temperature before opening.
-
Solvent Addition: Add the required volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mg/mL).
-
Dissolution: Vortex or gently shake the vial to dissolve the solid. If needed, warm the solution briefly at 37°C or sonicate to aid dissolution.[2] The solution should be clear.
-
Aliquoting & Storage: To avoid repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots.[3] Store the aliquots at -80°C for long-term stability.[3][4][11]
Protocol 2: Preparing an Aqueous Stock Solution in PBS
-
Preparation: Weigh the desired amount of this compound crystalline solid.
-
Solvent Addition: Add sterile PBS (pH 7.2) to the solid to achieve the desired concentration (e.g., 10 mg/mL).[5]
-
Dissolution: Vortex vigorously until the solid is completely dissolved. The resulting solution should be clear.
-
Usage: Prepare this solution fresh and use it within the same day.[3][5] Storage of aqueous solutions is not recommended for more than 24 hours.[5]
Visual Guides and Workflows
References
- 1. medkoo.com [medkoo.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Delafloxacin (meglumine) | CAS 352458-37-8 | Cayman Chemical | Biomol.com [biomol.com]
- 7. drugs.com [drugs.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. chemicalbook.com [chemicalbook.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. globalrph.com [globalrph.com]
- 13. pdf.hres.ca [pdf.hres.ca]
- 14. publications.ashp.org [publications.ashp.org]
Investigating unexpected side effects of Delafloxacin meglumine in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of Delafloxacin meglumine in animal models. The information is based on preclinical toxicology studies and aims to address specific issues that may be encountered during experimentation.
Troubleshooting Guides
Issue: Unexpected Lack of Classic Fluoroquinolone-Associated Toxicities
Question: My animal models are not exhibiting the classic side effects associated with fluoroquinolones (e.g., phototoxicity, arthropathy, CNS effects) after Delafloxacin administration. Is this expected?
Answer: Yes, this is an expected finding. Preclinical studies have shown that this compound has a favorable safety profile compared to other fluoroquinolones. Due to its unique chemical structure, it was designed to minimize some of the known safety concerns of this antibiotic class.[1]
-
Central Nervous System (CNS) Effects: Convulsions have not been observed with Delafloxacin in any animal studies, including high-dose toxicology studies.[1] Furthermore, Delafloxacin showed little to no brain penetration in animal radiolabeled distribution studies, and there was no histopathological evidence of neurotoxicity.[1]
-
Phototoxicity: A phase I study demonstrated no potential for phototoxicity, and no phototoxicity was seen in phase III trials.[1]
-
Arthropathy in Juvenile Animals: Juvenile dogs administered Delafloxacin orally up to the maximal tolerated dose of 320 mg/kg/day for 2 weeks did not display adverse effects, including arthropathy, a known concern with earlier fluoroquinolones.[2]
Issue: Gastrointestinal Disturbances Observed in Animal Models
Question: My rats and/or dogs are exhibiting gastrointestinal side effects after Delafloxacin administration. How can I mitigate this?
Answer: Gastrointestinal effects are the most prominent findings in repeat-dose toxicology studies of Delafloxacin in both rats and dogs.[3]
-
In Rats: Observed effects include abnormal stool, dilated cecum, and decreased food intake and/or body weight.[3]
-
In Dogs: Emesis, salivation, and abnormal stool/diarrhea are common.[3] Signs of nausea and emesis in dogs after IV administration may suggest a Central Nervous System (CNS) component.[4]
Mitigation Strategies:
-
Dose Adjustment: Ensure the administered dose is within the appropriate therapeutic range for the animal model. The No-Observed-Adverse-Effect-Level (NOAEL) in a 28-day intravenous study in dogs was 25 mg/kg/day.[4]
-
Route of Administration: While both oral and intravenous routes can cause GI effects, the formulation and administration protocol can be optimized. For oral administration, ensure the vehicle is appropriate and well-tolerated.
-
Supportive Care: Provide supportive care to the animals, including monitoring hydration and nutritional status.
Issue: Elevated Liver Enzymes in Canine Models
Question: I am observing elevated alanine transaminase (ALT) and alkaline phosphatase (ALP) in dogs treated with high doses of Delafloxacin. Is this a known effect?
Answer: Yes, reversible increases in serum ALT and cholesterol have been noted in dogs at high doses.[3] In a 4-week intravenous toxicity study in dogs, statistically significant increases in ALT and ALP were noted in males at the 75 mg/kg/day dose, largely driven by one animal.[2] Importantly, these increased liver enzymes did not correlate with hepatic histopathologic changes.[2]
Troubleshooting Steps:
-
Confirm Dose: Verify the dosage and administration protocol. These effects are typically seen at higher dose levels.
-
Monitor Reversibility: If the study design allows, include a recovery period to assess the reversibility of these enzymatic changes.
-
Histopathology: Conduct thorough histopathological examination of the liver to rule out cellular damage, as previous studies have not found a correlation.[2]
Frequently Asked Questions (FAQs)
Q1: What are the most common adverse effects of Delafloxacin observed in preclinical animal studies?
A1: The most consistently reported adverse effects in animal models are gastrointestinal in nature. In rats, this includes abnormal stool and decreased food intake, while in dogs, emesis, salivation, and diarrhea are common.[3][4]
Q2: Has Delafloxacin shown any cardiotoxicity in animal models?
A2: Non-clinical studies have indicated a low risk of cardiotoxicity. Delafloxacin had no activity on the hERG assay, the dog Purkinje fiber study, or in in-vivo dog cardiovascular studies, suggesting it is unlikely to cause QTc interval prolongation.[2]
Q3: Were any reproductive or developmental toxicities identified in animal studies?
A3: In animal studies, Delafloxacin did not appear to impact either male or female fertility or embryo-fetal development.[2] However, in embryo-fetal development studies in rats and rabbits, Delafloxacin was devoid of teratogenic effects but did induce fetal growth retardation and ossification delays at doses that also produced maternal toxicity.[5]
Q4: Have any genotoxicity or carcinogenicity studies been conducted?
A4: Delafloxacin was not found to be mutagenic in the bacterial reverse mutation assay (Ames test) and was not clastogenic in the in vivo mouse bone marrow micronucleus assay.[2] Long-term carcinogenicity studies have not been conducted.[5]
Q5: What is the No-Observed-Adverse-Effect-Level (NOAEL) for Delafloxacin in key animal studies?
A5: The NOAELs from pivotal preclinical studies are summarized in the table below.
Data Presentation
Table 1: Summary of No-Observed-Adverse-Effect-Levels (NOAELs) for Delafloxacin in Animal Models
| Study Type | Species | Route of Administration | Duration | NOAEL | Key Findings at Higher Doses |
| Repeat-Dose Toxicity | Dog | Intravenous | 28 days | 25 mg/kg/day[4] | Emesis, abnormal feces, salivation, decreased activity, vocalization, reversible increases in ALT and ALP at 75 mg/kg/day.[2][4] |
| Juvenile Toxicity | Dog | Oral | 2 weeks | 320 mg/kg/day[2] | No adverse effects, including arthropathy, were observed up to the maximal tolerated dose.[2] |
| Reproductive Toxicity (F1) & Neonatal Toxicity (F2) | Rat | Intravenous | Gestation Day 6 - Lactation Day 20 | 120 mg/kg/day[2] | Maternal toxicity observed at higher doses.[5] |
| Maternal & Fetal Toxicity | Rat | Intravenous | Gestation Day 6 - 20 | 10 mg/kg/day (Maternal) | Fetal growth retardation and ossification delays at maternally toxic doses.[5] |
Experimental Protocols
1. Repeat-Dose Intravenous Toxicity Study in Dogs
-
Objective: To assess the systemic toxicity of Delafloxacin when administered intravenously daily for 28 days.
-
Animal Model: Male and female beagle dogs.
-
Groups:
-
Control group: Placebo (vehicle).
-
Low-dose group: 10 mg/kg/day.
-
Mid-dose group: 25 mg/kg/day.
-
High-dose group: 75 mg/kg/day.
-
-
Administration: Once daily intravenous infusion over a 1-hour period for 28 consecutive days.
-
Monitoring:
-
Clinical Observations: Daily checks for signs of toxicity, including changes in behavior, appetite, and feces. Specific monitoring for emesis, salivation, and activity levels.
-
Body Weight: Measured weekly.
-
Food Consumption: Measured daily.
-
Clinical Pathology: Blood and urine samples collected at baseline and at the end of the treatment period for hematology, clinical chemistry (including liver enzymes), and urinalysis.
-
Electrocardiography (ECG): Performed at baseline and at the end of the study.
-
-
Recovery Phase: A subset of control and high-dose animals were observed for a 2-week drug-free recovery period to assess the reversibility of any findings.
-
Pathology: At the end of the treatment or recovery period, all animals were euthanized for gross necropsy and histopathological examination of tissues.
2. Juvenile Animal Oral Toxicity Study in Dogs
-
Objective: To evaluate the potential for Delafloxacin to induce arthropathy and other toxicities in juvenile animals.
-
Animal Model: Juvenile beagle dogs.
-
Dose: Up to the maximal tolerated dose of 320 mg/kg/day.
-
Administration: Oral administration for 2 weeks.
-
Monitoring:
-
Clinical Observations: Daily monitoring for any adverse effects.
-
Joint Examination: Regular and thorough examination of joints for any signs of swelling, pain, or abnormal movement.
-
Histopathology: Detailed histopathological examination of articular cartilage from multiple joints at the end of the study.
-
Mandatory Visualizations
Caption: General workflow for preclinical toxicity assessment of Delafloxacin.
Caption: Comparison of Delafloxacin's side effect profile to other fluoroquinolones.
References
Refinement of Delafloxacin meglumine administration routes in preclinical studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Delafloxacin meglumine in preclinical studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Intravenous (IV) Administration
FAQs
Q1: What is the recommended vehicle for intravenous administration of this compound in preclinical models?
A1: For intravenous administration, this compound can be reconstituted with 5% Dextrose Injection (D5W) or 0.9% Sodium Chloride Injection. The reconstituted solution is typically further diluted in the same vehicle to the final desired concentration for infusion.
Q2: What is a typical dosing regimen for IV this compound in mice?
A2: While specific doses depend on the experimental model and therapeutic goals, studies have used doses such as 300 mg/kg administered intravenously. It is crucial to consult relevant literature for the specific infection model being studied to determine the optimal dose.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in the dosing solution | - The concentration of this compound exceeds its solubility in the chosen vehicle. - The pH of the solution is not optimal for solubility. - The temperature of the solution has dropped, reducing solubility. | - Ensure the concentration does not exceed the known solubility limits in D5W or 0.9% NaCl. - Prepare fresh solutions for each experiment and use them promptly. - Gently warm the solution and vortex to ensure complete dissolution before administration. Do not use if precipitation persists. |
| Adverse reactions in animals during or after infusion (e.g., distress, lethargy) | - The infusion rate is too rapid. - The drug concentration is too high, leading to local irritation or systemic toxicity. - The animal is experiencing a hypersensitivity reaction. | - Administer the infusion slowly over a set period (e.g., 30-60 minutes) using a syringe pump for precise control. - Reduce the concentration of the dosing solution by increasing the dilution volume, while keeping the total dose constant. - Monitor animals closely during and after infusion. If signs of a severe reaction occur, discontinue the infusion and provide supportive care. Consider using a different vehicle if hypersensitivity is suspected. |
| Inconsistent pharmacokinetic (PK) profiles between animals | - Inaccurate dosing due to improper tail vein injection technique. - Variability in the health status of the animals. | - Ensure proper training in intravenous injection techniques to guarantee the full dose is delivered into the bloodstream. - Use healthy, age- and weight-matched animals for the study. - Acclimatize animals to the experimental conditions to reduce stress-related physiological variations. |
Oral Administration
FAQs
Q1: What is a suitable vehicle for oral administration of this compound in preclinical studies?
A1: For oral gavage, this compound can be formulated as a suspension in a vehicle such as Carboxymethylcellulose-sodium (CMC-Na). A common concentration for the vehicle is 0.5% w/v in water.
Q2: What is the oral bioavailability of Delafloxacin?
A2: The absolute oral bioavailability of Delafloxacin has been reported to be approximately 58.8%.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Regurgitation or aspiration during oral gavage | - Improper gavage technique. - Excessive dosing volume. - Stress induced in the animal. | - Ensure personnel are properly trained in oral gavage techniques to minimize trauma and ensure delivery to the stomach. - Adhere to recommended maximum oral gavage volumes for the specific animal model (e.g., typically 10 mL/kg for mice). - Handle animals gently and acclimatize them to the procedure to reduce stress. |
| High variability in drug absorption and pharmacokinetic data | - Presence of food in the stomach affecting drug absorption. - Incorrect placement of the gavage needle. - Chelation with co-administered compounds. | - Fast animals for a standardized period before dosing to ensure an empty stomach, which can lead to more consistent absorption. - Verify the correct placement of the gavage needle in the esophagus and stomach before administering the dose. - Avoid co-administration of Delafloxacin with products containing multivalent cations (e.g., antacids, iron supplements) as they can chelate with the drug and reduce its absorption. A washout period of at least 2 hours before and 6 hours after Delafloxacin administration is recommended. |
| Gastrointestinal side effects in animals (e.g., diarrhea, soft stools) | - Delafloxacin can alter the gut microbiota. - The dose may be too high for the animal model. | - Monitor animals for any signs of gastrointestinal distress. - If severe side effects are observed, consider reducing the dose or the frequency of administration. - Ensure the vehicle control group does not exhibit similar symptoms. |
Topical Administration
FAQs
Q1: Are there any preclinical studies on topical formulations of this compound?
A1: Yes, studies have explored the use of Delafloxacin in topical formulations. For instance, a niosomal gel containing Delafloxacin has been developed and evaluated for the treatment of acute bacterial skin and skin structure infections (ABSSSI).[2]
Q2: What is a potential vehicle for topical Delafloxacin formulations?
A2: A niosomal gel formulation has been prepared using non-ionic surfactants (e.g., Span 60) and cholesterol, with Carbopol 934 as a gelling agent.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor skin penetration of the drug | - The formulation is not optimized for transdermal delivery. - The physicochemical properties of the drug limit its passive diffusion through the skin. | - Consider using penetration enhancers in the formulation. - Encapsulation techniques, such as niosomes, can improve the permeability of the drug through the skin.[2] |
| Local skin irritation or inflammation at the application site | - The drug itself may be an irritant at high concentrations. - Other components of the topical formulation may be causing irritation. | - Conduct a dose-response study to determine the optimal concentration that is effective without causing significant irritation. - Include a vehicle-only control group to assess the irritant potential of the formulation components. - Observe the application site for any signs of erythema, edema, or other adverse reactions. |
| Inconsistent drug levels in the skin or underlying tissues | - Non-uniform application of the topical formulation. - Removal of the formulation by the animal through grooming. | - Apply a standardized amount of the formulation to a specific and consistent surface area on each animal. - Use of an occlusive dressing (if appropriate for the animal model and study design) can prevent the removal of the formulation and enhance penetration. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Delafloxacin in Preclinical Models (Subcutaneous Administration in Mice)
| Dose (mg/kg) | Cmax (mg/L) | AUC₀₋∞ (mg·h/L) | T½ (h) |
| 2.5 | 2.0 | 2.8 | 0.7 |
| 10 | 10.1 | 12.3 | 0.8 |
| 40 | 35.4 | 45.6 | 0.7 |
| 160 | 70.7 | 152 | 1.0 |
Data from a neutropenic murine lung infection model.
Experimental Protocols
Protocol 1: Intravenous (IV) Administration of this compound in Mice
-
Preparation of Dosing Solution:
-
Aseptically reconstitute the lyophilized this compound powder with 0.9% Sodium Chloride Injection to a stock concentration of 25 mg/mL.
-
Shake the vial vigorously until the contents are completely dissolved. The solution should be a clear yellow to amber color.
-
Further dilute the stock solution with 0.9% Sodium Chloride Injection to the final desired concentration for injection. Prepare the solution fresh on the day of dosing.
-
-
Animal Preparation:
-
Acclimatize mice to the laboratory conditions for at least 72 hours before the experiment.
-
Weigh each mouse on the day of dosing to calculate the exact volume to be administered.
-
-
Administration:
-
Place the mouse in a suitable restraint device to allow access to the lateral tail vein.
-
Warm the tail using a heat lamp or warm water to dilate the veins.
-
Disinfect the tail with an alcohol swab.
-
Using a 27-30 gauge needle attached to a syringe containing the dosing solution, carefully insert the needle into the lateral tail vein.
-
Inject the calculated volume slowly.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
Post-Administration Monitoring:
-
Monitor the animal for at least 30 minutes post-injection for any immediate adverse reactions.
-
Return the animal to its cage and monitor regularly for any signs of distress.
-
Protocol 2: Oral Gavage Administration of this compound in Rats
-
Preparation of Dosing Suspension:
-
Prepare a 0.5% (w/v) solution of Carboxymethylcellulose-sodium (CMC-Na) in sterile water.
-
Weigh the required amount of this compound powder and triturate it with a small amount of the CMC-Na vehicle to form a paste.
-
Gradually add the remaining vehicle to the paste with continuous mixing to achieve a homogenous suspension at the desired final concentration.
-
-
Animal and Equipment Preparation:
-
Fast the rats overnight (with access to water) before dosing to ensure an empty stomach.
-
Weigh each rat to determine the correct dosing volume.
-
Select an appropriately sized, ball-tipped gavage needle (typically 16-18 gauge for adult rats).
-
Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth and mark it.
-
-
Administration:
-
Gently restrain the rat to immobilize its head and body.
-
Introduce the gavage needle into the mouth, passing it over the tongue and into the esophagus.
-
Advance the needle slowly and gently until it reaches the pre-measured depth. Do not force the needle.
-
Administer the suspension slowly and steadily.
-
Withdraw the needle in a smooth, swift motion.
-
-
Post-Administration Monitoring:
-
Observe the animal for a few minutes after dosing for any signs of respiratory distress, which could indicate accidental administration into the trachea.
-
Return the rat to its cage and monitor for any adverse effects.
-
Visualizations
Caption: Workflow for Intravenous Administration of this compound.
Caption: Troubleshooting High Variability in Oral Pharmacokinetic Data.
References
Validation & Comparative
A Head-to-Head Showdown: Delafloxacin versus Vancomycin Against MRSA Isolates
For the immediate attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of Delafloxacin and vancomycin in the fight against Methicillin-Resistant Staphylococcus aureus (MRSA).
This document synthesizes key in vitro susceptibility data and clinical trial outcomes to offer an objective evaluation of the two antimicrobials. Detailed experimental methodologies for cited studies are provided to ensure a thorough understanding of the presented data.
Quantitative Data Summary
The following tables summarize the in vitro activity of Delafloxacin and vancomycin against MRSA isolates, as well as the clinical efficacy of Delafloxacin compared to a vancomycin-based regimen in treating acute bacterial skin and skin structure infections (ABSSSI) caused by MRSA.
Table 1: In Vitro Susceptibility of MRSA Isolates to Delafloxacin and Vancomycin
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Delafloxacin | 0.06 - 0.25 | 0.25 - 1 |
| Vancomycin | 1 | 1 |
MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively. Data compiled from multiple sources[1][2][3].
Table 2: Clinical Efficacy in Treating ABSSSI Caused by MRSA (Phase 3 Clinical Trials)
| Treatment Group | Clinical Response at 48-72 hours | Investigator-Assessed Success at Follow-Up | MRSA Eradication Rate |
| Delafloxacin | 86.8% (125/144) | 84.7% (122/144) | 96.0% - 100% |
| Vancomycin + Aztreonam | 85.8% (121/141) | 82.3% (116/141) | 97.0% - 98.5% |
Data from Phase 3, multinational, double-blind, randomized clinical trials comparing intravenous (IV)/oral Delafloxacin with IV vancomycin plus aztreonam[4][5][6].
Experimental Protocols
The data presented in this guide are based on standardized and widely accepted experimental methodologies.
Minimum Inhibitory Concentration (MIC) Determination
The in vitro susceptibility of MRSA isolates to Delafloxacin and vancomycin was determined using the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8][9][10][11][12]
Workflow for MIC Determination:
A standardized bacterial suspension, equivalent to a 0.5 McFarland turbidity standard, is prepared from a pure culture of the MRSA isolate. Serial twofold dilutions of Delafloxacin and vancomycin are prepared in cation-adjusted Mueller-Hinton broth. The diluted antibiotics are dispensed into 96-well microtiter plates, followed by the addition of the bacterial inoculum to each well. The plates are incubated at 35-37°C for 16 to 20 hours. The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Phase 3 Clinical Trials for Acute Bacterial Skin and Skin Structure Infections (ABSSSI)
The clinical efficacy data were derived from multicenter, randomized, double-blind, active-controlled Phase 3 clinical trials.[4][5][6]
Logical Flow of the Clinical Trials:
Adult patients diagnosed with ABSSSI, including those with infections caused by MRSA, were enrolled in the studies. Patients were randomized in a double-blind manner to receive either Delafloxacin (intravenous with an option to switch to oral) or a combination of intravenous vancomycin and aztreonam. The primary efficacy endpoint was the objective clinical response at 48 to 72 hours after the initiation of therapy. Secondary endpoints included investigator-assessed clinical success at a follow-up visit and the microbiological response, specifically the eradication of the baseline pathogen.
Mechanisms of Action
Delafloxacin and vancomycin employ distinct mechanisms to exert their antibacterial effects against MRSA.
Delafloxacin's Dual-Target Mechanism
Delafloxacin is a fluoroquinolone that inhibits bacterial DNA replication by targeting two essential enzymes: DNA gyrase and topoisomerase IV.[13] This dual-targeting mechanism is a key feature of its activity.
Signaling Pathway of Delafloxacin's Action:
Vancomycin's Cell Wall Synthesis Inhibition
Vancomycin, a glycopeptide antibiotic, disrupts the synthesis of the bacterial cell wall. It binds to the D-Ala-D-Ala termini of peptidoglycan precursors, preventing their incorporation into the growing cell wall and leading to cell lysis.[14]
Signaling Pathway of Vancomycin's Action:
References
- 1. mdpi.com [mdpi.com]
- 2. Comparative in vitro activity of Delafloxacin and other antimicrobials against isolates from patients with acute bacterial skin, skin-structure infection and osteomyelitis | The Brazilian Journal of Infectious Diseases [bjid.org.br]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Efficacy and safety of delafloxacin compared with vancomycin plus aztreonam for acute bacterial skin and skin structure infections: a Phase 3, double-blind, randomized study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of delafloxacin compared with vancomycin plus aztreonam for acute bacterial skin and skin structure infections: a Phase 3, double-blind, randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a Broth Microdilution Method for Exebacase Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dokumen.pub [dokumen.pub]
- 10. EUCAST: EUCAST - Home [eucast.org]
- 11. EUCAST: Bacteria [eucast.org]
- 12. szu.gov.cz [szu.gov.cz]
- 13. Comparison of the Antibiotic Activities of Daptomycin, Vancomycin, and the Investigational Fluoroquinolone Delafloxacin against Biofilms from Staphylococcus aureus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparative efficacy of delafloxacin for complicated and acute bacterial skin and skin structure infections: results from a network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Delafloxacin's Superior Potency in Acidic Environments: A Comparative Analysis Against Other Fluoroquinolones
For Immediate Release
A comprehensive review of existing research and experimental data highlights the enhanced antibacterial potency of Delafloxacin in acidic conditions, a characteristic that distinguishes it from other fluoroquinolones such as moxifloxacin, ciprofloxacin, and levofloxacin. This unique attribute suggests a potential therapeutic advantage for Delafloxacin in treating infections located in acidic environments, such as those found in skin and soft tissue infections, urinary tract infections, and within the phagolysosomes of immune cells.
Delafloxacin, a novel anionic fluoroquinolone, demonstrates a significant increase in activity as the pH decreases. In contrast, other fluoroquinolones, which are typically zwitterionic, exhibit reduced potency in acidic media.[1][2][3] This distinction is primarily attributed to Delafloxacin's unique chemical structure. Unlike other fluoroquinolones, Delafloxacin lacks a protonatable substituent, conferring it a weak acid character.[1][4] In an acidic environment (e.g., pH 5.5), the non-ionized form of Delafloxacin is predominant, facilitating its passage through bacterial cell membranes.[4][5] Once inside the neutral cytoplasm of the bacterium, Delafloxacin becomes deprotonated and ionized, effectively trapping it within the cell and leading to increased intracellular accumulation.[4] Studies have demonstrated a tenfold increase in Delafloxacin accumulation in both bacterial and human cells at acidic pH.[1][6]
Comparative Efficacy: Delafloxacin vs. Other Fluoroquinolones
Experimental data consistently demonstrates the superior performance of Delafloxacin in acidic conditions. The minimum inhibitory concentration (MIC), a measure of antibacterial potency, of Delafloxacin against various bacterial strains decreases significantly in acidic pH, while the MICs of other fluoroquinolones tend to increase.
Table 1: Comparative Minimum Inhibitory Concentrations (MIC) of Fluoroquinolones against Staphylococcus aureus ATCC 25923 at Different pH Values
| Fluoroquinolone | MIC at pH 7.4 (mg/L) | MIC at pH 5.5 (mg/L) | Change in Potency |
| Delafloxacin | 0.00094 | 0.00006 | ~16-fold increase |
| Moxifloxacin | 0.03 | 0.12 | 4-fold decrease |
Data sourced from Lemaire et al., 2011.[1]
Table 2: Comparative Minimum Inhibitory Concentration (MIC) of Fluoroquinolones against various bacteria at different pH values
| Fluoroquinolone | Organism | MIC at pH 7.2-7.4 (µg/mL) | MIC at pH 5.8-6.2 (µg/mL) |
| Finafloxacin | Various | - | 4- to 8-fold lower |
| Ciprofloxacin | Various | - | 2- to 8-fold higher |
| Levofloxacin | Various | - | 2- to 8-fold higher |
| Moxifloxacin | Various | - | 2- to 8-fold higher |
Finafloxacin, another fluoroquinolone with enhanced activity in acidic conditions, is included for comparison. Data sourced from Higgins et al., 2011.[7]
Table 3: Comparative MIC₉₀ Values of Ciprofloxacin and Delafloxacin against Escherichia coli at Different pH Values
| Fluoroquinolone | MIC₉₀ at pH 7.3 (mg/L) | MIC₉₀ at pH 5.0 (mg/L) |
| Ciprofloxacin | 8 | 128 |
| Delafloxacin | 64 | 16 |
Data sourced from a 2025 study on E. coli strains.[8][9]
Experimental Protocols
The following methodologies are standardly employed to assess the pH-dependent activity of fluoroquinolones.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Media Preparation: Cation-adjusted Mueller-Hinton broth (CAMHB) is prepared and adjusted to the desired pH values (e.g., 7.4, 6.0, 5.5) using appropriate buffers (e.g., phosphate buffer) and sterile HCl or NaOH.
-
Inoculum Preparation: Bacterial strains are grown overnight on agar plates. Colonies are then suspended in saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in the pH-adjusted broth to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Drug Dilution: Serial twofold dilutions of the fluoroquinolones are prepared in the pH-adjusted broth in 96-well microtiter plates.
-
Incubation: The microtiter plates containing the bacterial inoculum and antibiotic dilutions are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Time-Kill Assays
Time-kill assays are performed to evaluate the bactericidal activity of the antibiotics over time at different pH levels.
-
Culture Preparation: An overnight bacterial culture is diluted in pH-adjusted broth to a starting inoculum of approximately 10⁶ CFU/mL.
-
Antibiotic Addition: The fluoroquinolones are added at concentrations corresponding to multiples of their MIC at the respective pH. A growth control without any antibiotic is included.
-
Sampling and Plating: Aliquots are removed from the cultures at specified time points (e.g., 0, 2, 4, 8, 24 hours). The samples are serially diluted in saline and plated on nutrient agar plates.
-
Colony Counting: The plates are incubated at 37°C for 24 hours, and the number of viable colonies is counted to determine the CFU/mL at each time point.
-
Data Analysis: The change in log₁₀ CFU/mL over time is plotted to visualize the bactericidal effect.
Visualizing the Mechanism and Experimental Workflow
Caption: Experimental workflow for assessing fluoroquinolone potency at different pH levels.
Caption: Proposed mechanism for Delafloxacin's enhanced potency in acidic environments.
Conclusion
The available evidence strongly supports the enhanced potency of Delafloxacin in acidic environments compared to other fluoroquinolones. This characteristic, driven by its unique chemical properties that lead to increased intracellular accumulation in acidic conditions, positions Delafloxacin as a promising therapeutic agent for bacterial infections in acidic body sites. Further research and clinical studies are warranted to fully explore the clinical implications of this distinct advantage.
References
- 1. Contrasting Effects of Acidic pH on the Extracellular and Intracellular Activities of the Anti-Gram-Positive Fluoroquinolones Moxifloxacin and Delafloxacin against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. kjom.org [kjom.org]
- 4. Delafloxacin: design, development and potential place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. journals.asm.org [journals.asm.org]
- 7. In Vitro Spectrum of Activity of Finafloxacin, a Novel, pH-Activated Fluoroquinolone, under Standard and Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
Delafloxacin Demonstrates Potent Activity Against Levofloxacin- and Moxifloxacin-Resistant Staphylococcus aureus
A comprehensive analysis of in vitro studies reveals delafloxacin's robust efficacy against fluoroquinolone-resistant S. aureus, including methicillin-resistant strains (MRSA). This guide synthesizes key experimental findings, providing researchers, scientists, and drug development professionals with a comparative overview of delafloxacin's cross-resistance profile with levofloxacin and moxifloxacin.
Delafloxacin, an anionic fluoroquinolone, consistently exhibits lower minimum inhibitory concentrations (MICs) compared to levofloxacin and moxifloxacin against a broad range of S. aureus isolates. Notably, it retains significant activity against strains that have developed resistance to other fluoroquinolones, a critical advantage in the face of rising antimicrobial resistance.
Comparative In Vitro Activity
A meta-analysis of data from multiple studies highlights delafloxacin's superior potency. The MIC₅₀ and MIC₉₀ values, which represent the concentrations required to inhibit the growth of 50% and 90% of bacterial isolates, respectively, are consistently lower for delafloxacin across various S. aureus phenotypes.
| Staphylococcus aureus Phenotype | Antibiotic | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Susceptibility Rate (%) |
| Overall S. aureus | Delafloxacin | ≤0.008 | 0.25 | 83.4%[1] |
| Levofloxacin | 0.25 | 4 | - | |
| Methicillin-Resistant S. aureus (MRSA) | Delafloxacin | 0.03 - 0.25 | 0.25 - 1 | 68%[2] |
| Levofloxacin | 4 | 8 | - | |
| Moxifloxacin | - | 8.0 | - | |
| Levofloxacin-Nonsusceptible S. aureus | Delafloxacin | - | 0.25 | 36.4% (for isolates with levofloxacin MIC ≥8 mg/L)[2][3] |
| Levofloxacin | - | - | - | |
| Levofloxacin-Resistant MRSA | Delafloxacin | 0.25 | 0.5 | - |
| Moxifloxacin | 2 | 8 | - |
Data compiled from multiple sources.[1][2][3][4][5][6] MIC values and susceptibility rates can vary based on the specific isolates and testing methodologies used in each study.
Studies have shown that delafloxacin's MIC₉₀ against levofloxacin-nonsusceptible S. aureus, MRSA, and methicillin-susceptible S. aureus (MSSA) isolates was 0.25 μg/ml.[4] In contrast, levofloxacin's MIC₅₀/₉₀ values against S. aureus and MRSA were significantly higher at 0.25/4 μg/ml and 4/8 μg/ml, respectively.[5] Furthermore, delafloxacin has demonstrated activity against MRSA blood isolates with a levofloxacin MIC of ≥8 mg/L, showing a 36.4% susceptibility rate.[2][3]
Mechanism of Action and Resistance
Fluoroquinolones target two essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[7] Resistance typically emerges through mutations in the quinolone resistance-determining regions (QRDRs) of the genes encoding these enzymes (gyrA and parC).
Delafloxacin's efficacy against resistant strains is attributed to its balanced dual-targeting of both DNA gyrase and topoisomerase IV.[7] This dual action is believed to reduce the likelihood of resistance development.[7] While mutations in the QRDR can lead to delafloxacin resistance, high-level resistance often requires a combination of mutations, such as those affecting position 84 of ParC, and potentially the acquisition of efflux pumps like the QacC efflux pump.[8][9]
Figure 1. Experimental workflow for analyzing cross-resistance.
Experimental Protocols
The data presented is primarily derived from in vitro susceptibility testing following standardized methodologies.
Minimum Inhibitory Concentration (MIC) Determination: The broth microdilution method is a standard procedure used to determine the MIC of an antimicrobial agent.
-
Isolate Preparation: S. aureus isolates are cultured on appropriate agar plates and incubated. Colonies are then used to prepare a standardized inoculum suspension.
-
Antimicrobial Dilution: Serial twofold dilutions of delafloxacin, levofloxacin, and moxifloxacin are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in microtiter plates.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours.
-
MIC Reading: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth. These procedures are typically performed in accordance with Clinical and Laboratory Standards Institute (CLSI) guidelines.[2][3]
Quinolone-Resistance-Determining Region (QRDR) Sequencing: To identify mutations associated with fluoroquinolone resistance, the following steps are taken:
-
DNA Extraction: Genomic DNA is extracted from the S. aureus isolates.
-
PCR Amplification: The QRDRs of the gyrA and parC genes are amplified using specific primers and polymerase chain reaction (PCR).
-
DNA Sequencing: The amplified PCR products are sequenced using methods like Sanger sequencing.
-
Sequence Analysis: The resulting DNA sequences are compared to the wild-type sequences to identify any mutations.[1]
Figure 2. Fluoroquinolone action and resistance mechanisms.
Conclusion
References
- 1. Comparative in vitro activity of Delafloxacin and other antimicrobials against isolates from patients with acute bacterial skin, skin-structure infection and osteomyelitis | The Brazilian Journal of Infectious Diseases [bjid.org.br]
- 2. Delafloxacin activity against Staphylococcus aureus with reduced susceptibility or resistance to methicillin, vancomycin, daptomycin or linezolid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. In Vitro Activity of Delafloxacin and Microbiological Response against Fluoroquinolone-Susceptible and Nonsusceptible Staphylococcus aureus Isolates from Two Phase 3 Studies of Acute Bacterial Skin and Skin Structure Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Activity of Delafloxacin against Contemporary Bacterial Pathogens from the United States and Europe, 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-level delafloxacin resistance through the combination of two different mechanisms in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Delafloxacin: A Potent Bactericidal Agent Outperforming Other Quinolones in Comparative Studies
Delafloxacin, a newer anionic fluoroquinolone, consistently demonstrates superior or comparable bactericidal activity against a broad spectrum of bacterial pathogens, including multi-drug resistant strains, when compared to other quinolones such as ciprofloxacin, levofloxacin, and moxifloxacin. Its unique chemical structure and dual-targeting mechanism of action contribute to its enhanced potency, particularly against Gram-positive organisms and in the acidic environments often associated with infections.
Delafloxacin exhibits potent in vitro activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Notably, it has shown significantly lower minimum inhibitory concentrations (MICs) for methicillin-resistant Staphylococcus aureus (MRSA) compared to other fluoroquinolones.[3][4] This enhanced activity extends to both quinolone-susceptible and quinolone-resistant strains of S. aureus.[1][3] The bactericidal action of Delafloxacin stems from its ability to simultaneously inhibit both DNA gyrase and topoisomerase IV, two essential enzymes for bacterial DNA replication.[5][6][7] This dual-targeting is believed to reduce the likelihood of resistance development.[3][4]
A key differentiator for Delafloxacin is its anionic nature, which enhances its accumulation and activity in acidic environments.[5][6] This is in contrast to other quinolones, whose activity can be diminished at lower pH.[5] This property is particularly advantageous in treating infections located in acidic sites such as skin and soft tissue abscesses.
Comparative Bactericidal Activity:
The following tables summarize the comparative in vitro activity of Delafloxacin against other quinolones, presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
Table 1: Comparative Activity (MIC50 in µg/mL) of Delafloxacin and Other Quinolones
| Bacterium | Delafloxacin | Ciprofloxacin | Levofloxacin | Moxifloxacin |
| Staphylococcus aureus (MSSA) | ≤0.008 | 0.5 | 0.5 | 0.06 |
| Staphylococcus aureus (MRSA) | 0.12 - 0.25 | 4 | 4 | 2 |
| Streptococcus pneumoniae | 0.008 | 1 | 1 | 0.12 |
| Pseudomonas aeruginosa | 0.25 | 0.5 | 1 | 8 |
| Escherichia coli | 0.125 | ≤0.015 | 0.03 | 0.03 |
| Klebsiella pneumoniae | 0.25 | 0.03 | 0.12 | 0.12 |
Data compiled from multiple sources.[3][8][9][10][11][12]
Table 2: Comparative Activity (MIC90 in µg/mL) of Delafloxacin and Other Quinolones
| Bacterium | Delafloxacin | Ciprofloxacin | Levofloxacin | Moxifloxacin |
| Staphylococcus aureus (MSSA) | 0.015 | 1 | 1 | 0.12 |
| Staphylococcus aureus (MRSA) | 0.25 - 1 | >32 | >32 | 16 |
| Streptococcus pneumoniae | 0.016 | 2 | 2 | 0.25 |
| Pseudomonas aeruginosa | 2 | 8 | 8 | 32 |
| Escherichia coli | 2 | >32 | >32 | 4 |
| Klebsiella pneumoniae | 4 | 2 | 2 | 1 |
Data compiled from multiple sources.[3][8][9][10][11][12]
Experimental Protocols:
The following are detailed methodologies for key experiments cited in the comparative studies.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Antimicrobial Solutions: Stock solutions of Delafloxacin and comparator quinolones are prepared. A series of twofold serial dilutions are then made in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.
-
Inoculum Preparation: Bacterial isolates are cultured on appropriate agar plates overnight. Colonies are then suspended in a saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the microtiter plate containing the serially diluted antimicrobial agents. The plates are then incubated at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: Following incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.
Time-Kill Assay
This assay is performed to assess the bactericidal activity of an antimicrobial agent over time.
-
Preparation: A bacterial suspension is prepared to a standardized concentration (e.g., 1-5 x 10⁵ CFU/mL) in a suitable broth medium.
-
Exposure: The antimicrobial agent is added to the bacterial suspension at a specific concentration (e.g., 1x, 4x, or 8x the MIC). A growth control tube without the antimicrobial agent is also included.
-
Sampling and Plating: The tubes are incubated at 37°C with shaking. At various time points (e.g., 0, 2, 4, 8, and 24 hours), an aliquot is removed from each tube. Serial dilutions of the aliquot are made, and a specific volume is plated onto agar plates.
-
Colony Counting: The plates are incubated for 18-24 hours at 37°C, after which the number of colony-forming units (CFUs) is counted.
-
Data Analysis: The log10 CFU/mL is plotted against time for each antimicrobial concentration. Bactericidal activity is typically defined as a ≥3-log10 reduction (99.9% kill) in CFU/mL from the initial inoculum.[13]
Visualizing the Mechanisms and Methods:
The following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: Mechanism of action of quinolone antibiotics.
References
- 1. Detection of Methicillin-Resistant Staphylococcus aureus and Simultaneous Confirmation by Automated Nucleic Acid Extraction and Real-Time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. emerypharma.com [emerypharma.com]
- 3. mecA PCR | University of Washington Laboratory Medicine: Molecular Diagnosis, Microbiology Division [depts.washington.edu]
- 4. emerypharma.com [emerypharma.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. goldbio.com [goldbio.com]
- 7. Broth microdilution reference methodology | PDF [slideshare.net]
- 8. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 9. journals.asm.org [journals.asm.org]
- 10. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2.4. Time–Kill Assay [bio-protocol.org]
- 12. rr-asia.woah.org [rr-asia.woah.org]
- 13. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]
A Comparative Guide to Delafloxacin Susceptibility Testing: Validation of FDA Breakpoints Using CLSI Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of U.S. Food and Drug Administration (FDA) recognized breakpoints for Delafloxacin susceptibility testing. The information presented is based on studies that have utilized methodologies standardized by the Clinical and Laboratory Standards Institute (CLSI) to establish and confirm these breakpoints. While CLSI provides the testing framework, for Delafloxacin, the interpretive criteria are currently defined by the FDA.[1] This document will delve into the experimental data supporting these breakpoints, detail the methodologies employed, and offer a clear comparison of Delafloxacin's in vitro activity against a range of bacterial pathogens.
Understanding the Regulatory Landscape: FDA and CLSI Roles
In the United States, antimicrobial susceptibility testing (AST) breakpoints, which are the values used to determine if a bacterium is susceptible, intermediate, or resistant to an antibiotic, are established and recognized by both the FDA and CLSI.[2] CLSI is a standards development organization that creates and publishes laboratory standards, including those for AST.[2] The FDA, a regulatory agency, also recognizes and establishes breakpoints, particularly for newly approved antimicrobial agents.[2] For Delafloxacin, the FDA has established the definitive breakpoints, and clinical laboratories are required to use these recognized criteria when performing susceptibility testing.[3][4] The validation of these breakpoints has been conducted using CLSI-recommended testing protocols.[5][6][7]
Quantitative Analysis of Delafloxacin In Vitro Activity
Extensive surveillance studies have been conducted to determine the in vitro activity of Delafloxacin against a wide array of clinically significant bacteria. The following tables summarize the minimum inhibitory concentration (MIC) data and disk diffusion zone diameters for key pathogens, based on FDA breakpoints.
Table 1: Delafloxacin MIC Breakpoints and In Vitro Activity Against Various Pathogens
| Organism | FDA MIC Breakpoint (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | % Susceptible |
| Staphylococcus aureus (including MRSA) | ≤0.25 | 0.008 | 0.25 | 92.8%[5][6][8] |
| Staphylococcus lugdunensis | - | 0.016 | 0.03 | 99.3% (based on S. aureus breakpoint)[5][6][8] |
| Streptococcus pyogenes | ≤0.06 | 0.016 | 0.03 | 100.0%[5][6][8] |
| Streptococcus agalactiae | ≤0.06 | - | 0.03 | 98.8%[9] |
| Streptococcus anginosus group | ≤0.06 | 0.008 | 0.016 | 100.0%[5][6][8] |
| Enterococcus faecalis | ≤0.12 | 0.12 | 1 | 66.2%[5][6][8] |
| Escherichia coli | ≤0.25 | 0.12 | >2 | 69.5% (for Enterobacteriaceae)[9] |
| Klebsiella pneumoniae | ≤0.25 | 0.12 | >2 | 69.5% (for Enterobacteriaceae)[9] |
| Enterobacter cloacae | ≤0.25 | 0.12 | >2 | 69.5% (for Enterobacteriaceae)[9] |
| Pseudomonas aeruginosa | ≤0.5 | 0.5 | >2 | 65.4%[9] |
Data compiled from large-scale surveillance studies.[5][6][7][8][9]
Table 2: Delafloxacin Disk Diffusion Breakpoints and Zone Diameter Correlation
| Organism | FDA Disk Diffusion Breakpoint (mm) |
| Staphylococcus aureus (including MRSA) | ≥17 |
| Streptococcus pyogenes | ≥21 |
| Streptococcus agalactiae | ≥21 |
| Streptococcus anginosus group | ≥21 |
| Enterococcus faecalis | ≥18 |
| Enterobacteriaceae | ≥20 |
| Pseudomonas aeruginosa | ≥18 |
These breakpoints have demonstrated high categorical agreement with MIC results.[5][8][9]
Experimental Protocols for Breakpoint Determination
The validation of Delafloxacin breakpoints involved rigorous testing methodologies as outlined by CLSI. The following provides a detailed overview of the key experimental protocols employed.
Broth Microdilution MIC Testing
The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.
References
- 1. The in vitro activity of delafloxacin and comparator agents against bacterial pathogens isolated from patients with cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Updating breakpoints in the United States: a summary from the ASM Clinical Microbiology Open 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BAXDELA (delafloxacin) | Microbiological Activity in ABSSSI [baxdela.com]
- 4. Breakpoint Implementation Toolkit (BIT) | Resources | CLSI [clsi.org]
- 5. Delafloxacin In Vitro Broth Microdilution and Disk Diffusion Antimicrobial Susceptibility Testing Guidelines: Susceptibility Breakpoint Criteria and Quality Control Ranges for an Expanded-Spectrum Anionic Fluoroquinolone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. Delafloxacin In Vitro Broth Microdilution and Disk Diffusion Antimicrobial Susceptibility Testing Guidelines: Susceptibility Breakpoint Criteria and Quality Control Ranges for an Expanded-Spectrum Anionic Fluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
Delafloxacin's In Vitro Efficacy: A Comparative Meta-Analysis Against Other Fluoroquinolones
A comprehensive review of available data underscores delafloxacin's potent in vitro activity against a broad spectrum of bacterial pathogens, frequently demonstrating superiority over other fluoroquinolones, particularly against challenging Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA).
Delafloxacin, a newer anionic fluoroquinolone, exhibits a unique chemical structure that contributes to its enhanced efficacy in acidic environments and its potent activity against both Gram-positive and Gram-negative bacteria.[1][2][3] This comparison guide synthesizes in vitro efficacy data from multiple studies, providing a clear overview for researchers, scientists, and drug development professionals.
Comparative In Vitro Activity: A Tabular Summary
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for delafloxacin and other fluoroquinolones against key bacterial pathogens. The MIC50 and MIC90 values, representing the concentrations at which 50% and 90% of isolates are inhibited, respectively, are presented to facilitate direct comparison.
Table 1: In Vitro Activity against Staphylococcus aureus
| Organism | Antibiotic | MIC50 (μg/mL) | MIC90 (μg/mL) |
| S. aureus (All) | Delafloxacin | ≤0.004 - 0.008 | 0.25 |
| Levofloxacin | 0.25 | >4 | |
| Moxifloxacin | ≤0.06 | 2 | |
| S. aureus (MRSA) | Delafloxacin | 0.06 - 0.25 | 0.25 - 1 |
| Levofloxacin | - | 8.0 | |
| Moxifloxacin | - | 8.0 | |
| S. aureus (Levofloxacin-Nonsusceptible) | Delafloxacin | - | 0.25 |
Data compiled from multiple sources.[2][4][5][6]
Table 2: In Vitro Activity against Streptococcal Species
| Organism | Antibiotic | MIC50 (μg/mL) | MIC90 (μg/mL) |
| Streptococcus pneumoniae | Delafloxacin | 0.008 | 0.015 - 0.016 |
| Moxifloxacin | - | - | |
| Levofloxacin | - | - | |
| Beta-hemolytic Streptococci | Delafloxacin | 0.008 | 0.015 |
| Viridans group Streptococci | Delafloxacin | 0.008 | 0.03 |
Data compiled from multiple sources.[3][7]
Table 3: In Vitro Activity against Enterococcal Species
| Organism | Antibiotic | MIC50 (μg/mL) | MIC90 (μg/mL) |
| Enterococcus faecalis | Delafloxacin | 0.06 - 0.12 | 1 |
| Levofloxacin | - | - |
Data compiled from a 2023 review.[5]
Table 4: In Vitro Activity against Gram-Negative Bacteria
| Organism | Antibiotic | MIC50 (μg/mL) | MIC90 (μg/mL) |
| Pseudomonas aeruginosa | Delafloxacin | 0.25 | >4 |
| Ciprofloxacin | 1 | >4 | |
| Levofloxacin | 1 | >4 | |
| Escherichia coli | Delafloxacin | - | >4 |
| Klebsiella pneumoniae | Delafloxacin | - | >4 |
| Enterobacter cloacae | Delafloxacin | 0.03 | - |
| Ciprofloxacin | 0.03 | - |
Data compiled from multiple sources.[4][6][8]
Experimental Protocols: Determining In Vitro Efficacy
The in vitro efficacy data presented in this guide are primarily derived from antimicrobial susceptibility testing (AST) performed according to standardized protocols established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The most common method utilized is the broth microdilution method.
Broth Microdilution Method (Based on CLSI/EUCAST Guidelines)
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.
1. Preparation of Antimicrobial Solutions:
-
Stock solutions of the antimicrobial agents are prepared at a high concentration.
-
Serial two-fold dilutions of the stock solutions are made in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of final concentrations.
2. Inoculum Preparation:
-
A standardized suspension of the test bacterium is prepared. This typically involves selecting several morphologically similar colonies from an 18- to 24-hour-old agar plate.
-
The colonies are suspended in a sterile broth or saline solution.
-
The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL.
-
The standardized suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microdilution plate.
3. Inoculation and Incubation:
-
The prepared antimicrobial dilutions are dispensed into the wells of a 96-well microtiter plate.
-
Each well is then inoculated with the standardized bacterial suspension.
-
A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are included.
-
The plates are incubated at 35°C ± 2°C for 16 to 20 hours in ambient air.
4. Interpretation of Results:
-
Following incubation, the plates are visually inspected for bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Visualizing the Workflow
The following diagram illustrates the generalized workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Caption: Workflow for MIC Determination via Broth Microdilution.
Signaling Pathways and Resistance
Fluoroquinolones exert their antibacterial effect by inhibiting two essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[7] Delafloxacin is distinguished by its balanced dual-targeting of both enzymes, which is believed to contribute to its potent activity and a lower propensity for the development of resistance.[7][9] Resistance to fluoroquinolones typically arises from mutations in the quinolone resistance-determining regions (QRDRs) of the genes encoding these enzymes (gyrA, gyrB, parC, and parE).[6][8]
The following diagram illustrates the mechanism of action and resistance pathways for fluoroquinolones.
Caption: Fluoroquinolone Action and Resistance Mechanisms.
References
- 1. medicallabnotes.com [medicallabnotes.com]
- 2. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 3. How to set up and test microphones in Windows - Microsoft Support [support.microsoft.com]
- 4. How Test Microphone? [kentfaith.ca]
- 5. standards.globalspec.com [standards.globalspec.com]
- 6. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 7. medicallabnotes.com [medicallabnotes.com]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. webstore.ansi.org [webstore.ansi.org]
Comparative analysis of Delafloxacin's effect on gyrA and parC mutations versus older fluoroquinolones
A Comparative Analysis of Delafloxacin's Effect on gyrA and parC Mutations Versus Older Fluoroquinolones
Introduction
The rise of antibiotic resistance is a critical challenge in modern medicine, necessitating the development of novel antimicrobial agents. Fluoroquinolones have long been a cornerstone in treating a wide array of bacterial infections. However, their extensive use has led to the emergence of resistance, primarily through mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes. Delafloxacin, a newer anionic, non-zwitterionic fluoroquinolone, presents a promising alternative due to its unique chemical structure and mechanism of action.[1][2] This guide provides a comparative analysis of Delafloxacin's efficacy against bacterial strains with gyrA and parC mutations versus that of older fluoroquinolones like ciprofloxacin, levofloxacin, and moxifloxacin.
Mechanism of Action: A Tale of Two Topoisomerases
Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][3][4] These enzymes are crucial for DNA replication, transcription, repair, and recombination.[1][4]
-
DNA Gyrase , encoded by the gyrA and gyrB genes, introduces negative supercoils into the bacterial DNA, which is vital for the initiation of DNA replication.[1][5]
-
Topoisomerase IV , encoded by the parC and parE genes, is primarily responsible for decatenating daughter chromosomes following replication, allowing for cell division.[1]
A key distinction of Delafloxacin is its balanced, equipotent targeting of both DNA gyrase and topoisomerase IV in Gram-positive and Gram-negative bacteria.[1][3][6] This contrasts with older fluoroquinolones, which typically show preferential activity against DNA gyrase in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria.[3] This dual-targeting capability may contribute to a lower propensity for resistance development.[7]
Furthermore, Delafloxacin's unique chemical structure as an anionic fluoroquinolone results in increased accumulation and potency in acidic environments, such as those found at sites of infection like abscesses and biofilms.[1][3][4] This is in stark contrast to zwitterionic fluoroquinolones (e.g., ciprofloxacin, levofloxacin), which tend to lose efficacy under acidic conditions.[3][8]
The Genetics of Resistance: gyrA and parC Mutations
The primary mechanism of high-level fluoroquinolone resistance is the accumulation of point mutations in the QRDRs of the gyrA and parC genes.[9][10] These mutations alter the amino acid sequence of the target enzymes, which in turn reduces the binding affinity of the fluoroquinolone, rendering the drug less effective.[7][11] The development of resistance is often a stepwise process, where an initial mutation in one target gene confers a low level of resistance, and subsequent mutations in the other target gene lead to higher levels of resistance.[11] Common mutations associated with resistance include substitutions at specific codons, such as Ser-83 and Asp-87 in gyrA, and Ser-80 and Glu-84 in parC in Escherichia coli.[12][13]
Comparative Efficacy: Delafloxacin vs. Older Fluoroquinolones
Quantitative data from various studies demonstrate Delafloxacin's potent in vitro activity against a broad spectrum of pathogens, including those resistant to older fluoroquinolones due to gyrA and parC mutations.
Data Presentation
Table 1: Comparative in vitro activity of Delafloxacin and other fluoroquinolones against Staphylococcus aureus (including MRSA) with and without QRDR mutations.
| Organism/Strain | QRDR Mutation(s) | Delafloxacin MIC (mg/L) | Levofloxacin MIC (mg/L) | Ciprofloxacin MIC (mg/L) | Moxifloxacin MIC (mg/L) |
| S. aureus (MSSA) | Wild-Type | ≤0.004 - 0.008 | 0.25 | >8 | 0.06 |
| S. aureus (MRSA) | Wild-Type | 0.008 | 0.25 | 0.5 | 0.06 |
| Levofloxacin-resistant MRSA | gyrA (S84L) & parC (S80Y) | 0.25 (MIC₉₀) | 8 (MIC₉₀) | >8 (MIC₉₀) | 2 - 8 |
| Ciprofloxacin-resistant MRSA | gyrA and/or parC mutations | 0.25 - 0.5 | >32 | >32 | - |
| High-Level Delafloxacin-Resistant MRSA | gyrA & parC (E84K/G) | ≥1 | - | - | - |
Data compiled from multiple sources.[1][6][14][15][16]
Table 2: Comparative in vitro activity of Delafloxacin and other fluoroquinolones against Gram-Negative Bacteria with QRDR mutations.
| Organism/Strain | QRDR Mutation(s) | Delafloxacin MIC (mg/L) | Ciprofloxacin MIC (mg/L) | Levofloxacin MIC (mg/L) | Moxifloxacin MIC (mg/L) |
| E. coli | Wild-Type | 0.125 (MIC₅₀) | 0.25 (MIC₅₀) | 0.25 (MIC₅₀) | 0.25 (MIC₅₀) |
| Ciprofloxacin-resistant E. coli | gyrA (S83L, D87N) & parC (S80I, E84V) | 4 - 8 | >1 | - | - |
| P. aeruginosa | Fluoroquinolone-resistant | 0.25 (MIC₅₀) | >1 (MIC₅₀) | >1 (MIC₅₀) | - |
| K. pneumoniae | Fluoroquinolone-resistant | 0.12 (MIC₅₀) | >1 (MIC₅₀) | >1 (MIC₅₀) | - |
Data compiled from multiple sources.[2][17][18][19]
Table 3: Comparative in vitro activity of Delafloxacin against highly Levofloxacin-resistant Streptococcus pneumoniae.
| Organism/Strain | Delafloxacin MIC₅₀ (mg/L) | Delafloxacin MIC₉₀ (mg/L) | Levofloxacin MIC (mg/L) |
| Highly Levofloxacin-resistant S. pneumoniae | 0.064 | 0.12 | >32 |
Data from a study on 173 highly levofloxacin-resistant invasive isolates.[20]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is the standard laboratory procedure for determining the MIC of an antibiotic against a specific bacterium.[18][21][22]
Protocol:
-
Bacterial Inoculum Preparation: A pure culture of the test bacterium is grown on an appropriate agar medium. Several colonies are then used to inoculate a broth medium, which is incubated until it reaches a specific turbidity, corresponding to a standardized bacterial concentration (e.g., 0.5 McFarland standard).[22] This suspension is then diluted to the final target concentration for the assay.
-
Antibiotic Dilution Series: A serial two-fold dilution of each antibiotic (Delafloxacin, Ciprofloxacin, etc.) is prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.[21][22] Each well will contain a different concentration of the antibiotic.
-
Inoculation: A standardized volume of the diluted bacterial suspension is added to each well of the microtiter plate, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Positive (bacteria in broth without antibiotic) and negative (broth only) controls are included on each plate to ensure the validity of the results.[21]
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours.[22]
-
MIC Determination: After incubation, the plates are visually inspected or read using a plate reader to determine the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. This concentration is the MIC.[21][22]
Detection of gyrA and parC Mutations
The standard method for identifying mutations in the QRDRs of gyrA and parC involves Polymerase Chain Reaction (PCR) amplification followed by DNA sequencing.[9][18][19]
Protocol:
-
Genomic DNA Extraction: Bacterial genomic DNA is extracted and purified from the isolates to be tested.
-
PCR Amplification: The QRDRs of the gyrA and parC genes are amplified from the extracted DNA using specific primers designed for the target regions.[19][23]
-
PCR Product Purification: The amplified DNA fragments (amplicons) are purified to remove primers, dNTPs, and other components of the PCR mixture.[19]
-
Sanger Sequencing: The purified PCR products are subjected to Sanger sequencing.[18][19] This method determines the precise nucleotide sequence of the amplified DNA fragment.
-
Sequence Analysis: The obtained sequences are compared to the wild-type sequences of gyrA and parC from a reference strain (e.g., ATCC 25922 for E. coli). Any differences in the nucleotide sequence that result in an amino acid change are identified as mutations.
An alternative, more rapid method for detecting known common mutations is Multiplex Allele-Specific PCR (MAS-PCR).[9][12] This technique uses specifically designed primers that only amplify a product if a particular mutation is present, allowing for faster screening of large numbers of isolates for known resistance mutations.[9][12]
Visualizations
Caption: Fluoroquinolone mechanism of action and the impact of gyrA/parC mutations.
Caption: Workflow for MIC determination and gyrA/parC mutation analysis.
Conclusion
Delafloxacin demonstrates superior or equivalent in vitro activity compared to older fluoroquinolones, particularly against bacterial strains harboring common gyrA and parC resistance mutations. Its balanced dual-targeting of DNA gyrase and topoisomerase IV, coupled with its enhanced potency in acidic environments, allows it to overcome resistance mechanisms that render older agents ineffective.[1][3][7] As demonstrated by the presented data, Delafloxacin often retains low MIC values against strains of S. aureus, S. pneumoniae, and some Gram-negative bacteria that are highly resistant to ciprofloxacin and levofloxacin.[15][18][20][24] While high-level resistance to Delafloxacin can emerge, typically requiring multiple mutations, it represents a valuable therapeutic option for treating infections caused by fluoroquinolone-resistant pathogens.[6][7]
References
- 1. Updated Review on Clinically-Relevant Properties of Delafloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. real.mtak.hu [real.mtak.hu]
- 3. Delafloxacin: Place in Therapy and Review of Microbiologic, Clinical and Pharmacologic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Delafloxacin meglumine? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Role of parC Mutations at Position 84 on High-Level Delafloxacin Resistance in Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Rapid Detection of Genomic Mutations in gyrA and parC Genes of Escherichia coli by Multiplex Allele Specific Polymerase Chain Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. hardydiagnostics.com [hardydiagnostics.com]
- 12. Rapid Detection of Genomic Mutations in gyrA and parC Genes of Escherichia coli by Multiplex Allele Specific Polymerase Chain Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Resistance Mutations in gyrA and parC are Common in Escherichia Communities of both Fluoroquinolone-Polluted and Uncontaminated Aquatic Environments [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. journals.asm.org [journals.asm.org]
- 16. journals.asm.org [journals.asm.org]
- 17. mdpi.com [mdpi.com]
- 18. Comparative in vitro activity of Delafloxacin and other antimicrobials against isolates from patients with acute bacterial skin, skin-structure infection and osteomyelitis | The Brazilian Journal of Infectious Diseases [bjid.org.br]
- 19. Comparative in vitro activity of Delafloxacin and other antimicrobials against isolates from patients with acute bacterial skin, skin-structure infection and osteomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vitro activity of delafloxacin against highly levofloxacin-resistant invasive isolates of Streptococcus pneumoniae | Enfermedades Infecciosas y Microbiología Clínica [elsevier.es]
- 21. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
- 23. academic.oup.com [academic.oup.com]
- 24. In Vitro Activity of Delafloxacin and Microbiological Response against Fluoroquinolone-Susceptible and Nonsusceptible Staphylococcus aureus Isolates from Two Phase 3 Studies of Acute Bacterial Skin and Skin Structure Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Delafloxacin Shows Promise in Preclinical Models for Neutropenic Infections, A Comparative Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive review of preclinical data suggests that delafloxacin, a novel anionic fluoroquinolone, demonstrates significant efficacy in neutropenic animal models against common and difficult-to-treat pathogens. This guide provides a comparative analysis of delafloxacin's performance against standard-of-care antibiotics, offering valuable insights for researchers, scientists, and drug development professionals in the field of infectious diseases.
Neutropenic patients are highly susceptible to severe bacterial infections, with Pseudomonas aeruginosa and Klebsiella pneumoniae being frequent causative agents. Prompt and effective antibiotic therapy is critical. Standard-of-care often includes anti-pseudomonal β-lactams such as piperacillin-tazobactam, cefepime, or carbapenems like meropenem. This guide synthesizes available data from murine neutropenic infection models to compare the efficacy of delafloxacin with these established agents.
Executive Summary of Efficacy Data
The following tables summarize the in vivo efficacy of delafloxacin and standard-of-care antibiotics in neutropenic mouse models. It is important to note that these data are compiled from separate studies and do not represent head-to-head comparisons within a single experiment. Nevertheless, they provide a valuable overview of the antibacterial activity of these agents under similar preclinical conditions.
Efficacy Against Klebsiella pneumoniae
| Antibiotic | Mouse Model | Dosing Regimen | Bacterial Reduction (log10 CFU/thigh or lung) | Key Findings |
| Delafloxacin | Neutropenic Murine Pneumonia Model | Varied (0.0156 to 1,280 mg/kg over 24h) | Median fAUC/MIC for 1-log kill: 64.1[1] | Delafloxacin demonstrated potent in vivo activity, with the free-drug area under the curve to MIC ratio (fAUC/MIC) being the primary pharmacodynamic driver of efficacy.[1][2] |
| Meropenem | Neutropenic Murine Thigh Infection Model | Human-simulated dose (1g q8h) | Approx. 2-log kill for isolates with MIC ≤0.5 µg/mL[3][4] | Meropenem showed sustained efficacy, particularly against isolates with higher ertapenem MICs, due to its greater in vitro potency.[3][4] |
| Piperacillin-Tazobactam | Neutropenic Murine Pneumonia Model | Bacteriostatic effect-adjusted doses | Effective at low inoculum, but treatment failure and 100% mortality at high inoculum.[5] | Efficacy is significantly impacted by the bacterial inoculum size.[5] |
Efficacy Against Pseudomonas aeruginosa
| Antibiotic | Mouse Model | Dosing Regimen | Bacterial Reduction (log10 CFU/thigh or lung) | Key Findings |
| Delafloxacin | Neutropenic Murine Pneumonia Model | Varied (0.0156 to 1,280 mg/kg over 24h) | Median fAUC/MIC for 1-log kill: 14.3[1] | Delafloxacin showed significant efficacy against P. aeruginosa, with a lower fAUC/MIC target for bactericidal activity compared to K. pneumoniae.[1] |
| Cefepime | Neutropenic Murine Thigh Infection Model | Human-simulated regimen | Cefepime monotherapy showed a lack of activity against multidrug-resistant strains.[6][7] | The combination of cefepime with a β-lactamase inhibitor (zidebactam) significantly enhanced its in vivo activity.[6][7] |
| Cefepime/Taniborbactam | Neutropenic Murine Pneumonia Model | Human-simulated regimen | >1 log kill in 18/18 cefepime-non-susceptible strains.[8] | The addition of taniborbactam restored cefepime's activity against resistant strains.[8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical studies. Below are the experimental protocols for the key neutropenic animal models cited in this guide.
Neutropenic Murine Thigh Infection Model
This model is a standard for evaluating the in vivo efficacy of antibiotics.
Neutropenic Murine Pneumonia Model
This model is used to assess antibiotic efficacy in respiratory tract infections.
Concluding Remarks
References
- 1. In Vivo Pharmacodynamic Target Determination for Delafloxacin against Klebsiella pneumoniae and Pseudomonas aeruginosa in the Neutropenic Murine Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacodynamic and pharmacokinetic profiling of delafloxacin in a murine lung model against community-acquired respiratory tract pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bactericidal activities of meropenem and ertapenem against extended-spectrum-beta-lactamase-producing Escherichia coli and Klebsiella pneumoniae in a neutropenic mouse thigh model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. In vitro and in vivo activities of piperacillin-tazobactam and meropenem at different inoculum sizes of ESBL-producing Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vivo Efficacy of WCK 5222 (Cefepime-Zidebactam) against Multidrug-Resistant Pseudomonas aeruginosa in the Neutropenic Murine Thigh Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. academic.oup.com [academic.oup.com]
Safety Operating Guide
Proper Disposal of Delafloxacin Meglumine in a Laboratory Setting
Essential Guidance for Researchers, Scientists, and Drug Development Professionals on the Safe and Compliant Disposal of Delafloxacin Meglumine.
The proper disposal of this compound, a fluoroquinolone antibiotic, is a critical component of laboratory safety and environmental stewardship. While not classified as a hazardous substance by the Resource Conservation and Recovery Act (RCRA), its disposal requires careful consideration to prevent environmental contamination and the potential development of antimicrobial resistance. This guide provides detailed procedures for the safe handling and disposal of this compound in research and development settings.
Key Disposal Principles
This compound should be treated as a non-RCRA hazardous pharmaceutical waste.[1][2][3][4] The primary and recommended method for its disposal is incineration through a licensed waste management facility.[1][4][5] This ensures the complete destruction of the active pharmaceutical ingredient (API), mitigating the risk of its release into the environment.
Under no circumstances should this compound be disposed of down the drain or in regular laboratory trash.[5] Improper disposal can lead to the contamination of water systems, potentially harming aquatic life and contributing to the rise of antibiotic-resistant bacteria.[6]
Procedural Steps for Disposal
1. Segregation and Collection:
-
Designate a specific, clearly labeled waste container for this compound and other non-hazardous pharmaceutical waste.[4]
-
These containers are often color-coded; a common practice is a white container with a blue lid, explicitly marked "FOR INCINERATION ONLY".[2]
-
Ensure that only pharmaceutical waste is placed in this container. Do not mix it with hazardous chemical waste, sharps, or general laboratory trash.[4]
2. Handling and Personal Protective Equipment (PPE):
-
When handling this compound, researchers should wear appropriate PPE, including gloves, a lab coat, and safety glasses, to avoid skin and eye contact.[7][8]
-
In case of a spill, absorb the material with an inert substance and place it in the designated pharmaceutical waste container.[5]
3. Disposal of Different Forms of this compound Waste:
| Waste Type | Disposal Procedure |
| Pure Compound (Solid) | Collect in the designated non-hazardous pharmaceutical waste container for incineration. |
| Stock Solutions | High-concentration stock solutions of antibiotics are considered hazardous chemical waste.[9] They should be collected in a separate, sealed, and clearly labeled container for chemical waste disposal, following institutional guidelines. |
| Contaminated Labware (e.g., vials, plates, pipette tips) | All labware that has come into direct contact with this compound should be placed in the designated non-hazardous pharmaceutical waste container for incineration. |
| Empty Packaging | Original packaging can be disposed of in regular trash after ensuring it is empty and all labels with sensitive information are defaced or removed. If the packaging is contaminated with the compound, it should be disposed of as pharmaceutical waste.[5] |
4. Storage of Waste:
-
Store the sealed pharmaceutical waste container in a secure, designated area away from general laboratory traffic, pending pickup by a licensed waste management contractor.
5. Regulatory Compliance:
-
Always adhere to your institution's specific waste disposal protocols, as well as federal, state, and local regulations.[5][7][10]
Experimental Protocol Reference: Accidental Release Measures
In the event of an accidental spill of this compound, the following steps should be taken, based on safety data sheet recommendations:
-
Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment (PPE), including a respirator, safety goggles, and chemical-resistant gloves.[8]
-
Containment: Prevent the further spread of the spill.
-
Cleanup: For solid spills, carefully collect the material to avoid raising dust. For liquid spills, absorb with an inert material.
-
Disposal: Place the spilled material and any contaminated cleaning supplies into a sealed, labeled chemical waste container for disposal in accordance with local regulations.[8]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for this compound disposal.
References
- 1. usbioclean.com [usbioclean.com]
- 2. Handling Non-Hazardous Pharmaceutical Waste | Eco Medical [ecomedicalwaste.com]
- 3. What Is Non-Hazardous Pharmaceutical Waste & How to Dispose of it - INGENIUM [pureingenium.com]
- 4. Non-hazardous Pharmaceutical Waste Disposal [trihazsolutions.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. abmole.com [abmole.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
